9-Oxo-9H-fluorene-4-carboxylic acid
説明
Structure
3D Structure
特性
IUPAC Name |
9-oxofluorene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-9-5-2-1-4-8(9)12-10(13)6-3-7-11(12)14(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQYQSWTVCNJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211281 | |
| Record name | 9-Oxofluorene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6223-83-2 | |
| Record name | Fluorenone-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6223-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Oxofluorene-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006223832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6223-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Oxofluorene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-oxofluorene-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-OXOFLUORENE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J569W5Y6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Scientific Journey of 9-Oxo-9H-fluorene-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key scientific developments of 9-Oxo-9H-fluorene-4-carboxylic acid. First reported in 1903, this fluorenone derivative has evolved from a subject of early organic synthesis to a valuable scaffold in modern medicinal chemistry, particularly in the development of novel apoptosis inducers for anticancer therapies. This document details the original synthesis, modern experimental protocols, extensive quantitative data, and illustrates its historical synthetic pathway and its role in contemporary drug discovery workflows.
Discovery and Historical Context
The first documented synthesis of this compound was reported in 1903 by German chemists F. Ullmann and G. Uzbachian in the scientific journal Berichte der Deutschen Chemischen Gesellschaft. Their pioneering work established the foundational method for creating this molecule through the intramolecular cyclization of diphenic acid in the presence of concentrated sulfuric acid. This discovery was a significant contribution to the understanding of fluorenone chemistry and laid the groundwork for future exploration of this class of compounds.
Physicochemical Properties
This compound is a yellow solid with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₈O₃ | [NIST] |
| Molecular Weight | 224.21 g/mol | [NIST] |
| CAS Number | 6223-83-2 | [NIST] |
| Melting Point | 225-227 °C | Sigma-Aldrich |
| Appearance | Yellow to green or yellow-brown powder | Thermo Fisher Scientific |
| Solubility | Sparingly soluble in water | [Guidechem] |
Synthesis of this compound
Historical Synthesis Pathway
The original synthesis by Ullmann and Uzbachian involved the intramolecular Friedel-Crafts acylation of diphenic acid. This reaction is efficiently catalyzed by concentrated sulfuric acid, which acts as both the solvent and the dehydrating agent.
Historical Synthesis of this compound.
Modern Experimental Protocol (Based on the Historical Method)
This protocol outlines a typical modern laboratory procedure for the synthesis of this compound based on the historical method.
Materials:
-
Diphenic acid
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Glacial acetic acid (for recrystallization, optional)
Procedure:
-
In a clean, dry round-bottom flask, carefully add diphenic acid.
-
Slowly and with stirring, add an excess of concentrated sulfuric acid to the flask.
-
Heat the reaction mixture to approximately 70-80°C for 10-15 minutes. The solution will typically turn a deep reddish-brown.
-
Allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a large beaker containing ice-cold deionized water. This will cause the product to precipitate out of solution.
-
Collect the yellow precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
For further purification, the crude product can be recrystallized from glacial acetic acid.
Yield:
-
Modern adaptations of this method typically report yields in the range of 80-95%.
Spectroscopic Data
| Spectroscopy Type | Key Features |
| ¹H NMR | Aromatic protons typically resonate between 7.3 and 8.2 ppm. The carboxylic acid proton appears as a broad singlet at a much lower field (often >10 ppm). |
| ¹³C NMR | Characteristic peaks for the ketone carbonyl carbon, the carboxylic acid carbonyl carbon, and the aromatic carbons. |
| Infrared (IR) | A broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹), a C=O stretching band for the carboxylic acid (around 1700 cm⁻¹), and a distinct C=O stretching band for the fluorenone ketone. |
| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a prominent molecular ion peak corresponding to the molecular weight of the compound. |
Applications in Drug Discovery: A Scaffold for Apoptosis Inducers
In recent years, this compound has gained significant attention as a versatile scaffold in medicinal chemistry for the development of novel anticancer agents that function by inducing apoptosis.[1] Structure-activity relationship (SAR) studies have demonstrated that derivatives, particularly carboxamides, can be highly potent against various cancer cell lines.[1]
Drug Discovery Workflow
The following diagram illustrates a generalized workflow for the development of apoptosis inducers starting from the this compound core.
Drug discovery workflow for apoptosis inducers.
Conclusion
From its initial synthesis over a century ago, this compound has proven to be a molecule of enduring scientific interest. Its straightforward and efficient synthesis, coupled with its rigid, planar structure, makes it an ideal starting point for the construction of more complex molecules. The contemporary focus on this compound as a privileged scaffold in the design of apoptosis-inducing anticancer agents highlights its continued relevance and potential for significant contributions to human health. This guide has provided a comprehensive overview of its history, synthesis, and modern applications, serving as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.
References
Early Investigations into Fluorenone-Based Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorenone, a polycyclic aromatic ketone, and its derivatives have long captured the attention of chemists and pharmacologists due to their unique structural features and diverse biological activities. The rigid, planar fluorenone scaffold provides a versatile template for the synthesis of novel compounds with potential therapeutic applications. Among these, fluorenone-based carboxylic acids have emerged as crucial intermediates and, in some cases, as bioactive molecules themselves. Early research into these compounds laid the groundwork for the subsequent development of a wide array of derivatives with applications ranging from antiviral and anticancer to antibacterial agents.[1][2][3] This technical guide provides an in-depth look at the foundational studies on fluorenone-based carboxylic acids, focusing on their synthesis, and the preliminary explorations of their biological potential.
Core Synthesis Methodologies
The initial synthesis of fluorenone-based carboxylic acids primarily revolved around the oxidation of fluorene derivatives or the cyclization of appropriately substituted precursors. The position of the carboxylic acid group on the fluorenone ring dictates the synthetic strategy. Below are detailed protocols for the preparation of key fluorenone carboxylic acids as described in early literature.
Table 1: Synthesis of Fluorenone-Based Carboxylic Acids
| Compound | Starting Material | Key Reagents | Yield (%) | Reference |
| Fluorenone-9-carboxylic acid | Fluorene | Diethyl carbonate, Potassium ethylate | 72.7 | [4] |
| Fluorenone-4-carboxylic acid | Diphenic acid | Concentrated sulfuric acid | 81 | [5] |
| Fluorenone-2-carboxylic acid | 2-Acetylfluorene | Sodium dichromate, Acetic anhydride | Not Specified | [6] |
| 9-Oxo-9H-fluorene-1-carboxamide Derivatives | 9-Oxo-9H-fluorene-1-carboxylic acid | Various anilines | Not Specified | [7] |
Experimental Protocols
1. Synthesis of Fluorenone-9-carboxylic Acid [4]
-
Reaction: A solution of fluorene (1.9 moles) and diethyl carbonate (8.2 moles) is added to a mixture of diethyl carbonate (4.6 moles) and potassium ethylate (2.2 moles).
-
Conditions: The mixture is stirred at 65-70°C for 5 hours.
-
Work-up: After cooling to 20°C, the mixture is slowly poured into a solution of hydrochloric acid (2.2 moles) in water.
-
Isolation: The product is extracted and purified to yield light-beige crystals of fluorenone-9-carboxylic acid.
-
Yield: 72.7%
2. Synthesis of Fluorenone-4-carboxylic Acid [5]
-
Reaction: Diphenic acid (2.06 moles) is reacted with concentrated sulfuric acid (1250 mL).
-
Conditions: The reaction is heated to 140°C for 35 minutes.
-
Work-up: The red solution is cooled and precipitated by pouring it into 15 L of distilled water.
-
Isolation: The yellow precipitate is boiled with water, filtered, and dried to give 9-fluorenone-4-carboxylic acid.
-
Yield: 81%
3. Synthesis of Fluorenone-2-carboxylic Acid [6]
-
Reaction: A solution of 2-acetylfluorene (86 g) in acetic acid (1075 ml) at 60°C is treated slowly with sodium dichromate (1020 g), followed by acetic anhydride (285 ml).
-
Conditions: The mixture is heated to reflux with stirring for 3 hours.
-
Work-up: The reaction mixture is cooled and poured into water (6 L). The precipitate is filtered and washed.
-
Isolation: The solid is warmed with N-sodium hydroxide, filtered, and the aqueous filtrate is washed and then acidified with hydrochloric acid to yield the yellow product.
-
Yield: Not specified.
Caption: Generalized workflow for the synthesis of fluorenone carboxylic acids.
Early Biological Evaluation
While extensive early research on the specific biological activities of unsubstituted fluorenone carboxylic acids is limited, the available literature on their derivatives provides valuable insights into their potential as therapeutic agents. These early studies paved the way for the development of more potent and specific compounds.
Anticancer and Cytotoxic Properties
Early interest in fluorenone derivatives as anticancer agents was significant. While direct studies on the carboxylic acids are scarce, their amide derivatives, such as N-aryl-9-oxo-9H-fluorene-1-carboxamides, were investigated as apoptosis inducers.[7] These studies revealed that modifications of the fluorenone ring and the amide substituent could significantly impact cytotoxic activity. For instance, the introduction of substituents at the 7-position of the 9-oxo-9H-fluorene ring led to compounds with improved potency against various cancer cell lines.[7] One such compound demonstrated EC50 values in the range of 0.15-0.29 µM against T47D, HCT116, and SNU398 cells.[7] Later studies also identified 9-fluorenone-2-carboxylic acid as a scaffold for developing compounds that interact with tubulin, a key target in cancer chemotherapy.[4]
Table 2: Biological Activities of Fluorenone Carboxylic Acid Derivatives
| Derivative Class | Biological Activity | Target/Mechanism (if known) | Quantitative Data (Example) | Reference |
| N-aryl-9-oxo-9H-fluorene-1-carboxamides | Anticancer (Apoptosis induction) | Caspase activation | EC50: 0.15-0.29 µM (against various cancer cell lines) | [7] |
| Fluorene-9-acetic acid (FAA) | Antifungal (Candida albicans) | Inhibition of biofilm formation | 89% inhibition at 10 µg/mL | [1] |
| 9-Fluorenone-2-carboxylic acid derivatives | Anticancer | Tubulin binding | Not Specified | [4] |
Antiviral and Antimicrobial Potential
The fluorenone scaffold is present in various bioactive molecules, including the well-known antiviral agent tilorone (a fluorenone ether derivative).[1][2] While not a carboxylic acid itself, the activity of tilorone spurred interest in the broader antiviral potential of fluorenone derivatives. Early research in this area was more focused on derivatives other than carboxylic acids.
In the realm of antimicrobial research, fluorene-9-acetic acid (FAA) was identified as a potential inhibitor of Candida albicans biofilms, showing 89% inhibition at a concentration of 10 µg/mL.[1] This finding highlights the potential of even simple carboxylic acid derivatives of the fluorene scaffold in combating microbial infections.
Caption: Logical workflow for the biological evaluation of fluorenone carboxylic acids.
Conclusion
The early studies on fluorenone-based carboxylic acids were instrumental in establishing the fundamental synthetic routes to these versatile compounds. While direct and extensive biological evaluations of the parent carboxylic acids from this early period are not widely documented, the preliminary investigations into their derivatives, particularly in the areas of cancer and microbial infections, provided a strong rationale for their continued exploration. The work of these pioneering researchers has paved the way for the development of a multitude of fluorenone-based compounds with significant therapeutic potential, underscoring the enduring importance of this chemical scaffold in medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ujpronline.com [ujpronline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Characterization of 9-Oxo-9H-fluorene-4-carboxylic Acid Analogues: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Potential of the Fluorenone Scaffold in Medicinal Chemistry
The 9-oxo-9H-fluorene-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, consistently demonstrating its versatility as a foundational structure for the development of novel therapeutic agents.[1][2] Its rigid, planar, and electron-deficient tricyclic system provides a unique framework that can be strategically functionalized to interact with a variety of biological targets.[3] Notably, derivatives of this scaffold have shown significant promise as anticancer agents, acting as potent inducers of apoptosis.[4] The inherent physicochemical properties of the fluorenone core, such as its charge transport capabilities and fluorescence, also make it a valuable component in the development of organic electronic materials.[4]
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound and its analogues. Moving beyond a simple recitation of protocols, this document delves into the rationale behind synthetic strategies, the nuances of characterization, and the structure-activity relationships (SAR) that guide the design of more potent and selective compounds. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.
I. Synthesis of the Core Scaffold: this compound
The most prevalent and efficient method for the synthesis of the parent compound, this compound, involves the intramolecular cyclization of diphenic acid. This reaction is typically facilitated by a strong acid, such as concentrated sulfuric acid.
Underlying Principle: Electrophilic Aromatic Substitution
The synthesis hinges on an intramolecular Friedel-Crafts acylation reaction. In the presence of a strong acid, one of the carboxylic acid groups of diphenic acid is protonated, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the adjacent aromatic ring, leading to the formation of the tricyclic fluorenone system. The choice of a strong, non-nucleophilic acid like sulfuric acid is critical to promote the formation of the acylium ion without competing side reactions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diphenic acid
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Ice
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, carefully add diphenic acid.
-
With vigorous stirring, slowly add an excess of concentrated sulfuric acid to the flask. The reaction is exothermic and should be performed in an ice bath to control the temperature.
-
Once the addition is complete, heat the reaction mixture to approximately 70°C for 10-15 minutes.[5] The solution will typically develop a deep color.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large volume of crushed ice with constant stirring. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This is crucial to remove any residual sulfuric acid.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
II. Strategic Design and Synthesis of Analogues
The true power of the this compound scaffold lies in its amenability to chemical modification. The synthesis of analogues allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. The primary points of modification are the carboxylic acid group at the 4-position and the aromatic rings of the fluorenone core.
A. Modification of the Carboxylic Acid Group: The Gateway to Diverse Functionalities
The carboxylic acid at the 4-position is a versatile handle for introducing a wide array of functional groups, most commonly through the formation of amides and esters.
The conversion of the carboxylic acid to a carboxamide is a common and highly effective strategy for generating potent bioactive molecules.[4] This transformation is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine.
Rationale: The introduction of an amide bond can significantly alter the compound's hydrogen bonding capabilities, polarity, and overall three-dimensional shape, leading to enhanced interactions with biological targets. Structure-activity relationship studies have shown that N-aryl carboxamides, in particular, can exhibit potent apoptosis-inducing activity.[4]
Experimental Protocol: General Procedure for Carboxamide Synthesis
Step 1: Formation of the Acid Chloride
-
Suspend this compound in a suitable anhydrous solvent, such as dichloromethane (DCM) or toluene, under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise to the suspension at room temperature.[5] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 9-oxo-9H-fluorene-4-carbonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Amide Bond Formation
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired primary or secondary amine and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in the same solvent.
-
Cool the amine solution in an ice bath and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude amide product can be purified by column chromatography or recrystallization.
Diagram: Synthetic Workflow for Carboxamide Analogues
Caption: General workflow for the synthesis of carboxamide analogues.
Esterification of the carboxylic acid is another common modification, often employed to increase lipophilicity and potentially improve cell permeability.
Rationale: The conversion of a carboxylic acid to an ester can have a profound impact on a molecule's pharmacokinetic profile. Esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.
Experimental Protocol: Fischer Esterification
-
Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
The organic layer is dried, filtered, and concentrated. The crude ester can be purified by column chromatography.
B. Functionalization of the Fluorenone Core
Introducing substituents onto the aromatic rings of the fluorenone scaffold allows for a more nuanced modulation of its electronic and steric properties. Modern synthetic methods, particularly palladium-catalyzed cross-coupling and C-H functionalization reactions, have become powerful tools for this purpose.[1][6]
Rationale: The position and nature of substituents on the fluorenone ring can dramatically influence biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the molecule's interaction with its biological target.
1. Palladium-Catalyzed Cross-Coupling Reactions
For targeted functionalization, a halogenated this compound derivative is often used as a starting material. This allows for the introduction of a wide range of substituents via well-established cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.
2. Direct C-H Functionalization
More recently, direct C-H functionalization has emerged as a more atom-economical and efficient strategy for modifying the fluorenone core.[7] These reactions, often catalyzed by transition metals like palladium, allow for the direct formation of C-C or C-heteroatom bonds at specific positions on the aromatic rings, bypassing the need for pre-functionalized starting materials.[6]
Diagram: Strategies for Core Functionalization
Caption: Key strategies for functionalizing the fluorenone core.
III. Comprehensive Characterization of Analogues
Unambiguous characterization of newly synthesized analogues is paramount to ensure their identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.
A. Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the protons on the fluorenone core and any introduced substituents. The aromatic region (typically 7.0-8.5 ppm) will show a characteristic pattern of signals for the fluorenone protons. The integration of these signals should correspond to the number of protons on the aromatic rings. The appearance of new signals corresponding to the introduced functional groups (e.g., amide N-H, ester alkyl groups) confirms the success of the derivatization.
-
¹³C NMR: The carbon NMR spectrum is used to confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the fluorenone ketone typically appears in the downfield region of the spectrum (around 190-200 ppm). The carbonyl carbon of the carboxylic acid or its derivatives (amide, ester) will also have a characteristic chemical shift (typically 160-180 ppm).
2. Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of key functional groups.
-
C=O Stretch (Ketone): A strong absorption band around 1710-1720 cm⁻¹ is characteristic of the ketone carbonyl group in the fluorenone ring.
-
C=O Stretch (Carboxylic Acid/Derivative): The carbonyl stretch of the carboxylic acid at the 4-position will appear around 1680-1710 cm⁻¹. For amides, this stretch is typically observed between 1630-1690 cm⁻¹, while for esters, it is found around 1735-1750 cm⁻¹.
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the hydroxyl group of the carboxylic acid. The disappearance of this band upon conversion to an amide or ester is a key indicator of a successful reaction.
-
N-H Stretch (Amide): Primary and secondary amides will show one or two absorption bands, respectively, in the region of 3100-3500 cm⁻¹.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized analogues and to confirm their elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for providing an exact mass, which can be used to confirm the molecular formula.
B. Purity Assessment
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the synthesized compounds. By using a suitable column and mobile phase, the purity of the final product can be determined, and the presence of any impurities can be quantified.
2. Melting Point
A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.
Table 1: Summary of Characterization Data
| Technique | Key Information Provided | Expected Observations for this compound Analogues |
| ¹H NMR | Electronic environment of protons, structural confirmation | Aromatic protons (7.0-8.5 ppm), signals for new functional groups |
| ¹³C NMR | Number of unique carbons, presence of carbonyl groups | Ketone C=O (~190-200 ppm), Carboxyl/derivative C=O (~160-180 ppm) |
| IR | Presence of functional groups | Ketone C=O (~1710-1720 cm⁻¹), Carboxyl/derivative C=O, N-H or O-H stretches |
| HRMS | Exact molecular weight, confirmation of molecular formula | Molecular ion peak corresponding to the calculated exact mass |
| HPLC | Purity assessment | A single major peak indicating high purity |
| Melting Point | Purity of crystalline solids | A sharp melting point range |
IV. Structure-Activity Relationship (SAR) Insights
The systematic synthesis and biological evaluation of analogues of this compound have yielded valuable insights into their structure-activity relationships, particularly in the context of anticancer activity.
-
The Carboxamide is Key: For many potent apoptosis-inducing analogues, the presence of a carboxamide at the 4-position is crucial for activity.[4]
-
Substitution on the Fluorenone Ring: The introduction of substituents on the fluorenone core can significantly impact potency and even the mechanism of action. For example, substitutions at the 7-position have been shown to lead to compounds with improved activity against various cancer cell lines.[4]
-
Nature of the N-substituent: In the case of carboxamide analogues, the nature of the substituent on the nitrogen atom plays a critical role in determining biological activity. Aromatic and heteroaromatic substituents are often well-tolerated and can lead to highly potent compounds.
Diagram: SAR Logical Relationship
Caption: Logical flow of structure-activity relationship considerations.
Conclusion
The this compound scaffold continues to be a rich source of inspiration for the design and discovery of new therapeutic agents. A thorough understanding of the synthetic methodologies available for its derivatization, coupled with a comprehensive approach to characterization and a keen appreciation for structure-activity relationships, is essential for unlocking its full potential. This guide has provided a detailed framework for researchers in the field, offering both practical protocols and the underlying scientific rationale to empower the next generation of drug discovery efforts based on this versatile and potent chemical entity.
References
- 1. Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound|Apoptosis Inducer [benchchem.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01242B [pubs.rsc.org]
- 7. Modification of fluorene and fluorenone core via C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 9-Oxo-9H-fluorene-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 9-Oxo-9H-fluorene-4-carboxylic acid, a versatile building block in medicinal chemistry and materials science. This document compiles available data on its ultraviolet-visible (UV-Vis) absorption, fluorescence, nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols and a visualization of its role as a precursor to tubulin polymerization inhibitors are also presented to support research and development activities.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
UV-Visible Absorption and Fluorescence Spectroscopy
| Parameter | Value | Solvent/Conditions |
| λmax (nm) | 200-215 | General for carboxylic acids |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | <100 | General for n→π* transition |
| Fluorescence Emission Max (nm) | Data not available | - |
| Fluorescence Quantum Yield (ΦF) | Data not available | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Solvent | Multiplicity/Coupling Constants | Assignment |
| ¹H | 7.3 - 8.2 | DMSO-d₆ | Multiplets | Aromatic Protons |
| ~13.0 | DMSO-d₆ | Broad Singlet | Carboxylic Acid Proton | |
| ¹³C | 160-180 | Polysol | - | Carboxylic Carbonyl Carbon |
| Data not fully assigned | Polysol | - | Aromatic and Ketone Carbons |
Note: The ¹H NMR data is based on the typical chemical shifts for 9-oxofluorene carboxylic acid isomers in DMSO-d₆.[2][3] The acidic proton of the carboxylic acid is expected to be highly deshielded.[4] The ¹³C NMR data indicates the expected region for the carbonyl carbon of a carboxylic acid.[4][5]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2500-3300 | O-H stretch (Carboxylic acid dimer) | Strong, Broad |
| ~1700 | C=O stretch (Carboxylic acid) | Strong, Sharp |
| Data not available | C=O stretch (Ketone) | Distinct |
| Data not available | Aromatic C-H stretch/bend | - |
Note: The IR spectrum is characterized by a very broad O-H stretching band due to hydrogen bonding and a strong carbonyl absorption for the carboxylic acid group.[2] A distinct carbonyl peak for the ketone group on the fluorene ring is also expected.[2] The NIST WebBook provides access to the experimental IR spectrum for this compound.[6]
Mass Spectrometry (MS)
| Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| Electron Ionization (EI) | 223.04007 | 225.05463 | Loss of -OH (17 amu), Loss of -COOH (45 amu) |
Note: The molecular weight of this compound is 224.21 g/mol . The mass spectrum is expected to show a prominent molecular ion peak due to the stable aromatic core.[2] The NIST WebBook provides access to the experimental mass spectrum (electron ionization) for this compound.[6] Predicted fragmentation data is also available.[7]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are crucial for reproducible research. The following sections outline general protocols that can be adapted for this compound.
UV-Visible and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra, molar absorptivity, and fluorescence quantum yield.
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., ethanol, DMSO).
-
For UV-Vis analysis, prepare a series of dilutions from the stock solution to determine the molar absorptivity using the Beer-Lambert law.
-
For fluorescence analysis, prepare a dilute solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
UV-Vis Spectroscopy Protocol:
-
Record the absorbance spectrum of the solvent as a baseline.
-
Record the absorbance spectra of the sample solutions from approximately 200 to 800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the equation A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.[8]
Fluorescence Spectroscopy Protocol:
-
Determine the optimal excitation wavelength from the UV-Vis absorption spectrum (typically λmax).
-
Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
To determine the fluorescence quantum yield (ΦF), a reference standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions. The quantum yield of the sample is calculated using the comparative method.
NMR Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for carboxylic acids.[3]
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the protons to the molecular structure.
¹³C NMR Spectroscopy Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analyze the chemical shifts to identify the different carbon environments (aromatic, carbonyl, etc.).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Solid Sample):
-
KBr Pellet Method: Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull Method: Grind a few milligrams of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two KBr or NaCl plates.
IR Spectroscopy Protocol:
-
Record a background spectrum of the empty sample holder or the KBr plates/Nujol.
-
Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups (e.g., O-H, C=O).[2]
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).
Sample Preparation:
-
For ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL). The solution can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC). For organic acids, negative ion mode is often used to detect the deprotonated molecule [M-H]⁻.[9]
-
For EI-MS: The sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized and then ionized by a beam of electrons.
Mass Spectrometry Protocol:
-
Acquire the mass spectrum over a suitable m/z range.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. For carboxylic acids, characteristic losses of the hydroxyl and carboxyl groups are often observed.[2]
Signaling Pathway and Experimental Workflow Visualization
This compound and its derivatives have been identified as potential anticancer agents that can induce apoptosis.[2] A key mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]
Below are Graphviz diagrams illustrating the experimental workflow for assessing tubulin polymerization inhibition and the proposed signaling pathway.
Caption: Experimental workflow for the in vitro tubulin polymerization inhibition assay.
Caption: Proposed signaling pathway for apoptosis induction via tubulin polymerization inhibition.
References
- 1. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 2. This compound|Apoptosis Inducer [benchchem.com]
- 3. 9-Fluorenone-2-carboxylic acid(784-50-9) 1H NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 9-Fluorenone-4-carboxylic acid [webbook.nist.gov]
- 7. PubChemLite - 9-oxo-9h-fluorenecarboxylic acid (C14H8O3) [pubchemlite.lcsb.uni.lu]
- 8. eu-opensci.org [eu-opensci.org]
- 9. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 9-Oxo-9H-fluorene-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 9-Oxo-9H-fluorene-4-carboxylic acid. This key intermediate in organic synthesis and medicinal chemistry is explored through detailed spectral interpretation, experimental protocols, and data presentation, offering a crucial resource for its characterization and utilization in research and development.
Introduction
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The presence of the ketone and carboxylic acid functionalities makes it a versatile building block for the synthesis of more complex molecules, including those with potential therapeutic applications. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic compounds. This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of this molecule.
Molecular Structure and NMR Prediction
The chemical structure of this compound dictates its NMR spectra. The molecule possesses a rigid, planar fluorenone core with a carboxylic acid group at the 4-position. This substitution pattern leads to a unique set of chemical shifts and coupling constants for the aromatic protons and carbons.
Figure 1. Molecular Structure with Atom Numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and downfield regions. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling. The carboxylic acid proton will appear as a broad singlet at a very low field.
Based on the analysis of related compounds, such as 9-oxo-2-fluorenecarboxylic acid, the aromatic protons of this compound are anticipated to resonate in the downfield region, typically between 7.3 and 8.2 ppm in a solvent like DMSO-d₆.[1] The acidic proton of the carboxylic acid group is expected to be observed as a broad singlet at a much lower field, often above 13 ppm, due to hydrogen bonding.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~7.8 | d | ~7.5 |
| H-2 | ~7.4 | t | ~7.5 |
| H-3 | ~7.6 | d | ~7.5 |
| H-5 | ~7.9 | d | ~7.7 |
| H-6 | ~7.5 | t | ~7.7 |
| H-7 | ~7.7 | t | ~7.7 |
| H-8 | ~7.6 | d | ~7.7 |
| -COOH | >13.0 | br s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions. The assignments are based on the expected electronic effects of the carbonyl and carboxyl groups.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbons of the ketone and carboxylic acid will be the most downfield signals.
The carbonyl carbon of the ketone (C9) is expected to have a chemical shift greater than 190 ppm.[1] The carbonyl carbon of the carboxylic acid is predicted to resonate in the range of 165-185 ppm.[1] The remaining aromatic carbons will appear in the typical range of 120-150 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~124 |
| C-2 | ~130 |
| C-3 | ~125 |
| C-4 | ~132 |
| C-4a | ~138 |
| C-4b | ~144 |
| C-5 | ~121 |
| C-6 | ~130 |
| C-7 | ~135 |
| C-8 | ~124 |
| C-8a | ~134 |
| C-9 (C=O) | >190 |
| C-9a | ~140 |
| -COOH | ~167 |
Note: These are predicted values. Actual chemical shifts can be influenced by the solvent and concentration.
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is outlined below.
Figure 2. General workflow for NMR analysis.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: ~2-3 seconds.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: ~1 second.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Apply baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
For both ¹H and ¹³C NMR, pick the peaks and report the chemical shifts.
Logical Relationships in Spectral Interpretation
The interpretation of NMR spectra involves a logical process of correlating the observed data with the known molecular structure.
Figure 3. Interpretation workflow for NMR spectra.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data, coupled with the detailed experimental protocols and logical interpretation workflows, serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity. Accurate NMR analysis is paramount for confirming the identity and purity of such compounds, ensuring the reliability of subsequent research and development activities.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of the Fluorenone Carbonyl Group
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of the carbonyl group in fluorenone and its derivatives. Fluorenone's rigid, planar structure and conjugated system make its carbonyl group a sensitive probe for studying electronic and environmental effects. This document details the characteristic vibrational frequency of the fluorenone carbonyl, the influence of solvents and substituents on this frequency, and standardized experimental protocols for obtaining high-quality IR spectra.
Introduction to the Infrared Spectroscopy of Carbonyl Compounds
The carbonyl (C=O) stretching vibration is one of the most intense and characteristic absorption bands in an infrared spectrum.[1] Its position is sensitive to the electronic environment, making IR spectroscopy a powerful tool for probing molecular structure. For ketones, the C=O stretching frequency typically appears in the range of 1700-1725 cm⁻¹. Conjugation with aromatic rings or other double bonds generally lowers this frequency due to delocalization of π-electrons, which weakens the C=O double bond.
The Carbonyl Stretching Frequency of Fluorenone
The infrared spectrum of 9-fluorenone exhibits a strong and sharp absorption band corresponding to its carbonyl group. This peak is typically observed around 1715 cm⁻¹ .[2] The precise wavenumber can be influenced by the physical state of the sample (solid vs. solution) and the solvent used. In the gas phase, the C=O stretching frequency is observed at a slightly higher wavenumber.
Other notable features in the IR spectrum of fluorenone include aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Factors Influencing the Carbonyl Stretching Frequency
The exact position of the fluorenone carbonyl absorption is a valuable indicator of intermolecular and intramolecular interactions.
Solvent Effects
The polarity of the solvent can significantly influence the C=O stretching frequency. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited vibrational states of the carbonyl group by the solvent molecules.
Generally, an increase in solvent polarity leads to a decrease (red shift) in the carbonyl stretching frequency. This is because polar solvents stabilize the partially negative oxygen atom of the carbonyl group through dipole-dipole interactions or hydrogen bonding. This stabilization slightly lengthens the C=O bond, reducing its force constant and thus lowering the vibrational frequency.
In a study of a fluorenone derivative in various chlorinated hydrocarbons, it was observed that the C=O stretching signal appears broad around 1715 cm⁻¹ in chloroform and trichloroethylene, while in perchloroethylene, it becomes much sharper. This suggests that the fluorenone derivative can form hydrogen bonds with solvents that have available protons.[2]
Table 1: Effect of Solvent on the Carbonyl Stretching Frequency of Fluorenone (Hypothetical Data for Illustrative Purposes)
| Solvent | Dielectric Constant (ε) | C=O Stretching Frequency (ν, cm⁻¹) |
| n-Hexane | 1.88 | 1720 |
| Carbon Tetrachloride | 2.24 | 1718 |
| Chloroform | 4.81 | 1715 |
| Dichloromethane | 8.93 | 1712 |
| Acetone | 20.7 | 1710 |
| Acetonitrile | 37.5 | 1708 |
| Ethanol | 24.5 | 1705 |
Caption: A diagram illustrating how polar solvents stabilize the carbonyl group, leading to a lower energy IR absorption.
Substituent Effects
The electronic nature of substituents on the fluorenone ring system can also modulate the carbonyl stretching frequency. The principles of this effect are well-established in physical organic chemistry and can be rationalized through inductive and resonance effects.
-
Electron-donating groups (EDGs) , such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups, increase the electron density in the aromatic system through resonance. This enhanced electron density can be delocalized into the carbonyl group, increasing the single-bond character of the C=O bond. This weakening of the double bond results in a lower stretching frequency.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups, decrease the electron density of the aromatic ring through inductive and/or resonance effects. This leads to an increase in the double-bond character of the carbonyl group, strengthening the bond and resulting in a higher stretching frequency.
A Hammett plot, which correlates the logarithm of the ratio of the substituted to unsubstituted carbonyl frequency with the Hammett substituent constant (σ), can be a useful tool for quantifying these electronic effects.
Table 2: Effect of Substituents on the Carbonyl Stretching Frequency of Fluorenone Derivatives (Illustrative Data)
| Substituent | Position | Hammett Constant (σ) | C=O Stretching Frequency (ν, cm⁻¹) | Effect |
| -H | - | 0.00 | ~1715 | Reference |
| 2-NH₂ | para to C=O | -0.66 | ~1705 | Electron Donating (Resonance) |
| 2-OCH₃ | para to C=O | -0.27 | ~1710 | Electron Donating (Resonance) |
| 2-CH₃ | para to C=O | -0.17 | ~1712 | Weakly Electron Donating |
| 2-Cl | para to C=O | +0.23 | ~1720 | Electron Withdrawing (Inductive) |
| 2-Br | para to C=O | +0.23 | ~1721 | Electron Withdrawing (Inductive) |
| 2-NO₂ | para to C=O | +0.78 | ~1728 | Strongly Electron Withdrawing |
Caption: The influence of electron-donating and -withdrawing groups on the fluorenone carbonyl stretching frequency.
Experimental Protocols
Accurate and reproducible IR spectra are essential for meaningful analysis. The following are detailed protocols for common IR sampling techniques for fluorenone and its derivatives.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy (for Solid Samples)
This is a rapid and convenient method for analyzing solid samples directly.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Clean the surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small amount of the solid fluorenone sample (a few milligrams is sufficient) onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient.
-
-
Cleaning:
-
After analysis, raise the press arm and carefully remove the sample.
-
Clean the ATR crystal thoroughly with a solvent-dampened tissue to remove all traces of the sample.
-
Potassium Bromide (KBr) Pellet Transmission FT-IR Spectroscopy (for Solid Samples)
This traditional method involves dispersing the sample in a KBr matrix and pressing it into a transparent pellet.
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the fluorenone sample and 100-200 mg of dry, spectroscopic grade KBr powder.
-
Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be recorded beforehand.
-
Solution-Phase FT-IR Spectroscopy
This method is ideal for studying solvent effects.
-
Instrument and Cell Preparation:
-
Use a liquid transmission cell with windows that are transparent in the mid-IR region and inert to the chosen solvent (e.g., NaCl, KBr, CaF₂).
-
Ensure the cell is clean and dry.
-
-
Sample Preparation:
-
Prepare a solution of the fluorenone sample in the desired solvent. The concentration should be adjusted to give a strong but not saturating carbonyl absorption (typically 1-10 mg/mL, depending on the cell path length).
-
-
Data Acquisition:
-
Fill the liquid cell with the pure solvent and record a background spectrum.
-
Empty the cell and fill it with the fluorenone solution.
-
Acquire the sample spectrum under the same conditions as the background. The instrument software will automatically subtract the solvent spectrum.
-
Caption: A flowchart outlining the general steps for obtaining an IR spectrum of a fluorenone sample.
Conclusion
Infrared spectroscopy is an indispensable technique for the structural elucidation and characterization of fluorenone and its derivatives. The carbonyl stretching frequency is a highly sensitive probe of the local electronic and molecular environment. By carefully analyzing the position of the C=O absorption band, researchers can gain valuable insights into substituent effects, solvent-solute interactions, and hydrogen bonding. The experimental protocols provided herein offer standardized methods for obtaining high-quality, reproducible IR spectra, which are crucial for accurate data interpretation in research and development settings.
References
An In-depth Technical Guide on the UV-Vis Absorption and Fluorescence Spectra of Fluorenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the UV-Vis absorption and fluorescence spectra of fluorenone derivatives. Fluorenone and its analogues are a significant class of organic compounds, recognized for their versatile applications in materials science and medicinal chemistry, particularly in the development of novel therapeutic agents and bioimaging probes.[1][2] This document outlines their photophysical properties, details experimental protocols for their characterization, and visualizes key processes through workflow and pathway diagrams.
Core Chemistry and Spectroscopic Properties of the Fluorenone Scaffold
Fluorenone, a tricyclic aromatic ketone, forms the structural foundation for a wide array of derivatives.[3] Its extended π-conjugated system is responsible for its characteristic spectroscopic properties.[3] The inherent aromaticity and the presence of a reactive carbonyl group allow for diverse chemical modifications, enabling the fine-tuning of its photophysical and photochemical behavior.[3]
Fluorenone derivatives typically exhibit distinct absorption and emission spectra. The absorption spectra are generally characterized by a broad band in the 340-520 nm region, with a more intense, structured band appearing at shorter wavelengths.[3] The fluorescence emission spectra are notable for a significant Stokes shift, the difference between the absorption and emission maxima.[4] The introduction of various substituents to the fluorenone core can markedly influence these properties. For instance, electron-donating and π-extended substituents tend to cause a bathochromic (red) shift in both absorption and emission, which is consistent with a narrowing of the HOMO-LUMO energy gap.[5] Conversely, strong electron-withdrawing groups may lead to a slight hypsochromic (blue) shift.[5]
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters for a selection of fluorenone derivatives, providing a comparative reference for researchers.
Table 1: Photophysical Properties of Fluorenone and Methoxy-Substituted Derivatives in Various Solvents [3]
| Compound | Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) |
| Fluorenone | Cyclohexane | 378 | 485 |
| Acetonitrile | 382 | 508 | |
| Ethanol | 384 | 530 | |
| 2-Methoxyfluorenone | Cyclohexane | 390 | 500 |
| Acetonitrile | 400 | 540 | |
| Ethanol | 405 | 560 | |
| 3-Methoxyfluorenone | Cyclohexane | 380 | 488 |
| Acetonitrile | 385 | 512 | |
| Ethanol | 388 | 535 |
Table 2: Photophysical Properties of Various Fluorenone-Based Derivatives [4]
| Compound | Maximum Absorption (nm) | Maximum Fluorescence (nm) | Stokes Shift (cm-1) |
| P-FO-P | 409 | 607 | 7975 |
| F-FO-F | 392 | 570 | 5618 |
| TPA-FO-TPA | 409 | 597 | 5319 |
| P-F-FO-F-P | 423 | 571 | 6128 |
| Acceptor: cyano group | 368 | 462 | 949 |
| Acceptor: dicyanomethylene group | 376 | 528 | 2928 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of fluorenone derivatives.
This protocol describes a general method for the synthesis of fluorenone-thiosemicarbazone derivatives.
-
Preparation of Fluorenone Solution: Dissolve 0.01 mole of fluoren-9-one in 10-20 mL of ethanol in an Erlenmeyer flask. Add a catalytic amount of acid (e.g., 1 mL of glacial acetic acid, a few drops of concentrated H₂SO₄, or 1 mL of 1N HCl).[1]
-
Preparation of Thiosemicarbazide Solution: In a separate flask, dissolve 0.01 mole of the desired thiosemicarbazide or its derivative in 10 mL of ethanol.[1]
-
Reaction Mixture: Slowly add the fluorenone solution to the thiosemicarbazide solution with continuous stirring.[1]
-
Reflux: Reflux the resulting mixture for 2 to 4 hours with magnetic stirring.[1]
-
Isolation and Purification: After cooling the reaction mixture to room temperature, filter the precipitate formed. Wash the solid with distilled water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol.[1]
The following is a general procedure for acquiring UV-Vis absorption and fluorescence emission spectra of organic compounds.
-
Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.[6][7] Ensure the instruments are calibrated according to the manufacturer's guidelines.
-
Sample Preparation: Prepare solutions of the fluorenone derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane) at a known concentration. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically between 0.1 and 1.0) for absorption measurements. For fluorescence measurements, more dilute solutions are often used to avoid inner filter effects.[8]
-
UV-Vis Absorption Measurement:
-
Use a 1 cm path length quartz cuvette.
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Fluorescence Emission Measurement:
-
Use a 1 cm path length quartz fluorescence cuvette with four polished sides.[8]
-
Determine the optimal excitation wavelength (λex) by recording an excitation spectrum while monitoring the emission at an estimated emission maximum, or by selecting the absorption maximum (λmax) from the UV-Vis spectrum.
-
Set the excitation wavelength to the determined λex and record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
-
Quantum Yield Calculation (Relative Method):
-
The fluorescence quantum yield (ΦF) can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway for the application of fluorenone derivatives in photodynamic therapy.
Applications in Drug Development and Bioimaging
The unique photophysical properties of fluorenone derivatives make them valuable candidates for various biomedical applications.
-
Photodynamic Therapy (PDT): Certain fluorenone derivatives can act as photosensitizers.[9] Upon excitation with light of a specific wavelength, they can transfer energy to molecular oxygen, generating highly reactive singlet oxygen.[10][11] This singlet oxygen can induce oxidative damage to cellular components, leading to cell death, a mechanism that is harnessed in PDT for the treatment of cancer and other diseases.[10][11]
-
Bioimaging: The fluorescent properties of fluorenone derivatives are utilized in bioimaging.[5][12] By attaching specific targeting moieties to the fluorenone core, these molecules can be directed to particular organelles or cell types.[12] Upon excitation, their fluorescence allows for the visualization of these structures within living cells, providing valuable insights into biological processes.[12]
References
- 1. ujpronline.com [ujpronline.com]
- 2. ujpronline.com [ujpronline.com]
- 3. benchchem.com [benchchem.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. longdom.org [longdom.org]
- 8. biocompare.com [biocompare.com]
- 9. Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Clinical development of photodynamic agents and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Quantum Chemical Blueprint for 9-Oxo-9H-fluorene-4-carboxylic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 9-Oxo-9H-fluorene-4-carboxylic acid. While specific, experimentally validated computational data for this exact molecule is not extensively published, this document outlines the established theoretical protocols and presents representative data based on closely related fluorenone derivatives. This guide serves as a robust framework for researchers seeking to apply computational chemistry in the development of novel therapeutics based on the fluorenone scaffold.
Introduction to the Computational Approach
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of pharmacologically relevant molecules like this compound.[1] These computational methods solve the Schrödinger equation to provide insights into molecular geometry, electronic structure, and vibrational modes, which are critical for understanding drug-receptor interactions and other biological activities.
Detailed Computational Methodology
A robust and widely accepted protocol for the quantum chemical analysis of fluorenone derivatives involves the use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1][2] This level of theory has been shown to provide a good balance between computational cost and accuracy for predicting the properties of organic molecules.
Experimental Protocol: A Step-by-Step Guide
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using the Berny algorithm as implemented in quantum chemistry software packages like Gaussian. The optimization is considered complete when the forces on the atoms and the displacement for the next step are negligible.
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: From the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential.
-
Spectroscopic Predictions: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[1] Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis).[1]
-
Solvation Effects: To simulate a more realistic biological environment, calculations can be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[1]
Data Presentation: Representative Computational Data
The following tables summarize the types of quantitative data that can be obtained from the quantum chemical calculations described above. The values presented are representative examples based on calculations performed on closely related fluorenone derivatives, such as 9-fluorenone hydrazone, and are intended to illustrate the expected outcomes for this compound.
Table 1: Representative Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C=O (Ketone) | 1.22 |
| C=O (Carboxyl) | 1.21 | |
| O-H (Carboxyl) | 0.97 | |
| C-C (Aromatic) | 1.39 - 1.41 | |
| Bond Angle | O=C-C (Ketone) | 121.5 |
| O=C-O (Carboxyl) | 123.0 | |
| Dihedral Angle | C-C-C-C (Ring) | ~0.0 |
Table 2: Representative Calculated Vibrational Frequencies
| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |
| ν(O-H) | Carboxylic acid O-H stretch | 3560 |
| ν(C=O) | Carboxylic acid C=O stretch | 1750 |
| ν(C=O) | Ketone C=O stretch | 1715 |
| ν(C-H) | Aromatic C-H stretch | 3050 - 3100 |
| δ(C-H) | Aromatic C-H bend | 1000 - 1200 |
Note: Calculated vibrational frequencies are often systematically overestimated and may require scaling for direct comparison with experimental data.
Table 3: Representative Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Energy Gap | 4.0 |
| Ionization Potential | 6.5 |
| Electron Affinity | 2.5 |
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculation process, from the initial molecular structure to the final analysis of its properties.
Conclusion
This technical guide provides a foundational understanding of the quantum chemical calculations applicable to this compound. By following the detailed methodology and understanding the nature of the data that can be generated, researchers in drug development can leverage these computational techniques to gain critical insights into the molecular properties of this and related compounds. These insights are invaluable for structure-activity relationship (SAR) studies and the rational design of new and more effective therapeutic agents.
References
Density Functional Theory (DFT) studies on fluorenone structures
An In-depth Technical Guide to Density Functional Theory (DFT) Studies on Fluorenone Structures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in the study of fluorenone and its derivatives. Fluorenone, a tricyclic aromatic ketone, serves as a crucial scaffold in medicinal chemistry and materials science due to its unique electronic and structural properties.[1][2] DFT has become an indispensable computational tool for elucidating the geometric, electronic, and spectroscopic characteristics of these compounds, offering predictive insights that accelerate research and development.[3][4]
Core Principles of DFT in Fluorenone Analysis
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[3] It is based on the Hohenberg-Kohn theorems, which state that the total energy of a system is a unique functional of its electron density.[4] In practice, the electronic structure is determined by solving the Kohn-Sham equations for a set of one-electron orbitals.[3]
For organic molecules like fluorenone, DFT calculations provide a balance between computational cost and accuracy.[5] The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. Commonly used combinations for fluorenone and its derivatives include:
-
Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is widely used for geometry optimization and vibrational frequency calculations of organic molecules.[6][7][8]
-
CAM-B3LYP: A range-separated hybrid functional that provides improved accuracy for long-range interactions and electronic properties like HOMO-LUMO gaps.[9][10]
-
M06: A meta-hybrid GGA functional that has shown good performance for a broad range of chemical systems.[11][12]
-
-
Basis Sets:
-
6-31G or 6-31G(d,p):* Pople-style basis sets that include polarization functions, essential for describing the geometry and bonding in molecules with heteroatoms.[7][8]
-
6-311+G(d,p) or 6-311++G(d,p): Larger, triple-zeta basis sets that include diffuse functions (+) for accurately describing anions and weak interactions, and multiple polarization functions.[6][9][13]
-
Computational and Experimental Protocols
DFT Computational Workflow
A typical DFT study on a fluorenone derivative involves a systematic workflow, from initial structure generation to property analysis. This process allows for the theoretical prediction of molecular properties, which can then be compared with experimental data for validation.
Detailed Computational Protocol:
-
Structure Preparation: The initial 3D structure of the fluorenone molecule is built using software like GaussView.[9]
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP or CAM-B3LYP with a basis set such as 6-311+G(d,p).[9][13]
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the IR spectrum.[7][13]
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular electrostatic potential (MEP).[9][12]
-
Spectroscopic Simulation:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict electronic absorption spectra (λmax).[6][13][14]
-
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ).[5][13]
-
Experimental Synthesis Protocol: Fluorenone-Thiosemicarbazones
Fluorenone-thiosemicarbazones are a class of derivatives with significant biological interest, synthesized via a condensation reaction.[11][15]
Materials:
-
Fluoren-9-one (0.01 mole)
-
Appropriate thiosemicarbazide derivative (0.01 mole)
-
Ethanol (20-30 mL)
Procedure:
-
Dissolve 0.01 mole of fluoren-9-one in 10-20 mL of ethanol in an Erle nmeyer flask, with gentle heating if necessary.[1]
-
In a separate flask, dissolve 0.01 mole of the desired thiosemicarbazide derivative in 10 mL of ethanol.[1]
-
Add the catalytic amount of glacial acetic acid to the thiosemicarbazide solution.[1]
-
Slowly add the fluorenone solution to the thiosemicarbazide solution while stirring.[1]
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Filter the resulting precipitate and wash it with distilled water until the filtrate is neutral.[1]
-
The crude product is then dried and can be recrystallized from a suitable solvent, such as ethanol, to achieve high purity.[1] Yields for this reaction are typically in the range of 70-96%.[11][15]
Data from DFT Studies on Fluorenone Structures
DFT calculations provide a wealth of quantitative data that characterize the molecular structure and properties of fluorenone.
Structural Parameters
DFT is used to predict geometric parameters like bond lengths and angles. The results from B3LYP/6-31G* calculations show good agreement with experimental data.[7]
| Parameter | Bond | Calculated Length (Å) |
| Carbonyl Bond | C=O | 1.226 |
| Phenyl C-C | C1-C2 | 1.390 |
| Bridge C-C | C11-C12 | 1.488 |
| Table 1: Selected optimized bond lengths of 9-fluorenone calculated at the B3LYP/6-31G level of theory.* |
Vibrational Frequencies
The vibrational spectrum of fluorenone has been studied both experimentally and theoretically. The C=O stretching frequency is a key characteristic peak. DFT calculations can predict these frequencies with high accuracy, although a scaling factor is often applied to correct for anharmonicity and basis set limitations.[7][13]
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (B3LYP/6-31G*) (cm⁻¹) |
| C=O Stretch | 1720 | 1739 |
| Aromatic C-H Stretch | 3070 | 3075 |
| Aromatic C=C Stretch | 1610 | 1612 |
| Table 2: Comparison of experimental and calculated fundamental vibrational frequencies for 9-fluorenone.[7] |
Electronic Properties: HOMO-LUMO Analysis
The HOMO and LUMO are the frontier molecular orbitals, and their energy difference (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, electronic transitions, and charge transport properties.[9][16] Fluorenone's electron-withdrawing carbonyl group significantly influences its electronic properties.[9][10]
| Molecule | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Fluorenone | CAM-B3LYP/6-311+G | -7.99 | -1.53 | 6.46 |
| Fluorenol | CAM-B3LYP/6-311+G | -7.56 | -1.65 | 5.91 |
| Table 3: Calculated HOMO, LUMO, and energy gap values for fluorenone and fluorenol. The smaller gap in fluorenol suggests potentially better charge transport properties.[9] |
Spectroscopic Data
DFT methods are highly effective for predicting UV-Vis and NMR spectra, which are fundamental for molecular characterization.
UV-Vis Absorption: TD-DFT calculations can predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as the n→π* and π→π* transitions in fluorenone.
| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Transition |
| Hexane | 380 | - | S₀ → S₁ (n→π) |
| Acetonitrile | ~390 | - | S₀ → S₁ (n→π) |
| Table 4: Experimental S₀ → S₁ absorption maxima for fluorenone in different solvents. The bathochromic shift in polar solvents indicates a larger dipole moment in the excited state.[14] |
NMR Chemical Shifts: The GIAO method provides theoretical chemical shifts that correlate well with experimental NMR data.
| Nucleus | Position | Experimental δ (ppm) (CDCl₃) |
| ¹³C | C9 (C=O) | 193.7 |
| ¹³C | C4, C5 | 134.6 |
| ¹³C | C1, C8 | 129.2 |
| ¹³C | C2, C7 | 124.3 |
| ¹³C | C3, C6 | 120.3 |
| ¹H | H1, H8 | 7.64 |
| ¹H | H3, H6 | 7.48 |
| ¹H | H2, H7 | 7.27 |
| Table 5: Experimental ¹³C and ¹H NMR chemical shifts for 9-fluorenone in CDCl₃.[17][18][19] |
Applications in Drug Development
Fluorenone derivatives have been investigated for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[2][20] DFT studies play a crucial role in understanding their mechanism of action and in designing new, more potent compounds. For instance, sulfonamide derivatives of 9-fluorenone have been identified as dual inhibitors of SARS-CoV-2 proteases, Mpro and PLpro, which are essential for viral replication.[21][22]
This pathway illustrates how fluorenone-based compounds can block the activity of Mpro and PLpro.[21] By preventing these proteases from cleaving viral polyproteins into their functional units, the drugs effectively halt the viral replication cycle. DFT calculations are instrumental in this context for studying the binding interactions between the fluorenone inhibitor and the active sites of the target enzymes, guiding the design of derivatives with enhanced potency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Density functional theory - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Structure and Vibrational Spectra of 9-Fluorenone Density Functional Theory Study -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. Synthesis, characterization, crystal structure and DFT studies on 1',3'-dihydrospiro[fluorene-9,2'-perimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 15. ujpronline.com [ujpronline.com]
- 16. researchgate.net [researchgate.net]
- 17. 9-Fluorenone(486-25-9) 1H NMR spectrum [chemicalbook.com]
- 18. Solved For the 1H NMR spectrum of 9-fluorenone, assign | Chegg.com [chegg.com]
- 19. spectrabase.com [spectrabase.com]
- 20. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 21. bioengineer.org [bioengineer.org]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrochemical Properties of 9-Oxo-9H-fluorene-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of 9-Oxo-9H-fluorene-4-carboxylic acid, a versatile scaffold with significant potential in both medicinal chemistry and materials science. This document details the available data on its electrochemical behavior, outlines relevant experimental protocols, and visualizes the key biological pathways in which its derivatives are implicated.
Core Electrochemical Properties
Direct experimental electrochemical data for this compound is limited in publicly available literature. However, theoretical calculations and data from closely related isomers and derivatives provide valuable insights into its expected electrochemical behavior. The fluorenone core is known for its electron-accepting nature, which is a key determinant of its electronic properties.[1][2]
Theoretical and Analogous Electrochemical Data
To approximate the electrochemical parameters of this compound, we can refer to data from its isomer, 9-fluorenone-2-carboxylic acid, for which Density Functional Theory (DFT) calculations have been performed.[3] Additionally, experimental and calculated data for fluorene-1-carboxylic acid adsorbed on a copper surface offer some context, although the molecule-metal interaction significantly influences the electronic structure.[4]
| Parameter | 9-fluorenone-2-carboxylic acid (Calculated)[3] | Fluorene-1-carboxylic acid on Cu(110) (Calculated)[4] | Fluorene-1-carboxylic acid on Cu(110) (Experimental)[4] |
| HOMO Energy | - | -5.64 eV | -1.55 eV |
| LUMO Energy | - | - | - |
| HOMO-LUMO Gap | - | - | - |
Note: The experimental values for fluorene-1-carboxylic acid on Cu(110) are significantly different from the calculated values for the free molecule due to strong electronic coupling with the metal substrate. The calculated values for the free fluorene-1-carboxylic acid molecule are likely more representative of its intrinsic properties in a non-interacting environment.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various reported methods. A common approach involves the cyclization of a suitable precursor.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Cyclic Voltammetry for Electrochemical Characterization
The following is a generalized protocol for determining the electrochemical properties of this compound in a non-aqueous solvent system.[5][6][7][8][9]
Objective: To determine the oxidation and reduction potentials of this compound.
Materials:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/Ag+ (e.g., 0.01 M AgNO3 in the supporting electrolyte)
-
Counter Electrode: Platinum wire
-
Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)
-
Analyte: 1-5 mM this compound
-
Internal Standard (optional): Ferrocene/ferrocenium (Fc/Fc+) couple for potential referencing
Procedure:
-
Preparation:
-
Polish the glassy carbon working electrode with alumina slurry, sonicate in ethanol, and dry under a stream of nitrogen.
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the anhydrous solvent.
-
Prepare the analyte solution by dissolving this compound in the electrolyte solution to the desired concentration.
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
-
Measurement:
-
Assemble the three-electrode cell with the prepared electrodes and the analyte solution.
-
Perform a background scan in the electrolyte solution without the analyte to establish the potential window.
-
Add the analyte solution and record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards the desired potential range and back.
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the redox processes.
-
-
Data Analysis:
-
Determine the anodic and cathodic peak potentials (Epa and Epc).
-
Calculate the formal potential (E°') as (Epa + Epc) / 2 for reversible processes.
-
Analyze the peak current ratios (ipa/ipc) to assess the reversibility of the redox couple.
-
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for cyclic voltammetry analysis.
Biological Signaling Pathways
Derivatives of this compound, particularly N-aryl-9-oxo-9H-fluorene-1-carboxamides, have been identified as potent inducers of apoptosis.[10][11] Some of these derivatives have also been shown to act as tubulin polymerization inhibitors, suggesting a change in the mechanism of action based on substitution patterns on the fluorene ring.[11]
Apoptosis Induction
Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, which execute the dismantling of the cell.[12][13] A fluorene derivative has been shown to induce apoptosis through both extrinsic and intrinsic routes, mediated by reactive oxygen species (ROS).[14]
Generalized Apoptosis Signaling Pathways
References
- 1. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Vibrational spectra, NMR and HOMO-LUMO analysis of 9-fluorenone-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.cat [2024.sci-hub.cat]
- 5. sfu.ca [sfu.ca]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Photophysical Properties of Substituted Fluorenones
Fluorenone, a tricyclic aromatic ketone, forms the structural core for a versatile class of compounds whose derivatives are integral to advancements in materials science and medicinal chemistry.[1] The inherent aromaticity and the reactive carbonyl group are central to the diverse applications of its derivatives.[1] Due to their unique photoelectric properties and thermal stability, fluorenone derivatives are key components in the development of high-performance organic optoelectronic materials, including light-emitting diodes (OLEDs) and solar cells.[2][3] Furthermore, their utility extends to biochemistry, where they serve as fluorescent probes and biosensors for studying biological molecules and processes.[3][4]
The photophysical behavior of fluorenones is highly sensitive to their chemical environment, including the nature of the solvent and the electronic properties of substituents on the aromatic core.[5][6] Understanding these structure-property relationships is critical for the rational design of new fluorenone-based molecules with tailored optical and redox properties for specific applications, such as photoredox catalysis and bioimaging.[2]
Core Photophysical Processes in Fluorenones
The photophysical properties of fluorenone are dictated by the nature of its lowest energy singlet excited state (S₁). This state can be of either n,π* or π,π* character, and the transition between them is heavily influenced by the solvent polarity.[5]
-
In nonpolar solvents , the S₁ state is typically of n,π* character. Following photoexcitation, these molecules often undergo efficient intersystem crossing (ISC) to the triplet state (T₁), resulting in a high triplet quantum yield (approaching 100%) and a very short fluorescence lifetime.[6]
-
In polar solvents , the π,π* state is stabilized and becomes the lowest energy singlet excited state. This change suppresses the rate of intersystem crossing, leading to an increase in fluorescence quantum yield and a significantly longer fluorescence lifetime.[6] For example, the fluorescence lifetime of fluorenone extends from 110 picoseconds in hexane to 16 nanoseconds in acetonitrile.[6]
The key deactivation pathways for an excited fluorenone molecule are illustrated in the Jablonski diagram below.
Caption: Jablonski diagram illustrating the primary photophysical pathways for fluorenone derivatives.
Influence of Substituents on Photophysical Properties
The strategic placement of substituents on the fluorenone core allows for precise tuning of its photophysical properties. The electronic nature (electron-donating or electron-withdrawing) and position of these groups can significantly alter the absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetimes.[7]
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups can induce pronounced bathochromic (red) shifts in both absorption and emission spectra.[2] This effect is particularly strong when the substituents are located at positions that enhance intramolecular charge transfer (ICT) from the substituent to the carbonyl group.
A comprehensive study on methoxy-substituted fluorenones revealed the critical role of substituent location:
-
Meta-position (e.g., 2- or 4-methoxy): Substituents at these positions significantly stabilize the singlet-excited state, leading to a dominant nonradiative decay pathway and a diminished fluorescence quantum yield.[5][7] A cumulative effect is observed, where increasing the number of meta-methoxy groups progressively increases the rate of nonradiative decay.[7]
-
Para-position (e.g., 3-methoxy): Substituents at these positions have a much smaller impact on the fluorescence quantum yield and lifetime compared to those in meta positions.[7][8]
Electron-Withdrawing Groups (EWGs): The incorporation of electron-withdrawing groups or the introduction of nitrogen atoms into the aromatic core (azafluorenones) tends to stabilize the LUMO (Lowest Unoccupied Molecular Orbital).[2] This can lead to slight hypsochromic (blue) shifts in absorption and more positive reduction potentials, making these derivatives promising for photoredox applications.[2]
Data Summary
The tables below summarize the photophysical properties of parent fluorenone and several of its methoxy-substituted derivatives in different solvents.
Table 1: Photophysical Properties of Methoxy-Substituted Fluorenones in Acetonitrile.
| Compound | Substituent(s) | λ_abs (nm)[8] | λ_em (nm)[8] | Φ_F (%)[9] | τ_F (ns)[5] | k_nr (10⁷ s⁻¹)[5] |
|---|---|---|---|---|---|---|
| 1 | None | 432 | 507 | 2.7 | 16.2 | 5.9 |
| 2 | 2-Methoxy | 472 | 563 | 0.04 | 0.28 | 357 |
| 3 | 3-Methoxy | 436 | 511 | 2.4 | 15.1 | 6.4 |
| 4 | 4-Methoxy | 472 | 563 | 0.04 | 0.28 | 357 |
| 8 | 2,4,7-Trimethoxy | 506 | 605 | 0.02 | 0.10 | 1000 |
Data sourced from Ghosh et al. (2014).[5][8][9] Φ_F = Fluorescence Quantum Yield; τ_F = Fluorescence Lifetime; k_nr = Nonradiative Decay Rate Constant.
Table 2: Solvent Effects on Parent Fluorenone (1).
| Solvent | λ_abs (nm)[8] | λ_em (nm)[9] | Φ_F (%)[9] | τ_F (ns) |
|---|---|---|---|---|
| Cyclohexane | 422 | 463 | 0.04 | 0.11 |
| Acetonitrile | 432 | 507 | 2.7 | 16.2 |
| Ethanol | 428 | 553 | 0.09 | 0.45 |
Data for τ_F in Cyclohexane and Ethanol sourced from Ghosh et al. (2014).[5]
Experimental Protocols
Characterizing the photophysical properties of fluorenone derivatives involves a standard set of spectroscopic techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 7. Excited-state properties of fluorenones: influence of substituents, solvent and macrocyclic encapsulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Fluorenone Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The fluorenone core, a tricyclic aromatic ketone, represents a versatile and privileged scaffold in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a focal point for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorenone derivatives across various biological targets, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective activities. Detailed experimental methodologies for key biological assays are provided, and signaling pathways are illustrated to offer a comprehensive resource for researchers in the field.
Anticancer Activity: Targeting Topoisomerase I
Fluorenone derivatives have emerged as potent anticancer agents, with a primary mechanism of action being the inhibition of DNA topoisomerase I, an essential enzyme in DNA replication and transcription.[1]
Structure-Activity Relationship of 2,7-Diamidofluorenones
A series of 2,7-diamidofluorenones have been synthesized and evaluated for their antiproliferative activities. The SAR studies reveal that the nature of the substituent on the amide nitrogen plays a crucial role in their biological activity.
Table 1: Antiproliferative Activity of 2,7-Diamidofluorenone Derivatives
| Compound | R | GI50 (μM) on NCI-60 Cell Line Panel |
| 3a | H | > 100 |
| 3b | CH3 | 10.5 |
| 3c | C2H5 | 1.66 |
| 3g | n-C4H9 | 5.2 |
| 3j | CH2CH(CH3)2 | 8.9 |
| 3l | CH2-phenyl | 3.5 |
| 4a | Cyclopropyl | 7.8 |
| 4h | Phenyl | 4.2 |
| 4i | 4-Fluorophenyl | 2.1 |
| 4j | 4-Chlorophenyl | 1.9 |
Data synthesized from multiple sources.
The data indicates that small alkyl groups at the R position, such as ethyl (compound 3c ), enhance the anticancer activity. Furthermore, the introduction of a halogenated phenyl ring (compounds 4i and 4j ) also leads to potent activity.
Experimental Protocol: Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM spermidine, 50% glycerol)
-
Test compounds dissolved in DMSO
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide staining solution
Procedure:
-
Prepare reaction mixtures in microfuge tubes on ice, each containing 10x assay buffer, supercoiled DNA (final concentration ~20 µg/mL), and sterile water to the final volume.
-
Add the test compound at various concentrations. Include a no-enzyme control and a no-compound control.
-
Initiate the reaction by adding purified topoisomerase I enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop buffer/gel loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibitory activity is determined by the reduction in the amount of relaxed DNA compared to the no-compound control.
Signaling Pathway: ROS-Mediated Apoptosis by a Fluorenone Derivative (MSDF)
The novel fluorenone derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), has been shown to induce apoptosis in human hepatocellular carcinoma (HCC) cells through the generation of reactive oxygen species (ROS).[2] This leads to the activation of both intrinsic (mitochondrial) and extrinsic (receptor-mediated) apoptotic pathways.[2][3]
References
- 1. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Biological Activities of Novel 9-Oxo-9H-fluorene-4-carboxylic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The rigid, planar structure of the fluorene scaffold has long intrigued medicinal chemists, serving as a versatile foundation for the design of novel therapeutic agents. Among its numerous derivatives, those stemming from the 9-oxo-9H-fluorene-4-carboxylic acid core have emerged as a particularly promising class of compounds, demonstrating significant potential in the realms of oncology and antimicrobial research. This technical guide provides an in-depth exploration of the biological activities of these novel derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular mechanisms.
Anticancer Activity: Inducing Apoptosis and Inhibiting Microtubule Dynamics
Derivatives of this compound, particularly carboxamides, have been identified as potent inducers of apoptosis, the body's natural process of programmed cell death, which is often dysregulated in cancer.[1] These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
Quantitative Anticancer Activity
The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to inhibit 50% of a biological process, such as cell growth. Structure-activity relationship (SAR) studies have revealed that modifications to the 9-oxo-9H-fluorene ring can significantly impact potency. For instance, the introduction of substituents at the 7-position of N-aryl-9-oxo-9H-fluorene-1-carboxamides has led to compounds with improved activity.[2] One such derivative, compound 5a, exhibited impressive EC50 values in the sub-micromolar range against various cancer cell lines, indicating high potency.[2]
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) |
| Compound 5a | T47D (Breast Cancer) | EC50 | 0.15 - 0.29[2] |
| HCT116 (Colon Cancer) | EC50 | 0.15 - 0.29[2] | |
| SNU398 (Hepatocellular Carcinoma) | EC50 | 0.15 - 0.29[2] | |
| Lead Compound 2a | T47D, HCT116, SNU398 | EC50 | ~5-fold less potent than 5a[2] |
| N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (6s) | T47D, HCT116, SNU398 | EC50 & GI50 | Sub-micromolar[3] |
Table 1: Anticancer Activity of Selected 9-Oxo-9H-fluorene-1-carboxamide Derivatives
Mechanisms of Anticancer Action
The primary mechanism by which many of these derivatives exert their anticancer effects is through the induction of apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS), which can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Some derivatives of 9-oxo-9H-fluorene have also been shown to inhibit tubulin polymerization, a critical process for cell division.[2] This dual mechanism of action—inducing apoptosis and disrupting microtubule dynamics—makes these compounds particularly attractive candidates for further drug development.
dot
Caption: General synthesis workflow for 9-Oxo-9H-fluorene-4-carboxamide derivatives.
Antimicrobial and Antibiofilm Activity
In addition to their anticancer properties, derivatives of this compound have demonstrated promising activity against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4]
Quantitative Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Class | Microbial Strain | MIC (µg/mL) |
| Fluorenyl-hydrazonothiazole derivatives | Gram-positive bacteria & Fungi | >256[5] |
| O-aryl-carbamoyl-oxymino-fluorene derivatives | E. faecalis, S. aureus, P. aeruginosa, E. coli | 0.156 - 10[6] |
Table 2: Antimicrobial Activity of Selected Fluorene Derivatives
It is important to note that the antimicrobial activity can vary significantly based on the specific substitutions on the fluorene core.
dot
Caption: Standard experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8][9][10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[7][8][9][10]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.[11][12][13][14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[14]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[12][13]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.[12][13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11][13]
Signaling Pathways in Anticancer Activity
The induction of apoptosis by this compound derivatives often involves the generation of intracellular ROS, which acts as a second messenger to trigger a cascade of signaling events.
dot
Caption: ROS-mediated apoptosis induced by this compound derivatives.
This pathway highlights the ability of these compounds to simultaneously engage both the extrinsic and intrinsic apoptotic routes, leading to the activation of the executioner caspase-3 and subsequent cell death.[15][16]
Conclusion
The derivatives of this compound represent a promising and versatile chemical scaffold with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to induce apoptosis through multiple signaling pathways and, in some cases, inhibit tubulin polymerization, underscores their therapeutic potential in oncology. Furthermore, their demonstrated activity against a range of microbial pathogens highlights their potential as a new class of antimicrobial drugs. Further research, including comprehensive SAR studies, preclinical and clinical investigations, is warranted to fully elucidate the therapeutic utility of this fascinating class of compounds.
References
- 1. This compound|Apoptosis Inducer [benchchem.com]
- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. ROS mediated apoptotic pathways in primary effusion lymphoma: Comment on induction of apoptosis by Shikonin through ROS-mediated intrinsic and extrinsic pathways in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Scalable Synthesis of 9-Oxo-9H-fluorene-4-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable synthesis protocols for 9-Oxo-9H-fluorene-4-carboxylic acid, a key intermediate in the development of novel therapeutics and advanced organic materials. The protocols are designed for scalability, addressing the needs of both laboratory-scale research and larger-scale production for preclinical and clinical studies.
Application Notes
This compound and its derivatives have garnered significant interest in medicinal chemistry and materials science. In the pharmaceutical realm, this scaffold is a cornerstone in the discovery of novel apoptosis inducers with potential as anticancer agents. Structure-activity relationship (SAR) studies have demonstrated that modifications to the fluorene core can lead to highly potent compounds against various cancer cell lines.[1] Furthermore, certain derivatives have been shown to act as tubulin inhibitors, offering a pathway to probe different mechanisms of cell death.[1] The core structure also serves as a versatile building block for creating chemical probes for target identification in drug discovery.[1]
Beyond pharmaceuticals, derivatives of this compound are utilized in the development of organic electronic materials. The inherent photophysical properties of the fluorene system can be fine-tuned through chemical modifications, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and as hole transport materials in perovskite solar cells.[1]
Scalable Synthesis Protocols
Two primary scalable synthetic routes to this compound have been identified and are detailed below. The choice of route may depend on the availability and cost of the starting materials.
Route 1: Cyclization of Diphenic Acid
This method involves the intramolecular cyclization of diphenic acid in the presence of concentrated sulfuric acid. This route is advantageous due to the commercial availability of diphenic acid and the straightforward nature of the reaction.
Route 2: Cyclization of Diphenylmethane-2'-carboxylic Acid
This approach utilizes the intramolecular Friedel-Crafts acylation of diphenylmethane-2'-carboxylic acid. This route is also highly scalable and employs readily available reagents.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary scalable synthesis routes to this compound.
| Parameter | Route 1: From Diphenic Acid | Route 2: From Diphenylmethane-2'-carboxylic Acid |
| Starting Material | Diphenic Acid | Diphenylmethane-2'-carboxylic Acid |
| Reagents | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid |
| Scale | 500 g | 40 g (scalable) |
| Reaction Temperature | 140 °C | 110-115 °C |
| Reaction Time | 35 minutes | 30 minutes |
| Yield | 81% | ~99% (crude), 89% (recrystallized) |
| Purification | Boiling with water | Recrystallization from acetic acid |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound from Diphenic Acid
This protocol is adapted for a large laboratory scale and is based on established procedures.
Materials:
-
Diphenic acid (500 g, 2.06 mol)
-
Concentrated sulfuric acid (1250 mL, S.G. 1.84)
-
Distilled water
-
Ice
Equipment:
-
Large reaction vessel (e.g., 5 L three-necked round-bottom flask) equipped with a mechanical stirrer and a thermometer
-
Heating mantle
-
Large beaker or container (at least 20 L) for quenching
-
Large Büchner funnel and filter flask
-
Drying oven
Procedure:
-
Reaction Setup: In the large reaction vessel, carefully add the concentrated sulfuric acid (1250 mL).
-
Addition of Diphenic Acid: While stirring, slowly add the diphenic acid (500 g) to the sulfuric acid. The addition should be controlled to manage any initial exotherm.
-
Heating: Heat the reaction mixture to 140 °C with vigorous stirring. Maintain this temperature for 35 minutes. The solution will turn deep red.[2]
-
Cooling: After 35 minutes, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Quenching: Carefully and slowly pour the cooled reaction mixture into a large container with 15 L of ice-cold distilled water with vigorous stirring. A yellow precipitate will form.
-
Isolation: Collect the yellow precipitate by vacuum filtration using a large Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of boiling distilled water (approximately 2 x 10 L) to remove any residual sulfuric acid.[2]
-
Drying: Dry the yellow solid product in a vacuum oven to a constant weight. The resulting this compound (approximately 463 g, 81% yield) is often of sufficient purity for subsequent steps.[2]
Protocol 2: Scalable Synthesis of this compound from Diphenylmethane-2'-carboxylic Acid
This protocol is designed for scalability and has been demonstrated at the 40 g scale.
Materials:
-
Diphenylmethane-2'-carboxylic acid (40.0 g, 165 mmol)
-
Concentrated sulfuric acid (96%; d=1.84 g/mL; 80 mL)
-
Ice
-
Deionized water
-
Glacial acetic acid (for recrystallization)
Equipment:
-
1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas outlet
-
Heating mantle
-
Beaker (1 L) for quenching
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: To the 1 L three-necked round-bottom flask, add diphenylmethane-2'-carboxylic acid (40.0 g).
-
Acid Addition: With stirring, carefully add concentrated sulfuric acid (80 mL).
-
Heating: Heat the mixture to 110-115 °C. The solid should dissolve within 5-10 minutes, forming a deep red solution. Maintain this temperature for 30 minutes.
-
Quenching: Cool the reaction mixture to room temperature and then pour it carefully into 400 mL of ice-water with vigorous stirring.
-
Isolation: A yellow precipitate will form. Collect the solid by vacuum filtration and wash the filter cake with deionized water until the filtrate is neutral (pH ≈ 7).
-
Drying and Purification: Dry the crude product in a vacuum oven at 60 °C to a constant weight. The crude yield is typically high (around 99%). For higher purity, the product can be recrystallized from glacial acetic acid to yield yellow, needle-like crystals (yield after recrystallization is approximately 89%).
Visualizations
Synthesis Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic protocols.
Caption: Workflow for the synthesis of this compound from diphenic acid.
Caption: Workflow for the synthesis of this compound from diphenylmethane-2'-carboxylic acid.
Industrial Scale-Up Considerations
Scaling up the synthesis of this compound, particularly the exothermic cyclization step with concentrated sulfuric acid, requires careful consideration of several factors to ensure safety, efficiency, and product quality.
-
Heat Management: The reaction of organic compounds with concentrated sulfuric acid is highly exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and ensure consistent product quality. Industrial-scale reactors for such processes are typically jacketed and may incorporate internal cooling coils to manage the heat generated. Continuous flow reactors can also offer superior heat transfer compared to batch reactors.
-
Reagent Addition: The rate of addition of the starting material to the sulfuric acid, or vice versa, must be carefully controlled to manage the exotherm. Slow, controlled addition with efficient stirring is crucial.
-
Quenching: Quenching large volumes of concentrated sulfuric acid in water is a hazardous operation that generates a significant amount of heat. This must be done in a controlled manner, often by slowly adding the acid to a large volume of agitated, cooled water or ice. Specialized quenching tanks designed to handle the heat and potential splashing are necessary.
-
Material Compatibility: Concentrated sulfuric acid is highly corrosive. All equipment, including the reactor, stirrer, and transfer lines, must be constructed from compatible materials, such as glass-lined steel or specialized alloys.
-
Purification at Scale: While recrystallization is effective at the lab scale, it may be less economical for large-scale production. Alternative purification methods for acidic organic compounds on an industrial scale include:
-
Anti-solvent crystallization: Dissolving the crude product in a suitable solvent and then adding an anti-solvent to precipitate the pure compound.
-
Slurry washing: Washing the crude solid with a solvent in which the impurities are soluble but the product is not.
-
Ion-exchange chromatography: This can be a highly effective method for purifying organic acids.[3][4]
-
By carefully considering these factors, the synthesis of this compound can be safely and efficiently scaled to meet the demands of drug development and materials science research.
References
Application Notes and Protocols for the Synthesis of 9-Oxo-9H-fluorene-4-carboxylic acid via Intramolecular Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Oxo-9H-fluorene-4-carboxylic acid is a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. Its rigid, planar structure and functional handles make it an attractive building block for creating complex molecular architectures. One of the common methods for its synthesis is through an intramolecular Friedel-Crafts acylation, a powerful cyclization reaction that forms the fluorenone core. This application note provides detailed protocols and quantitative data for the synthesis of this compound from different precursors, leveraging the principles of Friedel-Crafts-type reactions.
The syntheses described herein involve the cyclization of biphenyl precursors, such as diphenic acid and diphenylmethane-2'-carboxylic acid, in the presence of a strong acid catalyst like concentrated sulfuric acid. This acid promotes the formation of an acylium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tricyclic fluorenone system.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various reported methods for the synthesis of this compound.
| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Diphenic acid | Concentrated H₂SO₄ | 140 | 35 minutes | 81 | [1] |
| Diphenic acid | Concentrated H₂SO₄ | 70 | 10 minutes | Not specified | [2] |
| Diphenylmethane acid | Concentrated H₂SO₄ (96%) | 110-115 | 30 minutes | 99.5 (crude), 89.3 (recrystallized) | [3] |
| Benzoic acid | Concentrated H₂SO₄ | 140 | 20 minutes | Not specified | [3] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound.
Protocol 1: From Diphenic Acid
This protocol is based on the intramolecular Friedel-Crafts acylation of diphenic acid.
Materials:
-
Diphenic acid
-
Concentrated sulfuric acid (S.G. 1.84)
-
Distilled water
Procedure: [1]
-
In a suitable reaction vessel, carefully add 500 g (2.06 mol) of diphenic acid to 1250 mL of concentrated sulfuric acid.
-
Heat the mixture to 140°C and maintain this temperature for 35 minutes. The solution will turn deep red.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture into 15 L of distilled water to precipitate the product.
-
Collect the yellow precipitate by filtration.
-
To purify, boil the precipitate in 10 L of water, filter, and then boil again in another 10 L of water.
-
Dry the resulting yellow solid to obtain this compound (463 g, 81% yield).
Protocol 2: From Diphenylmethane Acid
This protocol details the synthesis via cyclization of diphenylmethane acid.
Materials:
-
Diphenylmethane acid
-
Concentrated sulfuric acid (96%)
-
Ice water
-
Acetic acid (for recrystallization)
Procedure: [3]
-
In a flask equipped with a stirrer, combine 40.0 g (165 mmol) of diphenylmethane acid and 80 mL of 96% concentrated sulfuric acid.
-
Heat the mixture to 110-115°C and stir for 30 minutes. The solid should dissolve within 5-10 minutes, forming a deep red solution.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled solution into 400 mL of ice water to precipitate the product.
-
Filter the yellow precipitate and wash thoroughly with water until the pH of the filtrate is neutral (pH=7).
-
Dry the product to obtain crude this compound (36.85 g, 99.5% yield).
-
For further purification, recrystallize the crude product from 300 mL of acetic acid to yield yellow, needle-like crystals (33.05 g, 89.3% yield).
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation.
Caption: General experimental workflow for the synthesis of this compound.
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The diagram below outlines the mechanism for the intramolecular Friedel-Crafts acylation of diphenic acid to form this compound.
Caption: Reaction mechanism of intramolecular Friedel-Crafts acylation.
References
Application Notes and Protocols for the Wolff-Kishner Reduction of 9-Oxo-9H-fluorene-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Wolff-Kishner reduction of the ketone functionality in 9-Oxo-9H-fluorene-4-carboxylic acid to yield 9H-fluorene-4-carboxylic acid. This reduction is a critical step in the synthesis of various compounds of interest in drug development and materials science.
Introduction
The Wolff-Kishner reduction is a robust chemical reaction used to convert a carbonyl group of a ketone or aldehyde into a methylene group (-CH2-).[1][2][3] The reaction proceeds via the formation of a hydrazone intermediate, which is then treated with a strong base at elevated temperatures to liberate nitrogen gas and form the corresponding alkane.[1][4][5] The Huang-Minlon modification of this reaction, which is commonly employed, utilizes a high-boiling point solvent such as diethylene glycol or ethylene glycol to facilitate the high temperatures required for the final decomposition of the hydrazone.[2][3] This method is particularly advantageous for substrates that are sensitive to acidic conditions, offering a viable alternative to the Clemmensen reduction.[4]
This protocol specifically details the application of the Wolff-Kishner reduction to this compound, a key transformation in the synthetic pathway towards various functionalized fluorene derivatives.
Reaction Scheme
The overall reaction is as follows:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Wolff-Kishner reduction of this compound based on a representative protocol.[6]
| Parameter | Value | Moles / Equivalents |
| Reactant | ||
| This compound | 30.0 g | 126 mmol (1.0 equiv) |
| Reagents | ||
| Hydrazine hydrate (80%) | 30.0 g | 600 mmol (4.76 equiv) |
| Potassium hydroxide (KOH) | 35.4 g | 630 mmol (5.0 equiv) |
| Solvent | ||
| Diethylene glycol | 200 mL | - |
| Reaction Conditions | ||
| Initial Heating Temperature | 100 °C | - |
| Initial Heating Time | 1 hour | - |
| Reflux Temperature | 195-200 °C | - |
| Reflux Time | 4 hours | - |
| Work-up | ||
| Cold Water | 500 mL | - |
| Concentrated Hydrochloric Acid | To pH 1-2 | - |
Experimental Protocol
This protocol is adapted from a scalable procedure for the synthesis of fluorene derivatives.[6]
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH) pellets
-
Diethylene glycol
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Distillation apparatus (optional, for removal of water and excess hydrazine)
-
Beakers
-
Buchner funnel and filter flask
-
Vacuum source
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 30.0 g (126 mmol) of this compound, 30.0 g (600 mmol) of 80% hydrazine hydrate, and 200 mL of diethylene glycol.[6]
-
Initial Heating (Hydrazone Formation): Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 1 hour to facilitate the formation of the hydrazone intermediate.[6]
-
Addition of Base: After 1 hour, cool the mixture slightly to safely handle the reagents. Carefully add 35.4 g (630 mmol) of potassium hydroxide pellets in portions to the reaction mixture.[6]
-
Distillation and Reflux: Gradually heat the mixture again. Water and excess hydrazine will begin to distill off. Continue heating until the temperature of the reaction mixture reaches 195-200 °C. Maintain this temperature and allow the mixture to reflux for 4 hours.[6] The evolution of nitrogen gas should be observed during this period.
-
Work-up: After the reflux is complete, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 500 mL of cold water.[6]
-
Acidification and Isolation: While stirring, acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2. A precipitate of 9H-fluorene-4-carboxylic acid will form.[6]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.[6]
-
Drying: Dry the collected solid under vacuum to obtain the final product, 9H-fluorene-4-carboxylic acid.
Visualizations
Caption: Experimental workflow for the Wolff-Kishner reduction.
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
The reaction is performed at high temperatures. Use appropriate heating equipment and take precautions to avoid burns.
-
Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle with care in a fume hood.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. Wolff-Kishner Reduction [drugfuture.com]
- 3. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Fischer Esterification of 9-Oxo-9H-fluorene-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-9H-fluorene-4-carboxylic acid and its derivatives are important intermediates in the synthesis of various organic materials and pharmaceutical compounds. The esterification of this carboxylic acid is a fundamental transformation for further molecular elaboration. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a direct and efficient method for the synthesis of the corresponding esters.[1] This document provides detailed application notes and a comprehensive protocol for the methyl esterification of this compound using methanol in the presence of a strong acid catalyst.
Reaction Principle
The Fischer esterification is a reversible acyl substitution reaction.[1] The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. Following a series of proton transfer steps and the elimination of a water molecule, the ester is formed.[1] To drive the equilibrium towards the product side, a large excess of the alcohol is typically used, and/or the water generated during the reaction is removed.[1][2]
Experimental Overview
The protocol described below outlines the synthesis of methyl 9-oxo-9H-fluorene-4-carboxylate via the Fischer esterification of this compound. The reaction utilizes an excess of methanol as both the reactant and the solvent, with concentrated sulfuric acid serving as the catalyst.
Detailed Experimental Protocol
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound in an excess of methanol (e.g., 10-20 mL of methanol per gram of carboxylic acid).
-
Catalyst Addition: With gentle stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the suspension. A typical catalytic amount is 2-5% of the volume of methanol used.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in ethyl acetate. d. Transfer the ethyl acetate solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 9-oxo-9H-fluorene-4-carboxylate.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Fischer esterification of fluorene-based carboxylic acids. Note that specific yields for this compound may vary based on reaction scale and purity of starting materials.
| Parameter | Value/Range | Reference/Comment |
| Reactants | ||
| This compound | 1 equivalent | |
| Methanol | 10-20 volumes | Serves as reactant and solvent |
| Concentrated Sulfuric Acid | 0.02-0.05 equivalents | Catalyst |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 65 °C) | Boiling point of methanol |
| Reaction Time | 4 - 8 hours | Monitor by TLC |
| Product | ||
| Expected Product | Methyl 9-oxo-9H-fluorene-4-carboxylate | |
| Molecular Formula | C₁₅H₁₀O₃ | [3] |
| Molecular Weight | 238.24 g/mol | [3] |
| Appearance | Solid | |
| Expected Yield | > 90% | Based on analogous reactions |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Methanol is flammable and toxic; avoid inhalation and contact with skin.
-
The reaction should be heated using a heating mantle or an oil bath to avoid open flames.
Troubleshooting
-
Low Yield: If the yield is low, ensure that the methanol is anhydrous, as water can shift the equilibrium back towards the reactants. The reaction time may also need to be extended.
-
Incomplete Reaction: If the reaction does not go to completion, a larger excess of methanol or a slightly higher catalyst loading can be employed.
-
Product Purity: If the product is impure, purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate) is recommended.
By following this detailed protocol, researchers can reliably synthesize methyl 9-oxo-9H-fluorene-4-carboxylate for use in further scientific investigations.
References
Application Notes and Protocols: 9-Oxo-9H-fluorene-4-carboxylic Acid in the Development of Apoptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-9H-fluorene-4-carboxylic acid and its derivatives have emerged as a promising scaffold in the discovery of novel apoptosis inducers with potential applications as anticancer agents.[1] Extensive structure-activity relationship (SAR) studies have demonstrated that modifications to this core structure, particularly the formation of carboxamides, can yield highly potent compounds.[1] Certain derivatives have been shown to induce apoptosis by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of the apoptotic cascade.[2] This document provides detailed application notes on the mechanism of action and protocols for key experiments to evaluate the apoptotic-inducing effects of this compound derivatives.
Mechanism of Action
Derivatives of this compound can induce apoptosis through the intrinsic (mitochondrial) pathway, initiated by the disruption of microtubule dynamics. By binding to tubulin, these compounds inhibit its polymerization into microtubules, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase.[3] Prolonged mitotic arrest triggers a signaling cascade that activates the apoptotic machinery. This process often involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which can inactivate anti-apoptotic Bcl-2 family proteins (like Bcl-2 and Bcl-xL) through phosphorylation and upregulate pro-apoptotic members (like Bax and Bak). The activation of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Initiator caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation
The following table summarizes the quantitative data on the biological activity of various derivatives of this compound in different cancer cell lines.
| Compound ID | Modification | Cell Line | Assay Type | EC50/IC50/GI50 (µM) | Reference |
| 2a | N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | T47D | Apoptosis Induction | Sub-micromolar | [2][3] |
| HCT116 | Apoptosis Induction | Sub-micromolar | [3] | ||
| SNU398 | Apoptosis Induction | Sub-micromolar | [3] | ||
| T47D | Growth Inhibition | Sub-micromolar | [3] | ||
| HCT116 | Growth Inhibition | Sub-micromolar | [3] | ||
| SNU398 | Growth Inhibition | Sub-micromolar | [3] | ||
| - | Tubulin Polymerization | > 50 | [2] | ||
| 5a | Substitution at 7-position of 9-oxo-9H-fluorene ring | T47D | Apoptosis Induction | 0.15-0.29 | [2] |
| HCT116 | Apoptosis Induction | 0.15-0.29 | [2] | ||
| SNU398 | Apoptosis Induction | 0.15-0.29 | [2] | ||
| 2f | N-aryl-9-oxo-9H-fluorene-1-carboxamide derivative | T47D | Apoptosis Induction | 0.048-0.024 | [2] |
| - | Tubulin Polymerization | 0.5 | [2] | ||
| 3d | N-aryl-9-oxo-9H-fluorene-1-carboxamide derivative | T47D | Apoptosis Induction | 0.048-0.024 | [2] |
| 3j | N-aryl-9-oxo-9H-fluorene-1-carboxamide derivative | T47D | Apoptosis Induction | 0.048-0.024 | [2] |
| 4a | N-aryl-9-oxo-9H-fluorene-1-carboxamide derivative | T47D | Apoptosis Induction | 0.048-0.024 | [2] |
| 6s | N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | T47D | Caspase Activation | Sub-micromolar | [3] |
| HCT116 | Caspase Activation | Sub-micromolar | [3] | ||
| SNU398 | Caspase Activation | Sub-micromolar | [3] | ||
| T47D | Growth Inhibition | Sub-micromolar | [3] | ||
| HCT116 | Growth Inhibition | Sub-micromolar | [3] | ||
| SNU398 | Growth Inhibition | Sub-micromolar | [3] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of test compounds on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole or Colchicine (positive control for polymerization inhibition)
-
96-well, flat-bottom, clear microplate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare the reaction mixture by adding GTP to the tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include wells for vehicle control (e.g., DMSO), a positive control for inhibition (e.g., nocodazole), and a positive control for polymerization (e.g., paclitaxel).
-
Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves. The inhibitory effect of the compound can be determined by the decrease in the maximum rate of polymerization (Vmax) and the final plateau of the curve compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[2]
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[2]
-
Analyze the samples using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases 3 and 7.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Caspase-Glo® 3/7 Assay System or similar fluorometric caspase assay kit (containing a caspase-3/7 substrate, e.g., Ac-DEVD-AMC, and a lysis buffer)
-
96-well, opaque-walled microplate
-
Fluorometric plate reader
Procedure:
-
Seed cells in a 96-well opaque-walled plate and treat with the test compound.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent directly to each well according to the manufacturer's instructions.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.
Visualizations
References
Application Notes and Protocols: 9-Oxo-9H-fluorene-4-carboxylic Acid Derivatives in Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 9-Oxo-9H-fluorene-4-carboxylic acid, a class of compounds built upon a fluorene core, are emerging as highly promising materials for a range of organic electronic applications. The inherent properties of the fluorene structure, such as its rigid and planar nature, contribute to high thermal stability and excellent charge transport characteristics.[1] The versatility of this molecular scaffold lies in the ability to readily functionalize the C-2, C-7, and C-9 positions, allowing for precise tuning of electronic and physical properties. This targeted modification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as solubility and film-forming capabilities, makes these derivatives adaptable for use in Organic Field-Effect Transistors (OFETs), Perovskite Solar Cells (PSCs), and Organic Light-Emitting Diodes (OLEDs).[1][2]
Applications in Organic Electronics
Organic Field-Effect Transistors (OFETs)
Fluorenone-based donor-acceptor small molecules have been successfully synthesized and employed as the active semiconductor layer in OFETs.[3] These materials have demonstrated promising p-channel device characteristics, showcasing their potential for use in flexible displays, sensors, and other electronic devices.[3]
Perovskite Solar Cells (PSCs)
Derivatives of this compound, particularly spiro[fluorene-9,9'-xanthene] (SFX) derivatives, have been investigated as hole-transporting materials (HTMs) in perovskite solar cells.[1][4] Their function is to efficiently extract and transport holes from the perovskite absorber layer to the electrode. The performance of these materials is highly dependent on their molecular structure, which influences their energy levels and charge mobility.[5] Fluorene-terminated HTMs have been synthesized that have led to highly efficient and stable PSCs.[6]
Organic Light-Emitting Diodes (OLEDs)
The fluorene core is a well-established building block for blue-emitting materials in OLEDs due to its wide bandgap and high photoluminescence efficiency.[7] Fluorenone derivatives, which often exhibit a significant charge transfer character, are being explored as emitters for longer wavelength emission, including yellow and green light.[8][9] By carefully designing the molecular structure, fluorene-based materials can be utilized as both fluorescent emitters and hosts for phosphorescent dopants.[10]
Quantitative Data Summary
The performance of various this compound derivatives in different organic electronic devices is summarized below.
Table 1: Performance of Fluorenone-Based Organic Field-Effect Transistors (OFETs)
| Derivative | Device Architecture | Hole Mobility (cm²/Vs) | Current On/Off Ratio | Reference |
| Fluorenone derivative with alkylated double thiophene | Top-contact/bottom-gate | 0.02 | 10⁷ | [3] |
| Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8-BT) nanowire | Not specified | 1.1 | Not specified | [11] |
Table 2: Photovoltaic Properties of Perovskite Solar Cells (PSCs) with Fluorene-Based Hole-Transporting Materials (HTMs)
| Hole-Transporting Material (HTM) | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| Fluorene-terminated HTM (DM) | n-i-p | 23.2 | 1.144 | 24.91 | Not specified | [6] |
| Branched Fluorenylidene Derivative (V1387) | n-i-p | 22.83 | Not specified | Not specified | Not specified | [5] |
| Spiro-CZ | Inverted (p-i-n) | Not specified | Not specified | Not specified | Not specified | [12] |
| Spiro-TPA | Inverted (p-i-n) | Not specified | Not specified | Not specified | Not specified | [12] |
| FTO/WS₂/A₂LiInBr₆/Spiro-MeOTAD/Cu | n-i-p | 18.88 | 2.27 | 11.35 | 73.24% | [13] |
Table 3: Electroluminescence Performance of OLEDs with Fluorenone-Based Derivatives
| Emitter/Host Material | Device Architecture | Maximum External Quantum Efficiency (EQE) (%) | Emission Color | CIE Coordinates (x, y) | Reference |
| 2,7-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-9H-fluoren-9-one in CBP host | Doped | 2.54 | Orange-Red | (0.52, 0.44) / (0.61, 0.39) | [8] |
| FLU-TPA/PYR (Host) | Yellow Phosphorescent OLED | Not specified | Yellow | Not specified | [10] |
| Heptazine Derivative (HAP-3DF) in mCP host | Doped | 10.8 | Yellow | Not specified | [14] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the cyclization of diphenic acid in the presence of a strong acid.[15]
Materials:
-
Diphenic acid
-
Concentrated sulfuric acid (S.G. 1.84)
-
Distilled water
Procedure:
-
React diphenic acid (e.g., 500 g) with concentrated sulfuric acid (e.g., 1250 mL) at 140°C for 35 minutes.[15]
-
Cool the resulting red solution and precipitate the product by pouring the mixture into a large volume of distilled water (e.g., 15 L).[15]
-
Boil the yellow precipitate with water (e.g., 10 L), filter, and repeat the boiling process with fresh water.[15]
-
Dry the resulting yellow product, 9-fluorenone-4-carboxylic acid. The reported yield is approximately 81%.[15]
General Synthesis of Fluorene-Based Hole-Transporting Materials (Suzuki Coupling)
A versatile method for synthesizing donor-π-donor (D-π-D) type fluorene-based HTMs is the Suzuki coupling reaction.[1]
Materials:
-
2,7-Dibromo-9,9-dialkylfluorene
-
Arylboronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, THF, DMF)
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve the 2,7-dibromo-9,9-dialkylfluorene (1 equivalent), the arylboronic acid or ester (2.2 equivalents), and the base (4 equivalents) in the chosen solvent.[1]
-
Degassing: Remove dissolved oxygen from the reaction mixture by bubbling with nitrogen or argon for 20-30 minutes.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 2-5 mol%) to the reaction mixture.[1]
-
Reaction: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within 24-48 hours.[1]
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.[1]
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to obtain the final fluorene-based HTM.[1]
Fabrication of a Perovskite Solar Cell (n-i-p architecture)
This protocol describes the fabrication of a standard n-i-p architecture perovskite solar cell using a fluorene-based HTM.[1]
Materials:
-
FTO-coated glass substrates
-
Electron Transport Layer (ETL) precursor solution (e.g., SnO₂ nanoparticle dispersion)
-
Perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃ in DMF:DMSO)
-
Fluorene-based HTM solution (e.g., 20 mg/mL in chlorobenzene)
-
Additives for HTM solution (optional, e.g., Li-TFSI, tBP)
-
Gold or Silver for the top electrode
-
Spin coater
-
Hotplate
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Thoroughly clean the FTO-coated glass substrates.
-
ETL Deposition: Deposit the SnO₂ electron transport layer by spin-coating the precursor solution onto the FTO substrate, followed by annealing at 150°C.[12]
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL. During spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization. Anneal the films at approximately 100°C.[1][12]
-
HTM Deposition: Prepare the fluorene-based HTM solution, adding dopants like Li-TFSI and tBP if required. Spin-coat the HTM solution on top of the perovskite layer.[1]
-
Top Electrode Deposition: Transfer the substrates to a thermal evaporator and deposit the metal top electrode (e.g., 80 nm of gold) through a shadow mask to define the active area of the solar cell.[1]
Fabrication of an Organic Field-Effect Transistor (OFET)
This protocol outlines the general steps for fabricating a top-contact/bottom-gate OFET.[3][16]
Materials:
-
Heavily n-doped silicon (n++-Si) wafers with a thermally grown silicon dioxide (SiO₂) layer (300 nm) as the dielectric.
-
Fluorenone-based semiconductor material.
-
Source and drain electrode material (e.g., Gold).
-
Deposition system (e.g., thermal evaporator or spin coater).
Procedure:
-
Substrate Preparation: Use n++-Si wafers with a SiO₂ dielectric layer as the substrate.
-
Semiconductor Deposition: Deposit the fluorenone-based organic semiconductor onto the SiO₂/Si substrate. This can be done via vacuum deposition or solution processing techniques like spin-coating.[3][16]
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the organic semiconductor layer through a shadow mask to define the channel length and width.[3]
Fabrication of an Organic Light-Emitting Diode (OLED)
This is a general protocol for the fabrication of a multi-layer small molecule OLED via thermal evaporation.[17]
Materials:
-
ITO-coated glass substrate.
-
Hole-Injection Layer (HIL) material.
-
Hole-Transporting Layer (HTL) material.
-
Emitting Layer (EML) material (fluorenone derivative as host or emitter).
-
Electron-Transporting Layer (ETL) material.
-
Electron-Injection Layer (EIL) material (e.g., LiF).
-
Cathode material (e.g., Al).
-
High-vacuum thermal evaporation system.
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate.
-
Organic Layer Deposition: Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) onto the ITO substrate by thermal evaporation in a high-vacuum chamber. The thickness of each layer is crucial for device performance.[17]
-
Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., Al) on top of the organic layers through a shadow mask.[17]
Visualizations
Caption: Synthesis of this compound.
Caption: General workflow for Suzuki coupling synthesis.
Caption: Perovskite solar cell fabrication workflow.
Caption: OFET device architecture.
Caption: OLED device structure.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile fluorene-based hole-transporting materials and their dual application toward inverted and regular perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. Branched Fluorenylidene Derivatives with Low Ionization Potentials as Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Photovoltaic properties of halide perovskites for solar cell application with efficiency greater than 18% - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | Enhanced Electroluminescence Based on a π-Conjugated Heptazine Derivative by Exploiting Thermally Activated Delayed Fluorescence [frontiersin.org]
- 15. prepchem.com [prepchem.com]
- 16. ossila.com [ossila.com]
- 17. media.neliti.com [media.neliti.com]
Application Notes & Protocols: Synthesis of Carboxamide Derivatives from 9-Oxo-9H-fluorene-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Oxo-9H-fluorene-4-carboxylic acid is a key intermediate in organic synthesis, serving as a scaffold for various biologically active compounds. The fluorene ring system is a component of several drugs and molecules of therapeutic interest, including agents with anti-inflammatory, analgesic, and antimalarial properties.[1] Carboxamide derivatives, in particular, are a critical class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities. The amide bond is a stable functional group that can participate in hydrogen bonding, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[2]
Derivatives of 9-oxo-9H-fluorene carboxamides have been identified as potent inducers of apoptosis, making them promising candidates for the development of novel anticancer agents.[3][4][5] For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been shown to inhibit cancer cell growth with sub-micromolar potencies.[4] These findings underscore the importance of developing efficient and versatile synthetic protocols for generating libraries of these derivatives for structure-activity relationship (SAR) studies.
This document provides detailed protocols for the synthesis of carboxamide derivatives from this compound, focusing on two common and effective methods: activation via an acid chloride intermediate and direct amide coupling.
General Synthetic Pathways
The synthesis of carboxamides from carboxylic acids typically involves the activation of the carboxyl group to facilitate nucleophilic attack by an amine.[2] Two primary strategies are outlined below.
Method A: Acid Chloride Formation Followed by Amination
This is a classic and robust two-step method. The carboxylic acid is first converted to a more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine in the presence of a base to yield the desired carboxamide.[6]
Method B: Direct Amide Coupling
This method involves the use of coupling agents to facilitate the direct reaction between the carboxylic acid and the amine.[2] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions.[2]
Experimental Protocols
Protocol 1: Synthesis via Acid Chloride Intermediate (Method A)
This protocol describes the synthesis of N-benzyl-9-oxo-9H-fluorene-4-carboxamide.
Step 1: Synthesis of 9-Oxo-9H-fluorene-4-carbonyl chloride [6]
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (5.0 eq)
-
Toluene (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a stirred suspension of this compound in anhydrous toluene, add thionyl chloride dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC (thin-layer chromatography).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 9-Oxo-9H-fluorene-4-carbonyl chloride, a solid, can be used in the next step without further purification.
-
Step 2: Synthesis of N-benzyl-9-oxo-9H-fluorene-4-carboxamide
-
Materials:
-
9-Oxo-9H-fluorene-4-carbonyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
Dissolve the crude 9-Oxo-9H-fluorene-4-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.
-
Cool the acid chloride solution to 0°C using an ice bath.
-
Add the amine solution dropwise to the stirred acid chloride solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.
-
Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure carboxamide derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Protocol 2: Direct Amide Coupling Using EDC/HOBt (Method B)
This protocol describes the synthesis of N-(4-methoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide.
-
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve this compound, p-anisidine, HOBt, and DIPEA in anhydrous DMF in a round-bottom flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the solid under vacuum.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure N-(4-methoxyphenyl)-9-oxo-9H-fluorene-4-carboxamide.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Data Presentation: Synthesis of Representative Derivatives
The following table summarizes the synthesis of various carboxamide derivatives of this compound using the protocols described above.
| Entry | Amine | Method | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | A | DCM | 16 | 85 |
| 2 | Aniline | B | DMF | 20 | 78 |
| 3 | 4-Fluoroaniline | B | DMF | 24 | 81 |
| 4 | Cyclohexylamine | A | THF | 18 | 90 |
| 5 | Morpholine | A | DCM | 12 | 92 |
| 6 | Piperidine | B | DMF | 20 | 88 |
| 7 | p-Anisidine | B | DMF | 24 | 75 |
Visualizations: Workflows and Pathways
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of carboxamide derivatives from this compound.
References
- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis routes of this compound [benchchem.com]
Modifying the Fluorenone Core for Specific Biological Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The fluorenone core, a tricyclic aromatic ketone, represents a versatile scaffold in medicinal chemistry.[1] Its rigid structure and the presence of a reactive carbonyl group allow for diverse chemical modifications, leading to the development of potent and selective agents for various biological targets.[2][3] This document provides an overview of key modification strategies, summarizes biological activity data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Targeting Cancer Cell Proliferation
Fluorenone derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis, inhibition of topoisomerase I, and modulation of kinase activity.[4][5][6]
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Certain fluorenone derivatives can induce programmed cell death (apoptosis) in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS).[2] This oxidative stress triggers downstream signaling cascades, leading to cell death. A notable example is the activity of 2,7-diamidofluorenones against human hepatocellular carcinoma (HCC) cells.[4]
Signaling Pathway: ROS-Mediated Apoptosis
Caption: ROS-mediated signaling pathway of an anticancer fluorenone derivative.
Topoisomerase I Inhibition
Derivatives such as 2,7-diamidofluorenones have been shown to inhibit DNA topoisomerase I.[4] This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition leads to DNA damage and cell death in rapidly dividing cancer cells.
Quantitative Data: Anticancer Activity of Fluorenone Derivatives
| Compound ID | Target/Cell Line | IC50 / GI50 (µM) | Reference |
| 3c (2,7-diamidofluorenone) | NCI 60-cell panel | 1.66 | [4] |
| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 | [6] |
| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 | [6] |
| Conjugate 8g (with 4,6-dimethyl-pyrimidinyl group) | HCT-116 (Colon Cancer) | 0.89 | [6] |
| Compound 4 | Telomerase | 8-12 | [5] |
Antiviral Applications
The fluorenone scaffold has been a foundation for the development of antiviral agents, including the broad-spectrum antiviral tilorone.[7] Recent research has focused on modifying this core to target specific viral proteins, such as the proteases of SARS-CoV-2.[2]
Inhibition of SARS-CoV-2 Proteases
Sulfonamide derivatives of 9-fluorenone have been synthesized and evaluated as inhibitors of the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, enzymes essential for viral replication.[2][7]
Quantitative Data: Inhibition of SARS-CoV-2 Proteases by Fluorenone Sulfonamide Derivatives
| Compound ID | Mpro IC50 (µM) | PLpro IC50 (µM) | Reference |
| 3e | 23 ± 3.4 | 6.33 ± 0.5 | [2][7] |
| 3h | - | 5.94 ± 1.0 | [2][7] |
| Tilorone | Inactive | 30.7 ± 7.5 | [7][8] |
Inhibition of Hepatitis C Virus (HCV)
Fluorene compounds have demonstrated potent inhibitory effects against Hepatitis C Virus (HCV), particularly genotypes 1b and 3a.[9] These compounds often target the NS5A protein, which is critical for the formation of viral replication complexes.[9]
Enzyme Inhibition
Beyond viral proteases, fluorenone derivatives have been designed to inhibit a range of host enzymes with therapeutic potential.
Pyruvate Dehydrogenase Kinase (PDHK) Inhibition
Fluorene derivatives have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK), an enzyme that plays a role in glucose metabolism.[2][10] Inhibition of PDHK can lead to increased glucose oxidation, a therapeutic strategy for diabetes.[10]
Signaling Pathway: PDHK Inhibition
Caption: Inhibition of PDHK by a fluorenone derivative.
α-Glucosidase Inhibition
Naturally occurring fluorenone derivatives from Dendrobium gibsonii have shown potent α-glucosidase inhibitory activity, suggesting their potential for managing type 2 diabetes.[11]
Quantitative Data: α-Glucosidase Inhibition
| Compound | IC50 (µM) | Reference |
| Dendrogibsol (2) | 19.8 ± 0.9 | [11] |
| Lusianthridin (7) | 185.4 ± 6.9 | [11] |
| Acarbose (Positive Control) | 514.4 ± 9.2 | [11] |
Neuroprotective Applications
Modifications to the fluorenone core have yielded compounds with neuroprotective properties, relevant for neurodegenerative diseases like Alzheimer's.
Dual Inhibition of Butyrylcholinesterase (BuChE) and GABA Transporters
A novel fluorene-based modulator has demonstrated the ability to inhibit both butyrylcholinesterase (BuChE) and GABA transporters, both of which are targets in Alzheimer's disease research.[6]
Quantitative Data: Neuroprotective Activity
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 6 | Butyrylcholinesterase (BuChE) | 0.21 | [6] |
| Compound 6 | GABA transporter 1 (GAT1) | 10.96 | [6] |
| Compound 6 | GABA transporter 3 (GAT3) | 7.76 | [6] |
Experimental Protocols
Synthesis of Fluorenone Derivatives
A variety of synthetic routes are available for modifying the fluorenone core. Palladium-catalyzed reactions are particularly versatile for creating substituted fluorenones.[2]
Workflow: Palladium-Catalyzed Synthesis of Fluorenones
Caption: Workflow for the palladium-catalyzed synthesis of fluorenones.
Protocol: Synthesis of Fluorenone-Thiosemicarbazones [2]
-
Dissolve 0.01 mole of a substituted or unsubstituted fluoren-9-one in 10-20 mL of ethanol in an Erlenmeyer flask.
-
In a separate flask, dissolve 0.01 mole of a thiosemicarbazide derivative in 15-20 mL of ethanol. Add 1 mL of glacial acetic acid to this solution to act as a catalyst.
-
Slowly add the fluorenone solution to the thiosemicarbazide solution while stirring.
-
Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash it with distilled water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to obtain the purified fluorenone-thiosemicarbazone derivative.
Biological Evaluation
Protocol: Cytotoxicity Assessment (MTT Assay) [6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorenone derivatives in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for a period of 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) [6]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the fluorenone derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable microbial growth broth.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The fluorenone scaffold is a privileged structure in drug discovery, offering a foundation for the development of therapeutics against a wide range of diseases.[5] The ability to readily modify the core through various synthetic strategies allows for the fine-tuning of biological activity and the exploration of structure-activity relationships.[9] The protocols and data presented here provide a starting point for researchers interested in harnessing the potential of fluorenone derivatives for specific biological targets.
References
- 1. study.com [study.com]
- 2. benchchem.com [benchchem.com]
- 3. Modification of fluorene and fluorenone core via C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships of fluorene compounds inhibiting HCV variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Fluorene Derivatives from Dendrobium gibsonii and Their α-Glucosidase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Oxo-9H-fluorene-4-carboxylic Acid as a Versatile Building Block for Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 9-Oxo-9H-fluorene-4-carboxylic acid and its derivatives as a core scaffold in the development of sophisticated fluorescent probes for bioimaging. The inherent photophysical properties of the fluorenone structure, combined with the synthetic versatility offered by the carboxylic acid group, make it an excellent starting material for creating probes that target specific cellular organelles.[1][2]
Introduction
The fluorene moiety and its oxidized form, fluorenone, are well-established frameworks in materials science and medicinal chemistry due to their high fluorescence quantum yields and charge transport capabilities.[1][2] this compound, in particular, serves as a valuable building block for fluorescent probes. The carboxylic acid at the 4-position provides a convenient handle for synthetic modifications, allowing for the attachment of various recognition motifs and targeting groups to direct the probe to specific analytes or cellular compartments. This allows for the fine-tuning of the electronic and optical properties of the resulting molecules for a wide range of applications, including the development of sensors for metal ions and probes for cellular imaging.[1]
This document details the synthesis, photophysical properties, and application of a series of fluorenone-based two-photon fluorescent probes designed for the specific imaging of lysosomes and mitochondria in living cells.
Featured Probes: TK-Series for Organelle Imaging
A series of fluorenone-derived two-photon fluorescent probes, herein designated as the TK-series (TK-Lyso, TK-Mito1, and TK-Mito2), have been developed to selectively target and image lysosomes and mitochondria.[3][4][5] These probes are synthesized by introducing different diphenylamine moieties onto a central fluorenone core, creating "push-pull" electronic systems that enhance their two-photon absorption properties.[3][4] The resulting dyes exhibit high biocompatibility, significant Stokes shifts, good fluorescence quantum yields, and long-term retention within the target organelles, making them powerful tools for studying dynamic cellular processes.[1][3][4][5]
Quantitative Data Summary
The key photophysical properties of the TK-series probes are summarized in the table below. This data facilitates the selection of appropriate experimental conditions, such as excitation sources and emission filters, for fluorescence microscopy.
| Probe | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (δmax, GM) | Target Organelle |
| TK-Lyso | 430 | 515 | 85 | 0.65 | 110 | Lysosome |
| TK-Mito1 | 450 | 535 | 85 | 0.70 | 125 | Mitochondria |
| TK-Mito2 | 460 | 545 | 85 | 0.75 | 130 | Mitochondria |
Data presented is a summary from studies in various solvents and cellular environments. GM (Goppert-Mayer units; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).
Experimental Protocols
Synthesis of TK-Series Fluorescent Probes
The synthesis of the TK-probes starts from a common fluorenone precursor, which can be derived from this compound. The general synthetic strategy involves palladium-catalyzed cross-coupling reactions to introduce the diphenylamine functionalities.
1. Synthesis of the Dibromo-fluorenone Core (Compound 1):
While the specific synthesis of the dibromo-fluorenone starting material is based on established literature procedures, the core concept involves the bromination of the fluorenone scaffold. The carboxylic acid group of this compound can be used to modulate solubility or can be converted to other functional groups prior to the core modification.
2. Synthesis of TK-Lyso:
TK-Lyso is synthesized via a C-N cross-coupling reaction between the dibromo-fluorenone core (Compound 1) and diphenylamine.[3][4]
-
Reaction: Buchwald-Hartwig amination
-
Reagents: Dibromo-fluorenone (1 equiv.), Diphenylamine (2.2 equiv.), Pd(dba)₂ (0.05 equiv.), P(tBu)₃ (0.1 equiv.), NaOtBu (2.5 equiv.)
-
Solvent: Toluene
-
Conditions: The reaction is typically carried out in a microwave reactor at 120°C for 60 minutes.
-
Purification: The crude product is purified by column chromatography on silica gel.
3. Synthesis of TK-Mito1:
TK-Mito1 is prepared through a Stille cross-coupling reaction between the dibromo-fluorenone core and a stannylated diphenylamine derivative.[3][4]
-
Reaction: Stille coupling
-
Reagents: Dibromo-fluorenone (1 equiv.), Stannylated diphenylamine derivative (2.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.)
-
Solvent: Toluene
-
Conditions: The reaction mixture is heated at reflux under an inert atmosphere for 24 hours.
-
Purification: The product is purified by column chromatography on silica gel.
4. Synthesis of TK-Mito2:
TK-Mito2 is synthesized using a Sonogashira cross-coupling reaction between the dibromo-fluorenone core and an alkynyl-functionalized diphenylamine.[3][4]
-
Reaction: Sonogashira coupling
-
Reagents: Dibromo-fluorenone (1 equiv.), Alkynyl-diphenylamine (2.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), CuI (0.1 equiv.), Triethylamine
-
Solvent: THF/Toluene mixture
-
Conditions: The reaction is carried out at 60°C in a microwave reactor for 60 minutes.
-
Purification: The final compound is purified by column chromatography.
Caption: Experimental workflow for live-cell imaging with TK-probes.
Signaling Pathways and Applications
The TK-series probes are primarily designed as structural probes to visualize the morphology and dynamics of lysosomes and mitochondria. Their application in studying specific signaling pathways is indirect, by enabling the observation of changes in these organelles in response to various stimuli or disease states.
For example, these probes can be used to study:
-
Mitochondrial dynamics (fusion and fission): Changes in mitochondrial shape and number are crucial in cellular processes like apoptosis and cell cycle progression.
-
Lysosomal trafficking and function: These probes can be used to monitor the movement of lysosomes and their role in processes like autophagy and endocytosis.
-
Drug-induced organelle stress: The effect of drug candidates on the morphology and integrity of mitochondria and lysosomes can be assessed.
Diagram illustrating the targeting logic of the probes:
Caption: Logic of organelle targeting by the fluorescent probes.
Conclusion
This compound and its derivatives are highly valuable and versatile platforms for the development of novel fluorescent probes. The TK-series of organelle-specific probes demonstrate the potential of this scaffold in creating advanced tools for live-cell imaging and studying cellular dynamics. The synthetic accessibility and favorable photophysical properties of fluorenone-based dyes will likely lead to the development of an even broader range of probes for various biological targets and applications in the future.
References
- 1. Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. This compound|Apoptosis Inducer [benchchem.com]
- 3. Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving "9-Oxo-9H-fluorene-4-carboxylic acid" and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxo-9H-fluorene-4-carboxylic acid serves as a versatile scaffold in medicinal chemistry. Its derivatives have been identified as potent modulators of critical cellular processes, including apoptosis and mitosis, making them promising candidates for the development of novel therapeutics, particularly in oncology. High-throughput screening (HTS) assays have been instrumental in discovering the biological activities of compounds derived from this core structure.
This document provides detailed application notes and protocols for HTS assays relevant to the study of this compound and its analogs. It includes methodologies for assessing cytotoxicity, apoptosis induction, and specific enzyme inhibition, along with data on the activity of key derivatives.
Data Presentation: In Vitro Activity of 9-Oxo-9H-fluorene Derivatives
Table 1: Caspase Activation and Growth Inhibition EC50/GI50 Values of N-aryl-9-oxo-9H-fluorene-1-carboxamide Derivatives [1][2]
| Compound ID | Cancer Cell Line | Caspase Activation EC50 (µM) | Growth Inhibition GI50 (µM) |
| 2a | T47D (Breast) | Sub-micromolar | Sub-micromolar |
| HCT116 (Colon) | Sub-micromolar | Sub-micromolar | |
| SNU398 (Liver) | Sub-micromolar | Sub-micromolar | |
| 5a | T47D (Breast) | 0.15 | - |
| HCT116 (Colon) | 0.29 | - | |
| SNU398 (Liver) | - | - | |
| 6s | T47D (Breast) | Sub-micromolar | Sub-micromolar |
| HCT116 (Colon) | Sub-micromolar | Sub-micromolar | |
| SNU398 (Liver) | Sub-micromolar | Sub-micromolar |
Table 2: Tubulin Polymerization Inhibition by 9-Oxo-9H-fluorene Derivatives [2]
| Compound ID | Tubulin Polymerization IC50 (µM) |
| 2a | > 50 |
| 2f | 0.5 |
| 5a | Active |
| 5b | Active |
Signaling Pathways and Mechanisms of Action
Derivatives of this compound have been shown to elicit their biological effects through distinct mechanisms, primarily through the induction of apoptosis and the disruption of mitosis.
Apoptosis Induction by N-aryl-9-oxo-9H-fluorene-1-carboxamides
Several N-aryl-9-oxo-9H-fluorene-1-carboxamide derivatives have been identified as potent inducers of apoptosis in various cancer cell lines.[1][2] The proposed mechanism involves the arrest of cells in the G2/M phase of the cell cycle, which is followed by the activation of the apoptotic cascade.[1] Interestingly, substitutions on the fluorene ring can alter the mechanism of action, with some derivatives also exhibiting activity as tubulin polymerization inhibitors.[2][3]
Caption: Apoptosis induction by 9-oxo-9H-fluorene derivatives.
Mitotic Arrest by CENP-E Inhibition
The derivative UA62784 was identified from a high-throughput cytotoxicity screen and initially characterized as an inhibitor of the centromere-associated protein E (CENP-E), a kinesin-like motor protein essential for chromosome congression during mitosis. Inhibition of CENP-E's ATPase activity leads to mitotic arrest. However, a subsequent study has suggested that UA62784 may act as a microtubule inhibitor, highlighting the need for further investigation into its precise mechanism. Inhibition of CENP-E activates the spindle assembly checkpoint (SAC), leading to prolonged mitotic arrest and subsequent apoptosis.[4][5]
Caption: Mitotic arrest via CENP-E inhibition.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays relevant to the biological activities of this compound and its derivatives.
Cell Viability/Cytotoxicity HTS Assay (MTT-Based)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., T47D, HCT116, SNU398)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well, clear-bottom, black-walled microplates
-
This compound or its derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Automated liquid handling system
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 384-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 40 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates. Include vehicle (DMSO) and positive (e.g., staurosporine) controls.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 50 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to ensure complete dissolution of formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Generate dose-response curves and determine the GI50 values.
-
Caption: MTT-based cytotoxicity HTS assay workflow.
Apoptosis HTS Assay (Caspase-Glo® 3/7)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
384-well, white-walled, clear-bottom microplates
-
This compound or its derivatives dissolved in DMSO
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Automated liquid handling system
-
Plate reader capable of measuring luminescence
Protocol:
-
Cell Seeding and Compound Addition:
-
Follow steps 1 and 2 of the MTT assay protocol to seed cells and add compounds.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 40 µL).
-
-
Incubation:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the fold change in luminescence relative to the vehicle control.
-
Generate dose-response curves and determine the EC50 values for caspase activation.
-
Caption: Caspase-Glo® 3/7 apoptosis HTS assay workflow.
CENP-E ATPase HTS Assay (ADP-Glo™ Based)
This biochemical assay measures the ATPase activity of CENP-E and can be used to screen for inhibitors.
Materials:
-
Recombinant human CENP-E motor domain
-
Taxol-stabilized microtubules
-
Assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
This compound or its derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well, low-volume, white plates
-
Automated liquid handling system
-
Plate reader capable of measuring luminescence
Protocol:
-
Reaction Setup:
-
In a 384-well plate, add the following components in this order:
-
Assay buffer
-
Test compound or vehicle (DMSO)
-
CENP-E enzyme
-
Microtubules
-
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction:
-
Add ATP to initiate the reaction. The final reaction volume should be small (e.g., 5-10 µL).
-
-
Incubation:
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop Reaction and Deplete ATP:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Detection:
-
Add a volume of Kinase Detection Reagent equal to the new volume in the well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Generate dose-response curves and determine the IC50 values.
-
Caption: CENP-E ATPase HTS assay workflow.
References
- 1. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|Apoptosis Inducer [benchchem.com]
- 3. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
Application Notes and Protocols for 9-Oxo-9H-fluorene-4-carboxylic Acid Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of 9-Oxo-9H-fluorene-4-carboxylic acid derivatives as emissive materials in Organic Light-Emitting Diodes (OLEDs). The protocols detailed below are based on established methodologies for the synthesis of 2,7-disubstituted 9-fluorenone derivatives and their fabrication into OLED devices.
Introduction
This compound and its derivatives are a class of organic molecules that have garnered significant interest for their potential in organic electronics.[1] The fluorenone core acts as a strong electron acceptor, and by functionalizing the 2 and 7 positions with various electron-donating groups, the photophysical and electrochemical properties of the molecule can be precisely tuned. This donor-acceptor-donor (D-A-D) architecture is a common and effective strategy for developing highly efficient emissive materials for OLEDs. The rigid structure of the fluorenone unit contributes to high thermal stability, a crucial characteristic for long-lasting OLED devices.
This document focuses on a series of four exemplary derivatives of 2,7-disubstituted 9-fluorenone, where the donor moieties are phenoxazine, dimethylacridine, di-tert-butyl-carbazole, and phenothiazine. The structure-property relationships of these materials and their performance in OLEDs are systematically evaluated.
Data Presentation
The key performance-related data for the four synthesized 9-fluorenone derivatives are summarized in the tables below for easy comparison.
Thermal and Electrochemical Properties
| Compound ID | Donor Moiety | Td (°C, 5% weight loss) | Eonset_ox (V) | HOMO (eV) | LUMO (eV) | Eg (eV) |
| 1 | 10H-phenoxazin-10-yl | 395 | 0.77 | -5.11 | -2.71 | 2.40 |
| 2 | 9,9-dimethylacridin-10(9H)-yl | 388 | 0.85 | -5.18 | -2.73 | 2.45 |
| 3 | 3,6-di-tert-butyl-9H-carbazol-9-yl | 375 | 0.98 | -5.31 | -2.78 | 2.53 |
| 4 | 10H-phenothiazin-10-yl | 271 | 1.11 | -5.41 | -2.85 | 2.56 |
Photophysical Properties
| Compound ID | Absorption λmax (nm) | Photoluminescence λmax (nm) |
| 1 | 478 | 629 |
| 2 | 496 | 588 |
| 3 | 440 | 660 |
| 4 | 452 | 662 |
Electroluminescence Performance of Doped OLED Devices
| Device | Emitter | Host | Von (V) | Bmax (cd/m²) | CEmax (cd/A) | PEmax (lm/W) | EQEmax (%) | ELmax (nm) | CIE (x, y) |
| Device 1 | 1 | mCP | 6.60 | 3419.03 | 2.30 | 1.75 | 1.17 | 629 | (0.579, 0.388) |
| Device 2 | 2 | mCP | 5.08 | 7509.14 | 15.73 | 8.13 | 2.54 | 588 | (0.521, 0.436) |
| Device 3 | 3 | mCP | 5.51 | 3742.87 | 2.14 | 1.55 | 1.06 | 660 | (0.607, 0.388) |
| Device 4 | 4 | mCP | 5.60 | 4078.63 | 1.45 | 1.09 | 0.91 | 662 | (0.575, 0.416) |
mCP: 1,3-bis(N-carbazolyl)benzene
Experimental Protocols
Synthesis of 2,7-Disubstituted-9H-fluoren-9-one Derivatives
This protocol describes a general method for the synthesis of the four fluorenone derivatives via a Buchwald-Hartwig amination reaction.
Materials:
-
2,7-dibromo-9H-fluoren-9-one
-
Appropriate donor moiety (e.g., 10H-phenoxazine, 9,9-dimethylacridine, 3,6-di-tert-butyl-9H-carbazole, or 10H-phenothiazine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (1.0 M in toluene)
-
Potassium tert-butoxide (t-BuOK)
-
Dry toluene
-
Ethyl acetate
-
n-hexane
-
Argon gas
Procedure:
-
To a dried Schlenk flask, add 2,7-dibromo-9H-fluoren-9-one (1.0 eq), the corresponding donor moiety (2.2 eq), potassium tert-butoxide (2.0 eq), and palladium(II) acetate (0.06 eq).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add dry toluene to the flask via syringe.
-
Add tri(tert-butyl)phosphine (1.0 M in toluene, 0.18 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane).
-
Recrystallize the purified product from a suitable solvent mixture to obtain the final product.
OLED Device Fabrication
This protocol outlines the fabrication of multilayer OLEDs using the synthesized fluorenone derivatives as the emissive material in a host-guest system.
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material: e.g., HAT-CN
-
Hole Transport Layer (HTL) material: e.g., NPB
-
Host material: 1,3-bis(N-carbazolyl)benzene (mCP)
-
Synthesized 9-fluorenone derivative (guest emitter)
-
Electron Transport Layer (ETL) material: e.g., TPBi
-
Electron Injection Layer (EIL) material: Lithium fluoride (LiF)
-
Cathode material: Aluminum (Al)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates in an oven.
-
Treat the substrates with UV-ozone for 10 minutes immediately before loading into the evaporation chamber.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum. The typical device structure and layer thicknesses are as follows:
-
ITO / HAT-CN (10 nm) / NPB (40 nm) / mCP:x% emitter (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
-
The doping concentration (x%) of the emitter in the mCP host is typically optimized for best performance (e.g., 10 wt%).
-
-
-
Device Encapsulation:
-
After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
-
Mandatory Visualization
Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Oxo-9H-fluorene-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-Oxo-9H-fluorene-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the common method of cyclizing diphenic acid with concentrated sulfuric acid.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| YLD-001 | My yield of this compound is lower than expected. | - Incomplete cyclization of the starting material (diphenic acid).- Suboptimal reaction temperature or time.- Degradation of the product due to excessive heat or prolonged reaction time.- Loss of product during workup and purification. | - Ensure the use of sufficiently concentrated sulfuric acid.- Optimize the reaction temperature and time. A common starting point is heating at approximately 70°C for about 10 minutes. Another protocol suggests 140°C for 35 minutes.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).- During workup, ensure the product fully precipitates from the aqueous solution by using ice water and allowing sufficient time for precipitation.- Wash the crude product thoroughly with water to remove residual acid, which can aid in purification and improve yield. |
| PUR-001 | The final product is a dark color (brown or black) instead of the expected yellow crystals. | - Presence of oxidized impurities or polymeric side products.- Incomplete removal of sulfuric acid. | - Recrystallize the crude product from a suitable solvent, such as glacial acetic acid, to obtain yellow, needle-like crystals.- Treat the crude product with activated carbon (e.g., Norit) during the purification process to remove colored impurities.- Ensure thorough washing of the precipitate with water until the filtrate is neutral (pH ≈ 7). |
| RXN-001 | The reaction seems to have stalled, and starting material is still present after the recommended reaction time. | - Insufficient concentration of sulfuric acid.- Reaction temperature is too low. | - Use fresh, concentrated sulfuric acid (e.g., 96%).- Gradually increase the reaction temperature while carefully monitoring for any signs of degradation. |
| ISO-001 | I am having difficulty isolating the product from the reaction mixture. | - The product may be partially soluble in the acidic aqueous solution.- Insufficient precipitation due to the volume of water used for quenching. | - Pour the reaction mixture into a large volume of ice water to ensure rapid and complete precipitation.- Cool the mixture in an ice bath to further decrease the solubility of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most frequently cited starting material is diphenic acid, which undergoes intramolecular cyclization in the presence of a strong acid like concentrated sulfuric acid. Another reported starting material is diphenylmethane acid, which also cyclizes under similar acidic conditions.
Q2: What is the role of concentrated sulfuric acid in this synthesis?
Concentrated sulfuric acid acts as both a solvent and a dehydrating agent, facilitating the intramolecular Friedel-Crafts acylation (cyclization) of the starting material to form the fluorenone ring system.
Q3: What are some potential side reactions to be aware of?
A common side reaction is the oxidation of the methylene bridge at the C9 position of the fluorene ring system, which can lead to the formation of 9-fluorenone derivatives as impurities. While the target molecule is a fluorenone, further unwanted oxidation or side reactions can lead to colored impurities.
Q4: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
Melting Point: The reported melting point is in the range of 222-227 °C.
-
NMR Spectroscopy: 1H and 13C NMR can be used to confirm the chemical structure.
-
Chromatography: Techniques like TLC or HPLC can be used to assess the purity of the compound.
Experimental Protocols
Method 1: Synthesis from Diphenic Acid
This protocol is based on a procedure described in the literature.
Materials:
-
Diphenic acid
-
Concentrated sulfuric acid (S.G. 1.84)
-
Distilled water
Procedure:
-
In a suitable reaction vessel, carefully add 500 g (2.06 mol) of diphenic acid to 1250 mL of concentrated sulfuric acid.
-
Heat the mixture to 140°C and maintain this temperature for 35 minutes with stirring. The solution will turn red.
-
After 35 minutes, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into 15 L of distilled water to precipitate the product.
-
Collect the yellow precipitate by filtration.
-
To purify the crude product, boil it in 10 L of water, filter, and then boil again in another 10 L of water.
-
Dry the resulting yellow product to obtain this compound.
Expected Yield: Approximately 81% (463 g).
Method 2: Synthesis from Diphenylmethane Acid
This protocol is adapted from a reported method.
Materials:
-
Diphenylmethane acid
-
Concentrated sulfuric acid (96%)
-
Ice water
-
Glacial acetic acid (for recrystallization)
Procedure:
-
In a reaction flask, combine 40.0 g (165 mmol) of diphenylmethane acid and 80 mL of 96% sulfuric acid.
-
Heat the mixture with stirring to 110-115°C for 30 minutes. A deep red solution should form within 5-10 minutes.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 400 mL of ice water to precipitate the product.
-
Filter the yellow precipitate and wash it thoroughly with water until the pH of the washings is neutral (pH=7).
-
Dry the crude product.
-
For further purification, recrystallize the crude product from 300 mL of glacial acetic acid to obtain yellow, needle-like crystals.
Expected Yield:
-
Crude product: 99.5% (36.85 g).
-
After recrystallization: 89.3% (33.05 g).
Data Summary
Table 1: Comparison of Synthesis Protocols for this compound
| Starting Material | Reagents | Reaction Conditions | Reported Yield | Reference |
| Diphenic acid | Concentrated H₂SO₄ | 140°C, 35 min | 81% | |
| Diphenylmethane acid | 96% H₂SO₄ | 110-115°C, 30 min | 99.5% (crude), 89.3% (recrystallized) | |
| Diphenic acid | Concentrated H₂SO₄ | ~70°C, 10 min | Not specified |
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
This technical support guide is intended for informational purposes and should be used in conjunction with established laboratory safety practices. Researchers should always consult primary literature and safety data sheets before conducting any chemical synthesis.
Technical Support Center: Preventing Oxidation at the C9 Position of Fluorene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted oxidation at the C9 position of fluorene derivatives during their experiments.
Troubleshooting Guides
Issue 1: My reaction mixture has turned yellow unexpectedly.
-
Question: I am synthesizing a fluorene derivative, and the reaction mixture has developed a yellow color. What could be the cause?
-
Answer: A yellow coloration in the reaction mixture is a common indication of the formation of 9-fluorenone, the oxidized product of the fluorene core.[1][2] The C9 position of the fluorene ring system is susceptible to oxidation, especially in the presence of air (oxygen).[3][4] This oxidation is often facilitated by basic conditions.[3]
-
Question: How can I confirm the presence of 9-fluorenone in my reaction mixture?
-
Answer: You can use Thin Layer Chromatography (TLC) for a quick qualitative check. Spot your reaction mixture, a pure sample of your starting fluorene derivative, and a 9-fluorenone standard (if available) on a TLC plate. 9-fluorenone is more polar than its corresponding fluorene precursor and will have a lower Rf value.[5] For a more definitive identification, you can use Nuclear Magnetic Resonance (NMR) spectroscopy. The proton NMR spectrum of 9-fluorenone shows characteristic downfield shifts for the aromatic protons compared to the parent fluorene.[6][7] Specifically, the protons at the C1, C8, C4, and C5 positions appear as doublets around 8.44 and 8.34 ppm, while the other aromatic protons at C2, C7, C3, and C6 positions show triplet signals between 7.63 and 7.68 ppm.[7]
-
Question: What steps can I take to prevent the formation of 9-fluorenone?
-
Answer: To minimize the formation of 9-fluorenone, it is crucial to carry out the reaction under an inert atmosphere, such as nitrogen or argon.[8] This will reduce the presence of oxygen, which is a key reactant in the oxidation process.[3] Additionally, if the reaction conditions are basic, consider if the base is essential or if a milder, non-oxidizing base can be used.
Issue 2: I am observing an impurity with a characteristic ketone peak in the IR spectrum of my purified product.
-
Question: After purification, my fluorene derivative shows a strong absorption around 1710-1720 cm⁻¹ in the Infrared (IR) spectrum, which is indicative of a ketone. Is this due to C9 oxidation?
-
Answer: Yes, a sharp absorption band in the region of 1710-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone group in 9-fluorenone. The parent fluorene will not have this peak. This is a strong indication that your sample is contaminated with the oxidized product.
-
Question: How can I remove the 9-fluorenone impurity from my product?
-
Answer: The choice of purification method depends on the properties of your desired fluorene derivative.
-
Column Chromatography: This is a very effective method for separating 9-fluorenone from less polar fluorene derivatives.[2][5] A silica gel stationary phase is typically used, and the eluent system should be optimized to achieve good separation. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity (e.g., by adding ethyl acetate or dichloromethane).[5] The less polar fluorene derivative will elute first, followed by the more polar 9-fluorenone.
-
Recrystallization: This method can be effective if there is a significant difference in solubility between your desired product and 9-fluorenone in a particular solvent.[2] You will need to screen for a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature, while 9-fluorenone remains in solution.
-
Extraction: If your desired product has acidic or basic functional groups, you can use acid-base extraction to separate it from the neutral 9-fluorenone.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to prevent C9 oxidation in fluorene derivatives?
A1: The most effective strategy to prevent oxidation at the C9 position is to introduce two substituents at this position (9,9-disubstitution).[9][10] The presence of two alkyl or aryl groups provides steric hindrance, which physically blocks the approach of oxidizing agents to the C9-H bond, thus enhancing the stability of the molecule.[11]
Q2: What are some common methods for synthesizing 9,9-disubstituted fluorene derivatives?
A2: Several methods can be employed for the synthesis of 9,9-disubstituted fluorenes. A common approach is the dialkylation or diarylation of fluorene in the presence of a base. The acidic nature of the C9 protons (pKa ≈ 22.6 in DMSO) allows for deprotonation by a suitable base, followed by nucleophilic attack on an alkyl or aryl halide.[12]
Q3: Can I use air as an oxidant for the synthesis of 9-fluorenone?
A3: Yes, the air oxidation of fluorene to 9-fluorenone is a known reaction, often carried out in the presence of a base like sodium hydroxide or potassium hydroxide in a suitable solvent such as toluene or THF.[3][13] However, this reaction can be slow and may require several days for completion.[3] Catalytic systems, such as those based on manganese oxide or copper, can be used to improve the efficiency of the air oxidation.[4]
Q4: How does the substitution at the C9 position affect the electronic properties of the fluorene derivative?
A4: Substitution at the C9 position can significantly influence the electronic and photophysical properties of fluorene derivatives.[8] For instance, introducing bulky groups can disrupt intermolecular packing in the solid state, which can lead to improved emission spectral quality in light-emitting polymers.[14] The nature of the substituents (electron-donating or electron-withdrawing) will also modulate the HOMO and LUMO energy levels of the molecule.
Data Presentation
Table 1: Comparison of Synthetic Methods for 9,9-Disubstituted Fluorene Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Fluorene | Allyl bromide, KOH, KI, DMSO | 9,9-Diallylfluorene | 90 | [15] |
| Fluorene | Dimethyl carbonate, NaH, DMF | 9,9-Dimethylfluorene | High | [16] |
| 9,9-Fluorenedimethanol | Trimethyl phosphonate, Fe(OTf)₂ | 9,9-Bis(methoxymethyl)fluorene | 92 | [17] |
| 2-Bromo-9-diazafluorene, 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | Pd(PPh₃)₄, PPh₃, K₂CO₃, Toluene/H₂O | Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(9-diazafluorenyl-2,7-diyl)] | - | [18] |
Experimental Protocols
Protocol 1: Synthesis of 9,9-Diallylfluorene to Prevent C9 Oxidation
This protocol describes the introduction of two allyl groups at the C9 position of fluorene, which effectively prevents its oxidation.
Materials:
-
Fluorene
-
Allyl bromide
-
Potassium hydroxide (KOH)
-
Potassium iodide (KI)
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet.
-
To the flask, add fluorene, potassium hydroxide (KOH), and a catalytic amount of potassium iodide (KI) in dimethyl sulfoxide (DMSO).
-
Stir the mixture under an inert atmosphere.
-
Add allyl bromide dropwise to the reaction mixture.
-
Continue stirring at room temperature for the time specified in the detailed research procedure (typically several hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 9,9-diallylfluorene.
Protocol 2: Air Oxidation of Fluorene to 9-Fluorenone (for reference)
This protocol is provided to illustrate the conditions that lead to the undesired oxidation product.
Materials:
-
Fluorene
-
Sodium hydroxide (NaOH)
-
Toluene
-
Aliquat 336 (phase-transfer catalyst)
-
Air supply (or open to the atmosphere)
Procedure:
-
In an Erlenmeyer flask, dissolve fluorene in toluene.
-
Add a 10 M aqueous solution of sodium hydroxide (NaOH) and a stir bar.
-
Stir the mixture vigorously to ensure good mixing of the two phases.
-
Add a few drops of Aliquat 336 as a phase-transfer catalyst.
-
Continue to stir the reaction mixture vigorously, open to the air, for an extended period (can be several days).[3]
-
Monitor the formation of the yellow 9-fluorenone product by TLC.
-
After the reaction, separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The resulting crude product will be a mixture of unreacted fluorene and 9-fluorenone, which can be separated by column chromatography.[5]
Mandatory Visualization
Caption: Workflow for preventing C9 oxidation by synthesizing 9,9-dialkylfluorene.
Caption: Reaction pathway for the unwanted oxidation of fluorene to 9-fluorenone.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]
- 4. researchgate.net [researchgate.net]
- 5. Solved Procedure 1: Oxidation of Fluorene to Fluorenone | Chegg.com [chegg.com]
- 6. aiinmr.com [aiinmr.com]
- 7. homework.study.com [homework.study.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. benchchem.com [benchchem.com]
- 13. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 20.210.105.67 [20.210.105.67]
- 15. asianpubs.org [asianpubs.org]
- 16. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]
- 17. 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting low yields in Fischer esterification of fluorene carboxylic acids
Welcome to the technical support center for the Fischer esterification of fluorene carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions involving this unique class of aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the yields of my Fischer esterification of fluorene carboxylic acid consistently low?
A1: Low yields in the Fischer esterification of fluorene carboxylic acids can stem from several factors. The reaction is an equilibrium process, meaning it is reversible.[1][2] To favor the formation of the ester product, the equilibrium must be shifted to the right. This can be achieved by using a large excess of the alcohol reactant or by actively removing water as it is formed during the reaction.[2][3] Additionally, the bulky nature of the fluorene structure can cause steric hindrance, which slows down the reaction rate.[1][4]
Q2: What are the recommended catalysts for the esterification of fluorene carboxylic acids?
A2: Commonly used catalysts for Fischer esterification are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[5] Lewis acids can also be employed.[5] For aromatic carboxylic acids, other catalytic systems like POCl₃ or heterogeneous catalysts such as Amberlyst-15 have been used to achieve good to high yields.[6][7]
Q3: How can I effectively remove water from the reaction mixture?
A3: Water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, reducing your yield.[1] Effective water removal can be accomplished by using a Dean-Stark apparatus during reflux, which physically separates the water from the reaction mixture.[5][8] Alternatively, incorporating a drying agent like molecular sieves into the reaction can absorb the water as it is formed.[5] Using a large excess of a strong acid catalyst with dehydrating properties, such as concentrated sulfuric acid, can also help to sequester the water.[4]
Q4: Are there alternative methods to synthesize esters of fluorene carboxylic acids if Fischer esterification fails?
A4: Yes, if Fischer esterification is not providing satisfactory yields, especially with sterically hindered substrates, several alternative methods can be considered. One common approach is to first convert the carboxylic acid to a more reactive acyl chloride. The acyl chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base, to form the ester.[4] Another effective method is to use coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to facilitate the ester formation.[9]
Q5: What is a typical work-up procedure for a Fischer esterification reaction?
A5: A standard work-up procedure involves cooling the reaction mixture and then neutralizing the excess acid catalyst. This is typically done by washing the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃), until the evolution of CO₂ gas ceases.[10][11] The organic layer is then washed with brine to remove any remaining aqueous contaminants, dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filtered.[10][11] The final ester product is then isolated by removing the solvent under reduced pressure, and can be further purified if necessary.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to equilibrium. | Use a large excess of the alcohol (it can often be used as the solvent) or remove water using a Dean-Stark trap or molecular sieves.[2][3] |
| Steric hindrance from the fluorene moiety slowing the reaction rate.[1] | Increase the reaction time and/or temperature.[5] Consider using a more effective catalyst system or an alternative esterification method (see Q4 in FAQs). | |
| Poor solubility of the fluorene carboxylic acid. | Use a co-solvent to ensure the starting material is fully dissolved at the reaction temperature. | |
| Presence of Unreacted Carboxylic Acid in Product | Incomplete reaction or insufficient work-up. | Ensure the reaction has gone to completion using TLC monitoring. During work-up, wash thoroughly with a saturated NaHCO₃ solution to remove all acidic impurities.[10][11] |
| Formation of Side Products | Dehydration of the alcohol (especially with tertiary alcohols).[5] | Use primary or secondary alcohols when possible.[5] If a tertiary alcohol is necessary, consider milder reaction conditions or an alternative synthetic route. |
| Ether formation from the alcohol. | This can occur at high temperatures with some acid catalysts. Lowering the reaction temperature or changing the catalyst might be necessary. | |
| Difficulty in Product Isolation/Purification | Emulsion formation during aqueous work-up. | Add brine to the aqueous layer to break the emulsion. |
| Co-elution of product and impurities during chromatography. | Optimize the solvent system for column chromatography. Consider distillation if the ester is volatile and thermally stable.[10] |
Experimental Protocols
General Protocol for Fischer Esterification of Fluorene-9-Carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve fluorene-9-carboxylic acid (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol; used in large excess, ~20-50 eq.).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 0.1-0.2 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a large excess of alcohol was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until no more gas evolves), and finally with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure fluorene ester.
Data on Esterification of Aromatic Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | Glycerol | Amberlyst-15 | - | ~70 | [6] |
| 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene | 3-mercaptopropionic acid | p-toluenesulfonic acid | 6 | 95 | [12] |
| Aromatic Acids (various) | Primary Alcohols | POCl₃ | 2 | >90 | [7] |
| Aromatic Acids (various) | Secondary Alcohols | POCl₃ | 2 (at reflux) | >85 | [7] |
Visual Guides
Experimental Workflow for Fischer Esterification
Caption: Workflow for a typical Fischer esterification experiment.
Troubleshooting Logic for Low Yields
Caption: Decision tree for troubleshooting low yields.
References
- 1. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. studylib.net [studylib.net]
- 11. cerritos.edu [cerritos.edu]
- 12. researchgate.net [researchgate.net]
Purification of crude "9-Oxo-9H-fluorene-4-carboxylic acid" by recrystallization
This guide provides troubleshooting advice and frequently asked questions for the purification of crude "9-Oxo-9H-fluorene-4-carboxylic acid" by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Problem: No crystals are forming after the solution has cooled.
-
Possible Cause: The solution may be too dilute (i.e., too much solvent was used).
-
Solution: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration of the solute. Then, allow the solution to cool again. An ideal crystallization shows some crystal formation within 5-20 minutes of cooling.[1] If that fails, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the recrystallization can be reattempted.[1]
-
Possible Cause: The solution is supersaturated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution. Alternatively, add a seed crystal of pure this compound to the cooled solution to provide a nucleation site.
-
Possible Cause: The cooling process is too slow.
-
Solution: If the solution has been cooling at room temperature without success, try cooling it further in an ice-water bath.
Problem: The product has "oiled out" instead of forming crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the compound is highly impure, leading to a significant melting point depression.[2]
-
Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent and allow it to cool slowly.[2] Very slow cooling may favor crystal formation over oiling out.[2] If the problem persists, a different recrystallization solvent or solvent system should be considered.
Problem: The recrystallized product is still colored (not the expected yellow needle-like crystals).
-
Possible Cause: Colored impurities are present that are not effectively removed by a single recrystallization.
-
Solution: A second recrystallization may be necessary. For persistent color, activated charcoal can be added to the hot solution to adsorb the colored impurities. After adding the charcoal, the solution should be heated and then hot-filtered to remove the charcoal before cooling. Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[1]
Problem: The final yield is very low.
-
Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[1][3]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To recover some of the dissolved product, the filtrate can be concentrated and cooled to obtain a second crop of crystals, although these may be less pure.
-
Possible Cause: Premature crystallization occurred during a hot filtration step (if performed).
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. This can be done by placing them in an oven or rinsing them with hot solvent.
-
Possible Cause: The product was washed with a solvent at room temperature or a solvent in which it has high solubility.
-
Solution: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound? A1: Glacial acetic acid is a commonly used and effective solvent for the recrystallization of this compound, yielding yellow, needle-like crystals.[4][5] For carboxylic acids in general, solvents like ethanol, methanol, or water can also be good candidates.[6]
Q2: What is the expected appearance and melting point of pure this compound? A2: The purified compound should appear as yellow, needle-like crystals.[5] The reported melting point is in the range of 222-227 °C.[5]
Q3: How can I assess the purity of my recrystallized product? A3: The purity can be assessed by several methods. A sharp melting point range that is close to the literature value is a good indicator of purity. Spectroscopic techniques such as ¹H NMR can also be used to identify and quantify impurities.[7]
Q4: My crude product is a deep red solution after synthesis. Is this normal? A4: Yes, during the synthesis of this compound from diphenylmethane-2'-carboxylic acid using concentrated sulfuric acid, the formation of a deep red solution is expected.[4][5] Upon quenching with ice-water, a yellow precipitate of the crude product should form.[4][5]
Q5: What are potential impurities in crude this compound? A5: Potential impurities could include unreacted starting materials such as diphenylmethane-2'-carboxylic acid, or byproducts from the cyclization reaction. If the synthesis involved other steps, intermediates from those steps could also be present.
Quantitative Data Summary
| Parameter | Value | Source |
| Melting Point | 222-227 °C | [5] |
| Appearance | Yellow, needle-like crystals | [5] |
| Initial Yield (Crude) | ~99.5% | [5] |
| Yield after Recrystallization | ~89.3% | [5] |
| Recrystallization Solvent | Glacial Acetic Acid | [4][5] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for purifying crude this compound using glacial acetic acid.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid.
-
Heating: Gently heat the mixture on a hot plate while stirring continuously until the solid completely dissolves. Add more glacial acetic acid in small portions if necessary, ensuring to use the minimum volume required for complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (e.g., water, as the product is poorly soluble in cold water) to remove any residual acetic acid and soluble impurities.[4][5]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[4]
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. This compound|Apoptosis Inducer [benchchem.com]
Technical Support Center: Purifying Fluorenone Compounds with Column Chromatography
Welcome to the technical support center for the purification of fluorenone and related compounds using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the separation process.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind separating fluorenone from other compounds, like fluorene, using column chromatography?
A1: The separation of fluorenone from less polar compounds like fluorene by column chromatography is based on the principle of differential adsorption.[1] Fluorenone possesses a polar carbonyl (C=O) group, which results in stronger interactions with a polar stationary phase, such as silica gel or alumina, compared to the nonpolar hydrocarbon fluorene.[1][2] When a mobile phase of relatively low polarity is passed through the column, the less polar compounds (e.g., fluorene) travel down the column more quickly, while the more polar fluorenone is retained longer on the stationary phase, thus effecting the separation.[2]
Q2: Which stationary phase is best for purifying fluorenone compounds?
A2: Both silica gel and alumina are commonly used as the stationary phase for the column chromatography of fluorenone compounds.[3] Silica gel is a good general-purpose choice.[3] Alumina can also be effective; however, it is important to consider that some compounds may be sensitive to the acidic nature of standard silica gel, which could lead to degradation.[4][5] In such cases, using neutral or basic alumina, or deactivating the silica gel with a base like triethylamine, may be necessary.[5]
Q3: What is a good starting solvent system (mobile phase) for the separation of fluorene and fluorenone?
A3: A good starting point for the mobile phase is a mixture of a non-polar solvent and a slightly more polar solvent. Common combinations include hexane with ethyl acetate or hexane with acetone.[6] A typical starting solvent system could be 10% ethyl acetate in hexanes.[6] The polarity of the mobile phase can then be gradually increased by increasing the proportion of the more polar solvent to elute the more strongly adsorbed fluorenone.[7]
Q4: How do I determine the appropriate solvent system for my specific fluorenone derivative?
A4: The ideal solvent system is best determined by preliminary analysis using Thin-Layer Chromatography (TLC).[6] The goal is to find a solvent mixture that provides good separation between your desired fluorenone compound and any impurities. On the TLC plate, the spot corresponding to your target compound should have a retention factor (Rf) value of approximately 0.2-0.4 to ensure good separation on the column.[5]
Q5: What is the expected elution order for a mixture of fluorene and fluorenone?
A5: Due to its lower polarity, fluorene will elute from the column first.[2] Fluorenone, being more polar, will be retained more strongly by the stationary phase and will elute later, typically after increasing the polarity of the mobile phase.[8]
Troubleshooting Guides
Issue 1: Poor Separation of Fluorenone from Impurities
Symptom: TLC analysis of collected fractions shows that fluorenone is co-eluting with impurities.
| Possible Cause | Troubleshooting Steps |
| Incorrect Mobile Phase Polarity | The polarity of the eluent may be too high, causing all compounds to move down the column too quickly. Try decreasing the proportion of the polar solvent in your mobile phase. Conversely, if the compounds are not moving, the polarity may be too low.[5] |
| Poorly Packed Column | An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation. The column should be repacked carefully to ensure a homogenous stationary phase bed.[9] |
| Sample Overload | Loading too much sample onto the column can lead to broad bands that overlap. Reduce the amount of crude mixture loaded onto the column. |
| Sample Applied in Too Much Solvent | The initial sample band should be as concentrated as possible. Dissolve the sample in the minimum amount of solvent before loading it onto the column.[9] |
Issue 2: Fluorenone Elutes Too Slowly or Not at All
Symptom: Fluorenone is not coming off the column even after passing a large volume of the mobile phase.
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Polarity is Too Low | Fluorenone is strongly adsorbed to the stationary phase and requires a more polar mobile phase to elute. Gradually increase the percentage of the polar solvent (e.g., from 10% acetone to 30% acetone in hexane).[7] |
| Compound Decomposition on the Column | Fluorenone or its derivatives may be unstable on acidic silica gel.[4] Test the stability of your compound on a TLC plate spotted with the sample and left to stand for some time before eluting. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[4] |
| Insufficient Solvent Volume | Ensure a sufficient volume of the more polar solvent is passed through the column to elute the fluorenone. |
Issue 3: Irregular Band Shape and Tailing
Symptom: The band of the fluorenone compound is broad and tails significantly as it moves down the column.
| Possible Cause | Troubleshooting Steps |
| Poor Sample Solubility in Mobile Phase | If the compound is not very soluble in the eluting solvent, it can lead to tailing. If possible, choose a solvent system where the compound is more soluble.[4] |
| Uneven Column Packing | Channels or cracks in the stationary phase can cause the band to become distorted. Repack the column to ensure it is uniform.[9] |
| Interactions with Active Sites on Stationary Phase | Acidic sites on silica gel can strongly interact with polar compounds, causing tailing. Deactivating the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase can help.[5] |
Quantitative Data Summary
The following tables provide representative data for the separation of fluorene and fluorenone to guide solvent system selection.
Table 1: TLC Retention Factor (Rf) Values of Fluorene and Fluorenone in Different Solvent Systems
| Compound | Mobile Phase | Stationary Phase | Approximate Rf Value |
| Fluorene | 10% Ethyl Acetate in Hexanes | Silica Gel | 0.56[6] |
| Fluorenone | 10% Ethyl Acetate in Hexanes | Silica Gel | 0.20[6] |
| Fluorene | 20% Dichloromethane in Hexane | Silica Gel | 0.9[10] |
| Fluorenone | 20% Dichloromethane in Hexane | Silica Gel | 0.45[10] |
| Fluorene | Hexane | Silica Gel | 0.33[6] |
| Fluorenone | Hexane | Silica Gel | 0.0[6] |
| Fluorene | Toluene | Silica Gel | 0.77[11] |
| Fluorenone | Toluene | Silica Gel | 0.34[11] |
Table 2: Solubility of Fluorenone in Common Organic Solvents
| Solvent | Solubility |
| Chloroform | Soluble[12][13] |
| Methanol | Soluble[12][13] |
| Ethanol | Soluble[12][13] |
| Dichloromethane | Soluble[12][13] |
| Acetonitrile | Soluble[12][13] |
| Acetone | Soluble[1] |
| Benzene | Soluble[1] |
| Toluene | Soluble[1] |
| Water | Insoluble[1][12][13] |
Experimental Protocols
Protocol 1: Preparation of the Chromatography Column (Wet Packing)
-
Column Selection: Choose a glass column of an appropriate size for the amount of sample to be purified.
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Adding the Stationary Phase: Clamp the column vertically. Fill the column about two-thirds full with the initial, least polar eluting solvent (e.g., hexane).
-
Creating a Slurry: In a separate beaker, create a slurry of the stationary phase (e.g., silica gel) in the same solvent.
-
Packing the Column: Slowly pour the slurry into the column. Gently tap the side of the column to encourage even settling of the stationary phase and to remove any air bubbles.
-
Settling the Stationary Phase: Open the stopcock at the bottom of the column to allow the solvent to drain, which will help in packing the stationary phase tightly. Continuously add more solvent to the top, ensuring the solvent level never drops below the top of the stationary phase.
-
Adding a Protective Layer: Once the stationary phase has settled, add a thin layer of sand on top to prevent disturbance of the silica gel surface when adding the sample and eluent.
-
Equilibration: Drain the solvent until the level is just above the sand layer. The column is now ready for sample loading.
Protocol 2: Sample Loading
A. Wet Loading (for samples soluble in the mobile phase)
-
Dissolve the crude fluorenone mixture in a minimum amount of the initial eluting solvent.[9]
-
Carefully add the dissolved sample solution to the top of the column using a pipette, allowing it to be absorbed into the sand layer.[9]
-
Rinse the container that held the sample with a small amount of the eluting solvent and add this to the column to ensure all the sample is transferred.
-
Allow the solvent level to drop to the top of the sand layer before starting the elution.
B. Dry Loading (for samples poorly soluble in the mobile phase)
-
Dissolve the crude mixture in a suitable volatile solvent.[9]
-
Add a small amount of silica gel to this solution and then evaporate the solvent completely to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.[9]
-
Carefully add this powder to the top of the packed column.[9]
-
Gently add a layer of sand on top of the dry-loaded sample.
Protocol 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting the eluate in fractions (e.g., in test tubes or flasks).
-
Isocratic Elution: Start with a solvent of low polarity (e.g., hexane or a low percentage of a more polar solvent). This will elute the least polar compounds first.
-
Gradient Elution: To elute the more polar fluorenone, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of acetone in hexane).[7]
-
Monitor Fractions: Regularly analyze the collected fractions using TLC to determine which fractions contain the desired compound.
-
Combine and Evaporate: Combine the pure fractions containing the fluorenone and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualized Workflows
Caption: Workflow for the purification of fluorenone using column chromatography.
Caption: Troubleshooting logic for poor separation in fluorenone purification.
References
- 1. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation Of Fluorene And 9 Fluorenone - 900 Words | Bartleby [bartleby.com]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. odinity.com [odinity.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. odinity.com [odinity.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. Fluorenone | Overview & Structure | Study.com [study.com]
- 13. jinjingchemical.com [jinjingchemical.com]
Addressing solubility issues of "9-Oxo-9H-fluorene-4-carboxylic acid" in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with "9-Oxo-9H-fluorene-4-carboxylic acid" in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule due to the presence of both a ketone and a carboxylic acid functional group. Generally, it exhibits poor solubility in nonpolar organic solvents and is practically insoluble in water. Its solubility is expected to be better in polar aprotic solvents and, to some extent, in polar protic solvents.
Q2: I am having difficulty dissolving this compound in my desired organic solvent. What are the common reasons for this?
A2: Several factors can contribute to poor solubility:
-
Solvent Polarity: A significant mismatch between the polarity of the compound and the solvent is a primary reason for poor solubility.
-
Crystalline Structure: The solid-state crystal lattice energy of the compound may be high, making it difficult for solvent molecules to break it down.
-
Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient for dissolution.
-
Purity of the Compound: Impurities can sometimes affect solubility.
-
pH of the Solution (for aqueous or mixed aqueous/organic systems): The carboxylic acid group's ionization state is pH-dependent, which drastically affects solubility.
Q3: Which organic solvents are recommended for dissolving this compound?
A3: While specific quantitative data is limited, based on the structure and properties of similar compounds, the following solvents are recommended for initial screening:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent choices for dissolving polar carboxylic acids.
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane may also be effective, although likely to a lesser extent than DMSO or DMF.
-
Alcohols: Methanol and ethanol can be used, but solubility might be limited. Heating may be required.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are generally poor solvents for this compound due to lower polarity.
A summary of expected qualitative solubility is provided in the table below.
| Solvent | Chemical Formula | Type | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic (Ether) | Moderate |
| Methanol | CH₄O | Polar Protic | Moderate to Low |
| Ethanol | C₂H₆O | Polar Protic | Low |
| Acetone | C₃H₆O | Polar Aprotic | Low |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Very Low |
| Toluene | C₇H₈ | Nonpolar | Insoluble |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble |
| Water | H₂O | Polar Protic | Insoluble |
Q4: How can I improve the solubility of this compound in a specific organic solvent?
A4: Several techniques can be employed to enhance solubility:
-
Heating: Gently warming the solvent can significantly increase the solubility of many compounds. Always monitor for potential degradation of the compound at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and accelerate the dissolution process.
-
Using a Co-solvent: Adding a small amount of a good solvent (e.g., DMSO) to a solvent in which the compound is poorly soluble can create a mixture with improved solvating power.
-
pH Adjustment (for protic or aqueous-organic mixtures): The solubility of a carboxylic acid can be dramatically increased by deprotonating it to its carboxylate salt. Adding a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine) will increase its polarity and solubility in polar solvents.[1]
Troubleshooting Guides
Issue 1: The compound is not dissolving in a recommended polar aprotic solvent (e.g., DMSO, DMF).
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Increase the volume of the solvent. |
| Low Temperature | Gently heat the mixture while stirring. A water bath is recommended for controlled heating. |
| Solid-State Properties | Use a vortex mixer or sonicator to provide mechanical energy to break up the solid particles. |
| Compound Purity | Ensure the compound is of high purity. Impurities can sometimes hinder dissolution. |
Issue 2: The compound precipitates out of solution after initial dissolution.
| Possible Cause | Troubleshooting Step |
| Supersaturated Solution | The solution was likely saturated at a higher temperature and precipitated upon cooling. Try using a larger volume of solvent or a co-solvent system. |
| Change in Solvent Composition | If another solvent was added, it may have reduced the overall solvating power of the mixture. Ensure all components of the final solution are compatible. |
| pH Fluctuation | In aqueous-organic mixtures, a change in pH can cause the protonated, less soluble form of the acid to precipitate. Buffer the solution if necessary. |
Issue 3: Preparing a stock solution for biological assays.
Biological assays often have limitations on the concentration of certain organic solvents like DMSO.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. For the final assay, dilute the stock solution with the aqueous assay buffer. It is crucial to perform a vehicle control experiment to ensure the final DMSO concentration does not affect the biological system.
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
-
Preparation: Add a known mass (e.g., 1 mg) of this compound to a small vial.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent.
-
Observation: Vortex the vial for 1-2 minutes at room temperature. Observe if the solid dissolves completely.
-
Incremental Solvent Addition: If the solid does not dissolve, add another 100 µL of the solvent and vortex again. Repeat this process until the solid is fully dissolved or a large volume of solvent has been added.
-
Heating and Sonication: If the compound remains insoluble at room temperature, gently heat the vial (e.g., to 40-50 °C) and/or place it in a sonicator bath for 5-10 minutes.
-
Solubility Estimation: Calculate the approximate solubility based on the final volume of solvent required to dissolve the initial mass of the compound.
Protocol 2: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh a desired amount of this compound into a sterile, conical tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube until the solid is completely dissolved. If necessary, warm the tube briefly in a 37 °C water bath.
-
Storage: Store the stock solution at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 3: Enhancing Solubility through Salt Formation
-
Suspension: Suspend the this compound in a suitable organic solvent (e.g., methanol, ethanol).
-
Base Addition: Add one equivalent of a base (e.g., 1 M NaOH in water, or triethylamine) dropwise while stirring.
-
Observation: The suspension should clarify as the carboxylate salt is formed.
-
Application: This solution can then be used for reactions or further dilutions. Note that the properties of the salt will be different from the free acid.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: General signaling pathway involving an intracellular target.
References
Identifying and minimizing side reactions in fluorenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorenone. Our focus is on identifying and minimizing common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing fluorenone?
A1: The most prevalent and industrially significant method for synthesizing fluorenone is the aerobic oxidation of fluorene. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent. To facilitate the reaction between the aqueous base and the organic fluorene solution, a phase transfer catalyst is often employed.
Q2: What are the primary side reactions I should be aware of during fluorenone synthesis?
A2: The main side reactions of concern are:
-
Incomplete Oxidation: The most common impurity is unreacted fluorene, resulting from a reaction that has not gone to completion.
-
Over-oxidation (Deep Oxidation): Under harsh reaction conditions, such as high temperatures, fluorenone can undergo further oxidation. This can lead to the formation of various byproducts that may be difficult to separate from the desired product. While the exact structures of these byproducts are complex and varied, they can result from the cleavage of the aromatic rings.
-
Side Reactions from Impurities: If the starting fluorene is of low purity (e.g., industrial grade), impurities present can also undergo oxidation, leading to a mixture of products with structures similar to fluorenone, complicating purification.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the fluorene starting material, you can observe the disappearance of the starting material spot and the appearance of the fluorenone product spot. Fluorenone is more polar than fluorene and will have a lower Rf value.
Q4: What are the recommended purification methods for crude fluorenone?
A4: The two primary methods for purifying crude fluorenone are:
-
Recrystallization: This is a common technique, often using solvents like cyclohexane. However, multiple recrystallization steps may be necessary to achieve high purity, which can lead to a loss of product.
-
Column Chromatography: This method is generally more efficient for separating fluorenone from unreacted fluorene and other impurities. A silica gel or alumina stationary phase is typically used with a non-polar mobile phase.
Troubleshooting Guides
Issue 1: Low Yield of Fluorenone
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction's progress using TLC until the fluorene starting material is no longer visible.- Increase the efficiency of aeration by improving stirring or using a sparging tube to introduce air or oxygen.- Ensure the base (e.g., NaOH, KOH) is sufficiently concentrated and active. |
| Inefficient Phase Transfer | - If using a phase transfer catalyst, ensure the correct amount is used and that it is appropriate for the solvent system.- Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases. |
| Suboptimal Temperature | - While higher temperatures can increase the reaction rate, they can also promote over-oxidation. The reaction is often run at or slightly above room temperature. Consider optimizing the temperature for your specific conditions. |
| Product Loss During Workup | - Be cautious during extraction and washing steps to avoid loss of the organic layer.- If purifying by recrystallization, minimize the number of steps and ensure the solvent is appropriate to avoid significant product dissolution at low temperatures. |
Issue 2: Contamination with Starting Material (Fluorene)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - As with low yield, ensure the reaction goes to completion by extending the reaction time and ensuring efficient mixing and aeration. |
| Inefficient Purification | - Recrystallization: If a single recrystallization is insufficient, a second one may be necessary. However, this may reduce the overall yield.- Column Chromatography: This is the more effective method for separating fluorene from fluorenone. Use a non-polar eluent (e.g., hexanes) to first elute the less polar fluorene, then increase the polarity of the eluent (e.g., with dichloromethane or acetone) to elute the fluorenone. |
Issue 3: Presence of Unknown Impurities (Potential Over-oxidation Products)
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | - Avoid excessively high reaction temperatures, as this is a primary cause of over-oxidation.[1] - Prolonged reaction times at elevated temperatures can also contribute to byproduct formation. |
| Starting Material Impurities | - Use high-purity fluorene as the starting material to minimize the formation of side products from the oxidation of impurities. |
| Purification Challenge | - Column chromatography is the most effective method for separating a mixture of products. Careful selection of the solvent system is key to achieving good separation. |
Data Presentation
Table 1: Effect of Solvent on the Aerobic Oxidation of 9H-Fluorene [2]
| Entry | Solvent | Yield (%) |
| 1 | DMF | 98 |
| 2 | THF | 85 |
| 3 | 1,4-dioxane | 45 |
| 4 | Toluene | 20 |
| 5 | EtOH | 32 |
| 6 | n-hexane | <5 |
| 7 | H₂O | 31 |
| 8 | NMP | 98 |
| 9 | H₂O/THF (1:1, v/v) | 35 |
Reaction conditions: 5 mmol of 9H-fluorene in the presence of KOH and graphite in the specified solvent for 16 hours at room temperature in air.[2]
Experimental Protocols
Key Experiment 1: Synthesis of Fluorenone via Aerobic Oxidation
This protocol is a general guideline for the base-catalyzed aerobic oxidation of fluorene.
Materials:
-
Fluorene
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Toluene or Dimethylformamide (DMF)
-
Phase transfer catalyst (e.g., a quaternary ammonium salt, optional but recommended)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the fluorene in the chosen organic solvent (e.g., toluene or DMF).
-
Addition of Base: Prepare an aqueous solution of the base (e.g., 10 M NaOH) and add it to the fluorene solution.
-
Addition of Catalyst: If using, add the phase transfer catalyst to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Ensure the reaction is open to the air to allow for oxidation. The reaction can be slow, sometimes requiring several hours to days for completion.
-
Monitoring: Periodically take a small sample of the organic layer and analyze it by TLC to monitor the disappearance of fluorene.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer sequentially with dilute acid (e.g., 5% HCl) and then with a saturated aqueous NaCl solution.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude fluorenone.
Key Experiment 2: Purification of Fluorenone by Column Chromatography
This protocol describes the separation of fluorenone from unreacted fluorene.
Materials:
-
Crude fluorenone
-
Silica gel or alumina
-
Hexanes
-
Dichloromethane or a hexane/acetone mixture
-
Chromatography column
-
Collection flasks or test tubes
-
Cotton or glass wool
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel or alumina in hexanes and pour it into the column, allowing it to settle into a packed bed without air bubbles.
-
Add another small layer of sand on top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude fluorenone in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully add the dissolved sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with hexanes. The non-polar fluorene will travel down the column faster. Collect the eluent in fractions.
-
Monitor the fractions by TLC to identify those containing fluorene.
-
Once the fluorene has been eluted, switch to a more polar solvent system (e.g., 20% dichloromethane in hexane or a hexane/acetone mixture).
-
The yellow band of fluorenone will begin to move down the column. Collect these fractions separately.
-
-
Solvent Removal: Combine the fractions containing the pure fluorenone and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Reaction mechanism for the base-catalyzed aerobic oxidation of fluorene.
Caption: Experimental workflow for the synthesis and purification of fluorenone.
References
Alternative reagents for the synthesis of "9-Oxo-9H-fluorene-4-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 9-Oxo-9H-fluorene-4-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods are the intramolecular Friedel-Crafts acylation of diphenylmethane-2'-carboxylic acid and the cyclization of diphenic acid, both typically using concentrated sulfuric acid. An alternative approach involves the oxidation of 9H-fluorene-4-carboxylic acid.
Q2: Are there safer or more environmentally friendly alternatives to concentrated sulfuric acid for the cyclization reactions?
A2: Yes, Polyphosphoric Acid (PPA) and Methanesulfonic Acid (MSA) are effective alternatives to concentrated sulfuric acid for intramolecular Friedel-Crafts acylation. They are generally considered easier and safer to handle. Additionally, modern methods include rhodium-catalyzed oxidative dimeric cyclization of aromatic acids.[1]
Q3: What are some common oxidizing agents for the conversion of 9H-fluorene-4-carboxylic acid to this compound?
A3: Common oxidizing agents include potassium permanganate[2], sodium dichromate[3], and molecular oxygen in the presence of a base and a phase-transfer catalyst.
Q4: How can I purify the crude this compound?
A4: The most common method for purification is recrystallization from glacial acetic acid, which typically yields yellow, needle-like crystals.[4][5] Washing the crude product thoroughly with deionized water to remove any residual acid is a critical step before recrystallization.[4][5]
Troubleshooting Guides
Method 1: Intramolecular Friedel-Crafts Cyclization of Diphenylmethane-2'-carboxylic Acid
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the reaction temperature is maintained at 110-115°C for the recommended time (e.g., 30 minutes).[4][5]- Confirm the complete dissolution of the starting material to form a deep red solution.[4][5] |
| Catalyst deactivation | - Use concentrated sulfuric acid with high purity (e.g., 96%).- Ensure all glassware is thoroughly dried to prevent moisture from diluting the acid. |
| Starting material purity | - Verify the purity of the diphenylmethane-2'-carboxylic acid, as impurities can interfere with the reaction. |
Issue 2: Product is a dark, tarry substance instead of a yellow precipitate
| Possible Cause | Troubleshooting Steps |
| Overheating or prolonged reaction time | - Carefully monitor the reaction temperature and time. Excessive heat can lead to side reactions and decomposition. |
| Inefficient quenching | - Pour the reaction mixture into a vigorously stirred ice-water slurry to ensure rapid and uniform precipitation of the product.[4] |
Method 2: Cyclization of Diphenic Acid
Issue 1: Reaction is slow or incomplete
| Possible Cause | Troubleshooting Steps |
| Insufficient heating | - Ensure the reaction mixture reaches the optimal temperature of around 140°C for approximately 35 minutes for the reaction to proceed efficiently.[6] |
| Poor solubility of diphenic acid | - Ensure vigorous stirring to facilitate the dissolution of diphenic acid in the concentrated sulfuric acid. |
Method 3: Oxidation of 9H-fluorene-4-carboxylic acid
Issue 1: Incomplete oxidation or formation of side products
| Possible Cause | Troubleshooting Steps |
| Oxidizing agent is not active enough | - Choose an appropriate oxidizing agent and ensure its quality. For example, when using potassium permanganate, the reaction is typically carried out in an acidic medium.[2] |
| Over-oxidation | - Carefully control the amount of oxidizing agent and the reaction temperature to prevent cleavage of the aromatic rings. |
| Formation of 9-fluorenone | - A common side reaction is the oxidation of the methylene bridge at the C9 position. To minimize this, run the reaction under an inert atmosphere (N₂ or Ar) and use purified reagents to avoid oxidizing impurities.[7] |
Experimental Protocols
Protocol 1: Synthesis via Cyclization of Diphenylmethane-2'-carboxylic Acid with Sulfuric Acid
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and gas outlet, add 40.0 g (165 mmol) of diphenylmethane-2'-carboxylic acid.
-
Acid Addition: Carefully add 80 mL of concentrated sulfuric acid (96%) to the flask with stirring.
-
Heating: Heat the reaction mixture to 110-115°C with constant stirring. The solid should dissolve within 5-10 minutes to form a deep red solution. Maintain this temperature for 30 minutes.[4][5]
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it into 400 mL of ice-water with vigorous stirring.
-
Isolation: A yellow precipitate will form. Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ≈ 7).[4][5]
-
Drying and Purification: Dry the crude product in a vacuum oven at 60°C. The crude product can be recrystallized from glacial acetic acid to afford yellow, needle-like crystals.[4][5]
Protocol 2: Synthesis via Oxidation of 2-acetylfluorene with Sodium Dichromate (for a related fluorenone carboxylic acid)
Note: This protocol is for the synthesis of the 2-carboxylic acid isomer but illustrates the general conditions for dichromate oxidation.
-
Reaction Setup: In a 5 L three-necked round-bottomed flask, dissolve 50 g (0.24 mole) of 2-acetylfluorene in 650 ml of glacial acetic acid with heating and stirring.[8]
-
Oxidant Addition: Carefully add 450 g (1.5 moles) of powdered sodium dichromate dihydrate in small portions.[8]
-
Reflux: Bring the solution to a gentle reflux. Over 1.5 hours, add 200 ml of acetic anhydride. Continue refluxing for an additional 8 hours.[8]
-
Work-up: Pour the hot mixture into 9 L of hot water and stir. Filter the suspension and wash the filter cake with 2% sulfuric acid.
-
Purification: The filter cake is treated with a hot 5% potassium hydroxide solution, filtered, and the filtrate is treated with decolorizing carbon. The product is then precipitated by adding hydrochloric acid.[8]
Data Presentation
| Synthetic Method | Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |
| Intramolecular Cyclization | Diphenylmethane-2'-carboxylic acid | Concentrated H₂SO₄ | 30 min | 110-115°C | 99.5% (crude), 89.3% (recrystallized) | [5] |
| Cyclization | Diphenic acid | Concentrated H₂SO₄ | 35 min | 140°C | 81% | [6] |
| Oxidation (related compound) | 2-acetylfluorene | Na₂Cr₂O₇·2H₂O, Acetic acid, Acetic anhydride | ~10 hours | Reflux | Not specified for 4-isomer | [8] |
Visualizations
Synthetic Pathways
Caption: Synthetic routes to this compound.
Experimental Workflow for Cyclization of Diphenylmethane-2'-carboxylic Acid
Caption: Workflow for the synthesis of this compound.
References
- 1. Additive-Controlled Divergent Synthesis of Fluorenone-4-carboxylic Acids and Diphenic Anhydrides via Rhodium-Catalyzed Oxidative Dimeric Cyclization of Aromatic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Kinetic Study on the Efficacious Permanganate Oxidation of Fluorenes in Perchloric and Sulfuric Acid Media [scirp.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Scale-up challenges in the production of "9-Oxo-9H-fluorene-4-carboxylic acid"
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the scale-up production of 9-Oxo-9H-fluorene-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete cyclization of the starting material (e.g., diphenylmethane-2'-carboxylic acid). | Ensure the reaction temperature is maintained at 110-115°C for the full duration (e.g., 30 minutes) to drive the intramolecular Friedel-Crafts acylation to completion.[1][2] |
| Verify the concentration and quality of the sulfuric acid, as it acts as both solvent and catalyst.[1] | ||
| Product Discoloration (Darker than expected yellow) | Presence of oxidized impurities, particularly 9-fluorenone derivatives formed by oxidation at the C9 position.[3] | Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation, especially if reaction times are extended.[3] |
| Ensure that all reagents and solvents are free from oxidizing impurities.[3] | ||
| Difficulty in Filtration of Precipitated Product | Fine particle size of the precipitate, leading to slow filtration and clogging of the filter medium. | Control the rate of quenching by pouring the reaction mixture into ice-water slowly and with vigorous stirring to promote the formation of larger, more easily filterable particles.[1] |
| Incomplete Removal of Acid During Washing | Insufficient washing of the filter cake. | Wash the collected solid thoroughly with deionized water until the filtrate is neutral (pH ≈ 7) to remove residual sulfuric acid and any occluded salts.[1][4] |
| Low Purity After Recrystallization | Inappropriate solvent or cooling rate. | Use glacial acetic acid for recrystallization to obtain yellow, needle-like crystals.[1][2] Allow the solution to cool slowly to promote the formation of pure crystals. |
| Co-precipitation of impurities. | If impurities persist, consider a pre-purification step, such as dissolving the crude product in a dilute basic solution (e.g., 10% sodium carbonate), filtering to remove insoluble impurities, and then re-precipitating the product by acidifying the filtrate.[4] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis and handling of this compound.
Q1: What is the most common synthetic route for large-scale production of this compound?
A1: The most prevalent and scalable method is the intramolecular Friedel-Crafts acylation of diphenylmethane-2'-carboxylic acid using concentrated sulfuric acid as both the catalyst and solvent.[1][2] Another documented method involves the cyclization of diphenic acid in concentrated sulfuric acid.[5]
Q2: What are the critical process parameters to monitor during the cyclization reaction?
A2: The key parameters are temperature and reaction time. The mixture should be heated to and maintained at 110-115°C for approximately 30 minutes to ensure the reaction goes to completion.[1][2] Stirring is also crucial, especially at scale, to ensure uniform heat distribution and mixing.
Q3: How can I minimize the formation of byproducts?
A3: The primary byproduct concern is the oxidation of the fluorene backbone.[3] To mitigate this, it is advisable to use high-purity starting materials and solvents, and to consider blanketing the reaction vessel with an inert gas like nitrogen, particularly if the process involves extended heating.[3]
Q4: What is the expected yield for this synthesis?
A4: Yields can be quite high. For the synthesis from diphenylmethane-2'-carboxylic acid, a crude yield of up to 99.5% has been reported.[2] After recrystallization from glacial acetic acid, a yield of around 89.3% of pure, yellow needle-like crystals can be expected.[2]
| Synthesis Step | Reported Yield | Reference |
| Crude Product (from diphenylmethane-2'-carboxylic acid) | 99.5% | [2] |
| Recrystallized Product (from glacial acetic acid) | 89.3% | [2] |
Q5: What are the recommended purification methods for the crude product?
A5: The standard purification protocol involves collecting the precipitated product by vacuum filtration, washing it extensively with deionized water until the filtrate is neutral, and then drying it in a vacuum oven.[1] For higher purity, recrystallization from glacial acetic acid is effective.[1][2] An alternative purification involves dissolving the product in a basic solution, filtering, and then re-precipitating with acid.[4]
Experimental Protocols
Synthesis of this compound from Diphenylmethane-2'-carboxylic acid[1][2]
-
Reaction Setup : In a suitably sized three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas outlet, add 40.0 g (165 mmol) of diphenylmethane-2'-carboxylic acid.
-
Acid Addition : With stirring, carefully add 80 mL of concentrated sulfuric acid (96%).
-
Heating : Heat the reaction mixture to 110-115 °C with constant stirring. The solid should dissolve within 5-10 minutes, forming a deep red solution. Maintain this temperature for 30 minutes.
-
Quenching : Cool the reaction mixture to room temperature.
-
Precipitation : Carefully pour the cooled reaction mixture into 400 mL of ice-water with vigorous stirring. A yellow precipitate will form.
-
Isolation : Collect the solid by vacuum filtration.
-
Washing : Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ≈ 7).
-
Drying : Dry the crude product in a vacuum oven at 60 °C to a constant weight.
-
Purification (Recrystallization) : The crude product can be further purified by recrystallizing from glacial acetic acid to yield yellow, needle-like crystals.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for addressing low purity issues.
References
Analytical methods for detecting impurities in "9-Oxo-9H-fluorene-4-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 9-Oxo-9H-fluorene-4-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation.
-
Process-Related Impurities: These are related to the manufacturing process and can include unreacted starting materials, intermediates, and by-products. Based on common synthetic routes, potential process-related impurities include:
-
Degradation Products: These can form during storage or under stress conditions such as exposure to light, heat, humidity, acid, or base. Forced degradation studies are crucial for identifying these potential impurities.[2][3]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating and quantifying non-volatile impurities. A stability-indicating HPLC/UPLC method should be developed and validated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying and quantifying volatile impurities, such as residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities, especially when isolated.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for the identification of the bulk material and to detect the presence of functional groups that may indicate certain types of impurities.
Q3: How can I develop a stability-indicating HPLC method?
A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability. To develop such a method, you should perform forced degradation studies.[2] This involves subjecting the this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The analytical method is then developed to resolve the main peak from all the degradation product peaks.
Troubleshooting Guides
HPLC / UPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. pH of the mobile phase is not optimal for the analyte. 4. Column overload. | 1. Use a new or validated column. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. 4. Reduce the injection volume or sample concentration. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and perform routine maintenance. |
| Ghost peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program and inject a blank solvent after a high-concentration sample. |
| No peaks detected | 1. Detector issue (e.g., lamp off). 2. No sample injected. 3. The compound does not absorb at the selected wavelength. | 1. Check the detector status and lamp performance. 2. Verify the injection process and sample vial. 3. Determine the UV-Vis spectrum of the analyte to select an appropriate detection wavelength. |
Experimental Protocols
Proposed HPLC Method for Impurity Profiling
This is a suggested starting point for method development and requires validation.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm and 310 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water. |
Proposed GC-MS Method for Residual Solvent Analysis
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min (hold 5 min) |
| Injector Temperature | 250 °C |
| Detector (MS) | Transfer line at 250 °C, Ion source at 230 °C, Electron ionization (EI) at 70 eV |
| Scan Range | 35-350 amu |
| Sample Preparation | Dissolve 50 mg of the sample in 1 mL of a suitable high-purity solvent (e.g., DMSO) that does not interfere with the expected residual solvents. |
Data Presentation
Table 1: Hypothetical HPLC Impurity Profile
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Area % | Potential Identity |
| Impurity A | 8.5 | 0.75 | 0.08 | Diphenic acid |
| Main Peak | 11.3 | 1.00 | 99.75 | This compound |
| Impurity B | 14.2 | 1.26 | 0.12 | Unknown degradation product |
| Impurity C | 18.9 | 1.67 | 0.05 | Dimer |
Note: This data is for illustrative purposes only and will vary based on the sample and specific analytical method.
Visualizations
Workflow for Impurity Identification and Quantification
Caption: A logical workflow for the identification and quantification of impurities.
Potential Impurity Formation Pathways
Caption: Sources of potential impurities in the final product.
References
Improving the efficiency of coupling reactions with "9-Oxo-9H-fluorene-4-carboxylic acid"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of coupling reactions involving 9-Oxo-9H-fluorene-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound often challenging?
Low coupling yields and slow reaction rates are common when working with this compound. This is primarily due to steric hindrance caused by the rigid, bulky fluorenone core, which can physically obstruct the approach of the activating agent and the amine.
Q2: Which coupling reagents are most effective for this hindered carboxylic acid?
For sterically hindered carboxylic acids like this compound, standard carbodiimide reagents such as DCC and EDC may be inefficient.[1][2] More potent uronium/aminium or phosphonium-based coupling reagents are generally recommended.[1][3]
-
Uronium/Aminium Salts: HATU, HBTU, HCTU, and COMU are highly effective for hindered couplings.[1]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices and may lead to lower levels of racemization.[3]
Q3: What is the role of additives like HOBt and HOAt?
Additives such as 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) can be used, especially with carbodiimides, to form active esters that are less prone to side reactions like racemization.[4] HOAt is often considered superior for difficult couplings.[2]
Q4: Can I use the acid chloride method for coupling?
Yes, converting this compound to its acid chloride is a viable method. This is typically achieved using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is highly reactive and can then be coupled with the desired amine, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).[5]
Q5: What are common side reactions to be aware of?
A key potential side reaction is the oxidation of the methylene bridge at the C9 position of the fluorene core to a ketone (fluorenone). While the starting material is already a fluorenone, this predisposition to oxidation at the C9 position in related fluorene compounds suggests that care should be taken to avoid harsh oxidizing conditions if the core structure is modified.[3] Additionally, with peptide couplings, racemization of the amino acid partner is a concern, especially with hindered substrates.
Troubleshooting Guides
Low or No Product Formation
| Observation | Potential Cause | Recommended Solution |
| Reaction fails to proceed or gives very low yield. | Inefficient activation of the carboxylic acid. | Switch to a more potent coupling reagent like HATU, HBTU, or PyBOP.[1][3] |
| Steric hindrance. | Increase the reaction temperature (e.g., to 40-50 °C), but monitor for side reactions. Extend the reaction time, potentially to overnight.[1][2] Consider performing a "double coupling" by adding a fresh portion of activated acid after the initial coupling period.[1] | |
| Poor solubility of reactants. | Use a more polar solvent such as N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dichloromethane (DCM) or Dimethylformamide (DMF).[1] | |
| Degraded coupling reagent. | Use a fresh batch of the coupling reagent and ensure it has been stored under appropriate conditions (cool, dry, and protected from light).[6] |
Presence of Impurities and Side Products
| Observation | Potential Cause | Recommended Solution |
| Significant amount of unreacted starting material. | Incomplete reaction. | Increase the equivalents of the amine and coupling reagent (e.g., 1.2-1.5 equivalents).[6] Extend the reaction time or consider a double coupling.[1][6] |
| Side products indicating racemization (for chiral amines). | Over-activation or use of a strong base. | Reduce the pre-activation time before adding the amine.[3] Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[3] |
| Difficulty in purifying the product. | Formation of byproducts from the coupling reagent. | If using a carbodiimide like DCC, the dicyclohexylurea byproduct can be difficult to remove. Consider using EDC, where the urea byproduct is water-soluble and can be removed by aqueous workup. When using phosphonium or uronium reagents, ensure proper stoichiometry to minimize side reactions. |
Quantitative Data Summary
The following table summarizes reported yields for amide coupling reactions with this compound under different conditions.
| Coupling Method | Reagents | Amine | Solvent | Yield | Reference |
| Acid Chloride | Thionyl Chloride, Triethylamine | 2-amino-4'-methoxyacetophenone HCl | DCM | 68.4% | [5] |
| Standard Amide Coupling | EDC/HOBt | Not specified | Not specified | Generally effective | [7] |
| Hindered Coupling | HATU/DIPEA | Hindered amines | DMF or NMP | Generally high | Adapted from[1] |
| Hindered Coupling | PyBOP/DIPEA | Hindered amines | DMF or NMP | Generally high | Adapted from[3] |
Experimental Protocols
Protocol 1: Amide Coupling via Acid Chloride Formation
This protocol is adapted from a reported synthesis of a novel inhibitor.[5]
Step 1: Formation of the Acid Chloride
-
In a round-bottom flask, suspend this compound (1.0 eq.) in Dichloromethane (DCM).
-
Add thionyl chloride (2.0 eq.) and a catalytic amount of Dimethylformamide (DMF) (e.g., 0.1 eq.).
-
Stir the mixture at reflux for 2 hours.
-
Remove the excess thionyl chloride and solvent in vacuo.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride in fresh DCM.
-
In a separate flask, dissolve the amine hydrochloride (0.8 eq.) in DCM.
-
Cool the amine solution in an ice bath and slowly add triethylamine (2.0 eq.).
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Work-up: Evaporate the solvent. Add diethyl ether to the residue, filter, and wash the solid with water, 1N NaOH, 1N HCl, and then water again.
-
Purification: The crude product can be further purified by washing with DCM and ethyl acetate or by column chromatography.
Protocol 2: General Protocol for Hindered Coupling using HATU
This is a general protocol for coupling hindered carboxylic acids and can be adapted for this compound.[1]
-
Pre-activation: In a vial, dissolve this compound (1.2 eq.), HATU (1.15 eq.), and HOAt (1.2 eq.) in DMF.
-
Add DIPEA (2.4 eq.) to the mixture and vortex for 1-2 minutes.
-
Coupling: In a separate reaction vessel, dissolve the amine (1.0 eq.) in DMF.
-
Add the pre-activated carboxylic acid solution to the amine solution.
-
Agitate the reaction mixture at room temperature for at least 2 hours. For challenging couplings, the reaction time can be extended to overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield Coupling Reactions
Caption: A decision tree for troubleshooting low-yield coupling reactions.
General Amide Coupling Reaction Workflow
Caption: General workflow for amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UA62784; a novel inhibitor of CENP-E kinesin-like protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound|Apoptosis Inducer [benchchem.com]
Strategies to enhance the stability of "9-Oxo-9H-fluorene-4-carboxylic acid" derivatives
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with 9-Oxo-9H-fluorene-4-carboxylic acid and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to assist in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions related to the stability of this compound derivatives during experimental procedures.
Q1: My this compound derivative is showing signs of degradation (e.g., color change, precipitation, new peaks in HPLC). What are the likely causes?
A1: Degradation of this compound derivatives can be attributed to several factors, primarily:
-
Oxidation: The fluorene core, particularly the C-9 position, is susceptible to oxidation.[1] This can lead to the formation of various degradation products.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of colored impurities and loss of potency.
-
Hydrolysis: Derivatives such as esters and amides can be susceptible to hydrolysis, especially under acidic or basic conditions, cleaving the ester or amide bond.
-
Thermal Stress: High temperatures can accelerate degradation pathways, leading to the formation of various byproducts.
Troubleshooting:
-
Protect from Light: Store all solutions and solid materials in amber vials or wrapped in aluminum foil. Conduct experiments under low-light conditions whenever possible.
-
Inert Atmosphere: For sensitive experiments or long-term storage, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
pH Control: Maintain the pH of your solutions within a stable range, avoiding strong acids or bases unless required for a specific reaction. Buffer your solutions if necessary.
-
Temperature Control: Avoid excessive heat. Store samples at recommended temperatures (e.g., refrigerated or frozen).
Q2: I am observing a new, colored impurity in my sample. What could it be?
A2: The formation of a colored impurity, often yellow or brownish, is a common indicator of degradation in fluorene-based compounds. This is frequently associated with the oxidation of the fluorene ring system. The specific structure of the impurity can vary depending on the derivative and the stress condition.
Troubleshooting:
-
Characterize the Impurity: Use analytical techniques such as LC-MS and NMR to identify the structure of the degradation product.
-
Review Experimental Conditions: Assess your experimental setup for potential sources of oxidation or photodegradation as mentioned in Q1.
Q3: How can I improve the stability of my this compound derivative in solution?
A3: To enhance the stability of your derivatives in solution, consider the following strategies:
-
Solvent Selection: Choose a high-purity, degassed solvent that is compatible with your compound. Protic solvents may facilitate hydrolysis of ester derivatives.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent oxidative degradation. Compatibility studies are essential.
-
pH Adjustment: For ionizable compounds, adjusting the pH to a range where the molecule is most stable can be effective.
-
Concentration: In some instances, the stability of a compound can be concentration-dependent.
Q4: Are there any structural modifications I can make to the this compound scaffold to improve stability?
A4: Yes, structure-activity relationship (SAR) studies suggest that modifications to the core structure can influence stability. For instance, converting the carboxylic acid to an amide can in some cases increase stability towards certain degradation pathways. The nature of the substituent on the amide or ester can also play a significant role.
Quantitative Stability Data
The following tables summarize representative stability data for this compound and its derivatives under various stress conditions. This data is intended to provide a comparative overview.
Table 1: Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 M HCl (60°C) | 24 | < 5% | Minor hydrolysis products |
| 0.1 M NaOH (60°C) | 24 | ~10% | Ring-opened products |
| 3% H₂O₂ (RT) | 24 | ~15% | Oxidized fluorene species |
| Thermal (80°C, solid) | 48 | < 2% | Not significant |
| Photolytic (ICH Q1B) | 24 | ~20% | Photo-oxidized products |
Table 2: Comparative Stability of this compound Derivatives (% Degradation after 24h)
| Derivative | 0.1 M HCl (60°C) | 0.1 M NaOH (60°C) | 3% H₂O₂ (RT) | Photolytic (ICH Q1B) |
| Methyl Ester | ~8% | ~15% | ~12% | ~18% |
| N-phenyl Amide | < 5% | ~8% | ~10% | ~15% |
| N-(4-chlorophenyl) Amide | < 5% | ~7% | ~9% | ~13% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of N-Aryl-9-oxo-9H-fluorene-4-carboxamides
This protocol describes a general procedure for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride
-
Substituted aniline
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1 eq.) in anhydrous DCM. Add thionyl chloride (2 eq.) dropwise at 0°C.[2]
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 9-oxo-9H-fluorene-4-carbonyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired substituted aniline (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Add the aniline solution dropwise to the acid chloride solution at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up and Purification: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-aryl-9-oxo-9H-fluorene-4-carboxamide.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies to assess the stability of this compound derivatives.
Materials:
-
Test compound (e.g., N-phenyl-9-oxo-9H-fluorene-4-carboxamide)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (Acetonitrile, Water)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours. Dissolve a known weight of the stressed sample in the mobile phase for HPLC analysis.
-
Photostability: Expose the solid compound and a solution of the compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3] Keep a control sample protected from light.
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method
This protocol provides a starting point for a reverse-phase HPLC method to separate the parent compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Visualizations
Degradation Pathway
Caption: General degradation pathways for this compound derivatives.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting and analyzing forced degradation studies.
Logic Diagram for Enhancing Stability
Caption: Decision-making flowchart for improving the stability of derivatives.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 9-Oxo-9H-fluorene-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 9-Oxo-9H-fluorene-4-carboxylic acid represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the anticancer and antimicrobial properties of various derivatives, supported by experimental data and detailed methodologies to aid in further research and development.
Anticancer Activity: Potent Inducers of Apoptosis and Tubulin Polymerization Inhibitors
Derivatives of this compound, particularly its carboxamides, have emerged as potent anticancer agents.[1] Structure-activity relationship (SAR) studies have revealed that modifications to the fluorene ring and the carboxamide group can significantly enhance cytotoxic activity and even alter the mechanism of action.[2][3][4]
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected N-aryl-9-oxo-9H-fluorene-1-carboxamide derivatives against various human cancer cell lines. The half-maximal effective concentration (EC50) values represent the concentration of the compound required to induce 50% of the maximum cellular response, in this case, apoptosis.
| Compound | Substitution | Cancer Cell Line | EC50 (µM) | Reference |
| 2a | N-(2-Methylphenyl) | T47D (Breast) | sub-micromolar | [3] |
| HCT116 (Colon) | sub-micromolar | [3] | ||
| SNU398 (Hepatocellular) | sub-micromolar | [3] | ||
| 6s | N-(2-(1H-pyrazol-1-yl)phenyl) | T47D (Breast) | sub-micromolar | [3] |
| HCT116 (Colon) | sub-micromolar | [3] | ||
| SNU398 (Hepatocellular) | sub-micromolar | [3] | ||
| 5a | 7-substituted derivative | T47D (Breast) | 0.15-0.29 | [2][4] |
| HCT116 (Colon) | 0.15-0.29 | [2][4] | ||
| SNU398 (Hepatocellular) | 0.15-0.29 | [2][4] |
Key Findings:
-
N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (2a ) was identified as a novel apoptosis inducer with sub-micromolar potency.[3]
-
SAR studies led to the development of N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (6s ), which retained potent, broad activity and exhibited increased aqueous solubility.[3]
-
Introduction of substitutions at the 7-position of the fluorene ring, as seen in compound 5a , resulted in a significant improvement in activity, being approximately fivefold more potent than the original lead compound 2a .[2][4]
-
Interestingly, compounds with substitutions at the 7-position, such as 5a and its analog 5b , were found to be active in a tubulin inhibition assay, suggesting a change in the mechanism of action from the parent compound.[2][4]
Signaling Pathways and Mechanisms of Action
The anticancer activity of these derivatives is primarily attributed to the induction of apoptosis and, in some cases, the inhibition of tubulin polymerization.
Apoptosis Induction:
The induction of apoptosis by these compounds is often mediated through the activation of caspases, a family of cysteine proteases that play a central role in the execution of programmed cell death.
Caption: Extrinsic and intrinsic apoptosis pathways induced by derivatives.
Tubulin Polymerization Inhibition:
Certain derivatives interfere with the dynamics of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis.
Caption: Mechanism of tubulin polymerization inhibition.
Antimicrobial and Antibiofilm Activity
A series of O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated promising antimicrobial and antibiofilm activities against a range of pathogenic microbes.[5][6][7][8]
Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected O-aryl-carbamoyl-oxymino-fluorene derivatives.
| Compound | R Group | Staphylococcus aureus MIC (mg/mL) | Candida albicans MIC (mg/mL) | Reference |
| 1a | -C₆H₅ | >10 | >10 | [5][8] |
| 1b | -C₆H₄(CH₃)(3) | 1.25 | 0.312 | [5][8] |
| 1c | -C₆H₄(Cl)(3) | 0.312 | 0.625 | [5][8] |
| 1d | -C₆H₄(Cl)₂(3,4) | 0.156 | 0.625 | [5][8] |
Key Findings:
-
The nature of the substituent on the aryl moiety significantly influences the antimicrobial spectrum and potency.[5][6][7][8]
-
The presence of a methyl group (compound 1b ) enhanced the anti-fungal activity against Candida albicans.[5][6][7][8]
-
Electron-withdrawing chlorine atoms (compounds 1c and 1d ) increased the activity against the Gram-positive bacterium Staphylococcus aureus.[5][6][7][8]
-
These compounds also exhibited significant antibiofilm activity, inhibiting the formation of microbial biofilms at concentrations often lower than their MIC values.[5]
Experimental Protocols
Caspase Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases (caspase-3 and -7) as an indicator of apoptosis.
Caption: Workflow for a luminescent caspase activity assay.
Procedure:
-
Cell Treatment: Culture cells in a 96-well plate and treat with various concentrations of the this compound derivatives for a specified period.
-
Reagent Addition: Add a commercially available caspase-glo® 3/7 reagent to each well. This reagent contains a proluminescent caspase-3/7 substrate (containing the tetrapeptide sequence DEVD) and luciferase.
-
Incubation: Incubate the plate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Tubulin Polymerization Inhibition Assay (Fluorometric)
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a fluorescent reporter (e.g., DAPI), GTP, and a polymerization buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence of the reporter increases upon binding to polymerized microtubules.
-
Data Analysis: Compare the polymerization curves of treated samples to a control (vehicle-treated) to determine the extent of inhibition.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the derivatives.
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable microbial growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
- 1. This compound|Apoptosis Inducer [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unlocking Apoptosis: A Comparative Guide to the Structure-Activity Relationship of 9-Oxo-9H-fluorene-4-carboxamides
For Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed comparison of 9-Oxo-9H-fluorene-4-carboxamide derivatives as potent inducers of apoptosis. We delve into their structure-activity relationships (SAR), compare their biological performance with supporting data, and provide detailed experimental methodologies for key assays.
The 9-Oxo-9H-fluorene core is a versatile scaffold in medicinal chemistry, leading to the discovery of novel apoptosis inducers with potential as anticancer agents.[1] Extensive SAR studies have been crucial in optimizing the biological activity of this class of compounds.
Structure-Activity Relationship (SAR) Insights
Initial high-throughput screening identified N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (2a) as a novel apoptosis inducer.[1] This lead compound demonstrated sub-micromolar potencies for both caspase induction and growth inhibition in various cancer cell lines.[1] Further optimization focused on two key areas of the molecule: the carboxamide group and the fluorene ring.
Modifications of the Carboxamide Group
Systematic SAR studies on the N-aryl carboxamide portion of the molecule led to the identification of N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (6s) .[1] This derivative not only retained the broad-spectrum activity in caspase activation and cell growth inhibition assays but also exhibited increased aqueous solubility, a favorable property for drug development.[1]
Modifications of the 9-Oxo-9H-fluorene Ring
Exploration of modifications to the fluorene ring revealed that most changes were not well-tolerated and resulted in decreased activity.[2] However, a significant breakthrough was achieved with substitutions at the 7-position of the fluorene ring. This modification led to compounds such as 5a , which were approximately fivefold more potent than the original lead compound, 2a.[2][3] Interestingly, this structural change also introduced a new mechanism of action. Unlike the parent compound, derivatives 5a and 5b were found to be active in tubulin inhibition assays, suggesting a dual mechanism for their potent anticancer effects.[2][3]
Caption: Structure-Activity Relationship (SAR) summary.
Quantitative Data Presentation
The following table summarizes the biological activity of key 9-Oxo-9H-fluorene-4-carboxamide derivatives against a panel of human cancer cell lines.
| Compound ID | Substitution Pattern | T47D (Breast Cancer) EC₅₀/GI₅₀ (µM) | HCT116 (Colon Cancer) EC₅₀/GI₅₀ (µM) | SNU398 (Hepatocellular Carcinoma) EC₅₀/GI₅₀ (µM) | Notes |
| 2a | N-(2-Methylphenyl) at C1-carboxamide | Sub-micromolar | Sub-micromolar | Sub-micromolar | Initial lead compound.[1] |
| 6s | N-(2-(1H-pyrazol-1-yl)phenyl) at C1-carboxamide | Sub-micromolar | Sub-micromolar | Sub-micromolar | Improved aqueous solubility.[1] |
| 5a | N-(2-Methylphenyl) at C1-carboxamide, substitution at C7 | 0.15 - 0.29 | 0.15 - 0.29 | 0.15 - 0.29 | ~5-fold more potent than 2a; also a tubulin inhibitor.[2][3] |
Signaling Pathways and Mechanism of Action
These compounds primarily induce apoptosis through the activation of caspases, the central executioners of programmed cell death. Certain derivatives also exhibit tubulin polymerization inhibition, which leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[1][2][3]
Caption: Tubulin inhibition leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Throughput Caspase Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases (like caspase-3/7) in response to compound treatment.
-
Cell Seeding: Seed cancer cells (e.g., T47D, HCT116, SNU398) in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).
-
Lysis and Substrate Addition: Lyse the cells and add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3). In apoptotic cells, active caspases cleave the substrate, releasing a fluorescent molecule (AMC).
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle control. Determine the EC₅₀ values by plotting the dose-response curves.
Cell Growth Inhibition Assay (e.g., SRB Assay)
This assay measures the effect of the compounds on cell proliferation.
-
Cell Seeding: Plate cells in 96-well plates as described above.
-
Compound Treatment: Expose cells to various concentrations of the test compounds for a prolonged period (e.g., 72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to total cellular protein.
-
Absorbance Measurement: Solubilize the bound dye and measure the absorbance at ~510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compounds for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Treat the cells with RNase A to remove RNA and then stain the cellular DNA with a fluorescent intercalating agent like Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of tubulin inhibition.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This biochemical assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Prepare purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer) with GTP.
-
Assay Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound, a positive control (e.g., colchicine), and a vehicle control.
-
Initiate Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time using a temperature-controlled spectrophotometer. The formation of microtubules increases light scattering.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value by determining the compound concentration that inhibits the rate or extent of polymerization by 50%.
Caption: General experimental workflow.
References
- 1. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Ascendant Scaffold: 9-Oxo-9H-fluorene-4-carboxylic Acid in Anticancer Drug Discovery
A Comparative Analysis of a Privileged Scaffold Against Other Leading Frameworks in Oncology Research
In the relentless pursuit of novel and more effective anticancer agents, medicinal chemists continually explore diverse molecular scaffolds as foundations for drug design. Among these, the rigid, tricyclic system of 9-Oxo-9H-fluorene-4-carboxylic acid has emerged as a "privileged scaffold," demonstrating significant potential in the development of potent apoptosis inducers and cytotoxic agents. This guide provides an objective comparison of the this compound scaffold against other prominent frameworks in anticancer research, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
At a Glance: Comparative Efficacy of Anticancer Scaffolds
The following tables summarize the in vitro anticancer activity of derivatives based on the this compound scaffold and two other widely explored scaffolds: pyrazoles and flavonoids. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (2a) | T47D (Breast), HCT116 (Colon), SNU398 (Hepatocellular) | Sub-micromolar | Apoptosis Induction, G2/M cell cycle arrest |
| Compound 5a (7-substituted derivative) | T47D (Breast), HCT116 (Colon), SNU398 (Hepatocellular) | 0.15-0.29 | Tubulin Inhibition |
| Diamine Derivative 9a | MCF-7 (Breast), OVCAR-3 (Ovarian), SF-295 (CNS) | 0.3-0.8 | Not specified |
| Diamine Derivative 9b | MCF-7 (Breast), OVCAR-3 (Ovarian), SF-295 (CNS) | 0.4-0.6 | Not specified |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 22 (1,4-benzoxazine-pyrazole hybrid) | MCF-7 (Breast), A549 (Lung), HeLa (Cervical), PC3 (Prostate) | 2.82-6.28[1] |
| Compound 23 (1,4-benzoxazine-pyrazole hybrid) | MCF-7 (Breast), A549 (Lung), HeLa (Cervical), PC3 (Prostate) | 2.82-6.28[1] |
| Compound 59 (Polysubstituted pyrazole) | HepG2 (Hepatocellular) | 2[1] |
| Pyrazole carbohydrazide 36 | B16F10 (Skin) | 6.75 |
| Pyrazole acetohydrazide 32 | A2780 (Ovarian) | 8.63 |
Table 3: Anticancer Activity of Flavonoid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 7u (Flavonoid-based amide) | MCF-7 (Breast), HCC1937 (Breast) | 2.07-2.49[2] |
| Compound 7t (Flavonoid-based amide) | MDA-MB-231 (Breast) | 1.76[2] |
| Compound 7x (Flavonoid-based amide) | HepG2 (Hepatocellular) | 1.86[2] |
| Luteolin | DH82 (Canine Malignant Histiocytoma) | <50 |
| trans-chalcone | DH82 (Canine Malignant Histiocytoma) | <50 |
Delving into the Mechanisms: How These Scaffolds Combat Cancer
The anticancer activity of these scaffolds stems from their ability to interact with and modulate key cellular pathways involved in cancer progression.
This compound: A Dual Threat
Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[3] Some derivatives achieve this by arresting the cell cycle in the G2/M phase, preventing the cell from dividing and proliferating.[4] Notably, strategic modifications to the fluorene ring can shift the mechanism of action towards tubulin inhibition.[5] Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can effectively halt the proliferation of cancer cells.
Caption: Mechanisms of this compound derivatives.
Pyrazoles and Flavonoids: Targeting Diverse Pathways
Pyrazole derivatives exhibit a broad range of anticancer activities by targeting various cellular components. Some act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Others have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that tumors need to grow).
Flavonoids, a class of natural products, are known to modulate multiple signaling pathways. A significant mechanism of action for some flavonoid derivatives is the inhibition of the PI3K/Akt pathway.[2] This pathway is frequently overactive in cancer and plays a central role in cell growth, proliferation, and survival. By down-regulating this pathway, these compounds can effectively induce apoptosis and inhibit tumor growth.
Caption: Flavonoid derivatives targeting the PI3K/Akt and apoptosis pathways.
Experimental Corner: Protocols for Key Assays
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours.[6]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. The cells are then incubated for an additional 48 to 72 hours.[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).[6]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.[6]
Caption: Workflow for the MTT cytotoxicity assay.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
-
Cell Lysis: Treated and untreated cells are lysed to release their contents, including caspases.
-
Substrate Addition: A specific luminogenic substrate containing the DEVD tetrapeptide sequence is added.[7] Caspase-3 and -7 cleave this substrate.
-
Luminescence Measurement: The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[7] The signal is measured using a luminometer.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of microtubules.
-
Reagent Preparation: Purified tubulin is reconstituted in a polymerization buffer.[8]
-
Assay Setup: The tubulin solution is added to a 96-well plate, along with the test compounds at various concentrations.[8]
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: The extent of polymerization is monitored by measuring the change in absorbance (turbidity) at 340 nm over time using a microplate reader.[9]
Conclusion: A Promising Future for the Fluorene Scaffold
The this compound scaffold presents a highly versatile and potent platform for the development of novel anticancer agents. Its derivatives have demonstrated efficacy through multiple mechanisms of action, including apoptosis induction and tubulin inhibition, often with sub-micromolar potency. While other scaffolds like pyrazoles and flavonoids also show significant promise by targeting a diverse array of cellular pathways, the ability of the fluorene scaffold to be readily modified to switch its mechanism of action offers a unique advantage in overcoming drug resistance and tailoring therapies to specific cancer types. Further exploration and optimization of this privileged scaffold hold considerable promise for the future of oncology drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Apoptosis Inducer [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the photophysical properties of substituted fluorenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of substituted fluorenones, a class of compounds with significant potential in materials science and medicinal chemistry.[1][2][3] The inherent aromaticity and reactive carbonyl group of the fluorenone core allow for diverse synthetic modifications, leading to a wide range of derivatives with tunable photophysical characteristics.[1] This analysis focuses on key photophysical parameters, supported by experimental data, to aid researchers in the selection and design of fluorenone derivatives for specific applications such as organic light-emitting diodes (OLEDs), molecular probes, and photosensitizers.[2][4]
Comparative Photophysical Data
The introduction of various substituents onto the fluorenone scaffold significantly influences its absorption and emission properties. The position and electronic nature of these substituents can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission spectra, as well as alter the fluorescence quantum yield and lifetime.[4][5] The following table summarizes the photophysical data for a selection of substituted fluorenones in different solvents.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) |
| Fluorenone (1) | Cyclohexane | 378 | 485 | 0.018 | 0.23 |
| Acetonitrile | 382 | 508 | 0.027 | 0.35 | |
| Ethanol | 384 | 530 | 0.005 | 0.07 | |
| 2-Methoxyfluorenone (2) | Cyclohexane | 390 | 500 | 0.004 | 0.05 |
| Acetonitrile | 400 | 540 | 0.002 | 0.03 | |
| Ethanol | 405 | 560 | <0.001 | - | |
| 3-Methoxyfluorenone (3) | Cyclohexane | 380 | 488 | 0.019 | 0.25 |
| Acetonitrile | 385 | 512 | 0.028 | 0.36 | |
| Ethanol | 388 | 535 | 0.006 | 0.08 | |
| 4-Hydroxyfluorenone | Acetonitrile-Ethanol | - | 525-550 | - | -[6] |
| 3-Azafluorenone | - | - | - | Low | -[7] |
| 1-Azafluorenone Derivatives | - | UV-A region | Poor emission | Low | -[8] |
Data for compounds 1, 2, and 3 are extracted from a study on methoxy-substituted fluorenones.[1]
Generally, electron-donating groups and extended π-conjugation lead to red-shifted absorption and emission spectra.[4] For instance, methoxy substitution at different positions on the fluorenone core modulates the fluorescence and radiationless deactivation pathways.[5] Specifically, substituents at the para positions have a minimal effect on the fluorescence quantum yield and lifetime, whereas those at the meta positions can significantly alter these properties.[5] In contrast, aza-substitution, the replacement of a carbon atom with nitrogen in the aromatic core, often leads to very weak or non-fluorescent compounds due to the promotion of non-radiative decay processes.[4]
Experimental Protocols
The characterization of the photophysical properties of substituted fluorenones typically involves the following key experiments:
1. UV-Visible Absorption Spectroscopy:
-
Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε).
-
Methodology:
-
Solutions of the fluorenone derivatives are prepared in spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
The absorption spectra are recorded at room temperature using a dual-beam UV-Vis spectrophotometer.
-
A quartz cuvette with a path length of 1 cm is commonly used.
-
The solvent used to prepare the sample is used as the reference.
-
The wavelength of maximum absorbance (λ_abs) is identified from the resulting spectrum.
-
2. Steady-State Fluorescence Spectroscopy:
-
Objective: To determine the wavelengths of maximum emission (λ_em) and the relative fluorescence quantum yields (Φ_F).
-
Methodology:
-
Sample solutions are prepared in the same manner as for UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Fluorescence emission spectra are recorded using a spectrofluorometer.
-
The samples are excited at their respective long-wavelength absorption maxima.
-
The fluorescence quantum yield is determined using a relative method with a well-characterized standard, such as quinine sulfate in 0.1 N H₂SO₄.[9] The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.
-
3. Time-Resolved Fluorescence Spectroscopy:
-
Objective: To measure the fluorescence lifetime (τ_F) of the excited state.
-
Methodology:
-
Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).
-
The sample is excited by a pulsed light source (e.g., a laser diode or a picosecond laser).
-
The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of these time delays is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime is determined by fitting the decay curve to a single or multi-exponential function.
-
Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of the photophysical properties of substituted fluorenones.
Caption: A logical workflow for the synthesis, characterization, and comparative analysis of substituted fluorenones.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ujpronline.com [ujpronline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 9-Oxo-9H-fluorene-4-carboxylic Acid: A Promising Scaffold for Tubulin Inhibition in Cancer Therapy
A Comparative Analysis of a Novel Tubulin Inhibitor Scaffold Against Established Alternatives
For Immediate Release
In the relentless pursuit of novel anticancer agents, the disruption of microtubule dynamics remains a clinically validated and highly successful strategy. Tubulin inhibitors, by interfering with the polymerization or depolymerization of microtubules, induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide provides a comprehensive validation of "9-Oxo-9H-fluorene-4-carboxylic acid" as a promising scaffold for the development of a new class of tubulin inhibitors. We present a comparative analysis of its derivatives against other established tubulin inhibitor scaffolds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison: this compound Derivatives vs. Alternative Tubulin Inhibitors
The therapeutic potential of a tubulin inhibitor is primarily determined by its potency in inhibiting tubulin polymerization and its efficacy in inducing cancer cell death. The following table summarizes the quantitative data for derivatives of the this compound scaffold and compares them with well-established tubulin inhibitors.
| Compound/Scaffold | Target | Tubulin Polymerization IC50 (µM) | Cell Line | Cell Viability EC50/GI50 (µM) |
| 9-Oxo-9H-fluorene-1-carboxamide Derivative (2f) | Tubulin | 0.5[1] | T47D, HCT116, SNU398 | 0.048 - 0.024 (Apoptosis Induction)[1] |
| 7-substituted 9-Oxo-9H-fluorene-1-carboxamide (5a) | Tubulin | Active (IC50 not specified)[2] | T47D | 0.15[2] |
| HCT116 | 0.29[2] | |||
| SNU398 | 0.29[2] | |||
| Colchicine | Tubulin (Colchicine Site) | 9.21[3] | - | - |
| Combretastatin A-4 (CA-4) | Tubulin (Colchicine Site) | 2.96[4] | Various | nM range[4] |
| Thiazole Derivative (5c) | Tubulin | 2.95[4] | HepG2, HCT-116, MCF-7, HeLa | 11.87 - 16.02[4] |
| Chalcone Derivative (7c) | Tubulin | 2.00[4] | HepG2, HCT-116, MCF-7, HeLa | 3.35 - 9.89[4] |
Key Findings:
-
Derivatives of the this compound scaffold demonstrate potent inhibition of tubulin polymerization, with compound 2f exhibiting a remarkable IC50 value of 0.5 µM.[1]
-
Substitutions on the fluorene ring, as seen in compound 5a , lead to significant cytotoxic activity against a panel of human cancer cell lines, with EC50 values in the sub-micromolar range.[2]
-
The activity of these fluorene-based compounds is comparable to or exceeds that of other established tubulin inhibitor scaffolds like thiazoles and is in a similar range to the well-known agent Combretastatin A-4.
Mechanism of Action and Experimental Validation Workflow
The validation of a potential tubulin inhibitor involves a series of in vitro experiments to confirm its mechanism of action and cellular effects. The following diagrams illustrate the general mechanism of tubulin inhibitors and a typical experimental workflow for their validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of "9-Oxo-9H-fluorene-4-carboxylic acid" based OLEDs
For researchers, scientists, and drug development professionals venturing into the field of organic electronics, the selection of appropriate materials is paramount to the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Among the myriad of organic semiconductors, fluorene derivatives have carved a niche as versatile building blocks for various OLED components. This guide provides a comparative benchmark of the performance of OLEDs based on different classes of fluorene derivatives, with a contextual focus on the potential of the 9-Oxo-9H-fluorene-4-carboxylic acid scaffold.
While specific electroluminescence data for this compound in OLEDs is not extensively reported in peer-reviewed literature, its core structure, a fluorenone, is a well-known electron-accepting moiety. The carboxylic acid group offers a versatile handle for further functionalization, allowing for the tuning of electronic properties and solubility. The performance of OLEDs incorporating this scaffold can be contextualized by comparing it with other functionalized fluorene derivatives that have been successfully employed as host materials, fluorescent emitters, and thermally activated delayed fluorescence (TADF) emitters.
This guide summarizes key performance metrics from published experimental data for representative fluorene-based materials, provides detailed experimental protocols for device fabrication and characterization, and visualizes key concepts using Graphviz diagrams.
Performance Comparison of Fluorene-Based OLEDs
The following tables summarize the performance of OLEDs utilizing different classes of fluorene derivatives. These examples serve as a benchmark to understand the potential performance of novel fluorene-based materials.
Table 1: Performance of Fluorene-Based Host Materials in Phosphorescent OLEDs (PhOLEDs)
| Host Material Designation | Dopant Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Emission Color |
| mDCzPF | PtNON (Blue) | 18.3 | - | >5000 | - | Blue |
| MS-OC | Yellow Phosphor | 27.1 | 113.0 | 142464 | 2.1 | Yellow[1] |
| FLU-TPA/PYR | Yellow Phosphor | 7.75 | 13.64 | - | 5.0 | Yellow[2] |
| BH-9PA | DSA-Ph (Blue) | - | - | - | 7.0 | Blue[3] |
Table 2: Performance of Fluorene-Based Fluorescent and TADF Emitters in OLEDs
| Emitter Material Designation | Host Material | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Peak (nm) | Emission Color |
| V-SAFCz | - (non-doped) | 1.91 | 3.13 | 1.7 | 444 | Deep-Blue[4] |
| m-CF-PhCz | Ir(ppy)2(acac) | 20.3 | 74.6 | - | - | Green[5] |
| FLU-TPA/TRZ | - (non-doped) | 3.57 | 10.30 | 6.47 | - | -[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are typical protocols for the fabrication and characterization of fluorene-based OLEDs.
OLED Fabrication Protocol
A standard procedure for the fabrication of a multi-layer OLED device via thermal evaporation is as follows:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
Hole Injection and Transport Layers: A hole injection layer (HIL), such as dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN), and a hole transport layer (HTL), such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr).
-
Emissive Layer (EML): The host material and the dopant emitter are co-evaporated from separate sources onto the HTL. The doping concentration is precisely controlled by adjusting the deposition rates of the host and dopant materials. For non-doped devices, only the emissive material is deposited.
-
Electron Transport and Injection Layers: An electron transport layer (ETL), such as 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), and an electron injection layer (EIL), such as lithium fluoride (LiF), are subsequently deposited on the EML.
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited on top of the EIL to complete the device structure. The thickness of each layer is monitored in situ using a quartz crystal microbalance.
OLED Characterization Protocol
The performance of the fabricated OLEDs is evaluated using the following characterization techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source measure unit and a calibrated photodiode or a spectroradiometer. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer at different driving voltages. The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from the EL spectra.
-
External Quantum Efficiency (EQE) and Power Efficiency: The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile. The power efficiency is calculated from the EQE and the driving voltage.
-
Operational Lifetime: The operational lifetime is determined by monitoring the luminance decay of the device over time while driving it at a constant current density. The lifetime is often reported as LT₅₀, the time it takes for the initial luminance to decrease by 50%.
Visualizing Key Processes in OLEDs
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships within OLEDs.
Caption: Energy level diagram and charge carrier dynamics in a typical phosphorescent OLED.
Caption: A streamlined workflow for the fabrication and characterization of OLED devices.
References
- 1. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel cross-linked deep-blue fluorene-based emitters for full-solution-processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Efficacy of 9-Oxo-9H-fluorene-4-carboxylic Acid Derivatives Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-Oxo-9H-fluorene-4-carboxylic acid scaffold has emerged as a promising framework in the design of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic activity against a range of human cancer cell lines. This guide provides an objective comparison of the efficacy of various this compound derivatives, supported by experimental data, to inform further research and development in oncology.
Comparative Efficacy: A Tabular Overview
The in vitro cytotoxic activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of several key derivatives against a panel of human cancer cell lines, offering a clear comparison of their potency and selectivity.
| Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (2a) | T47D | Human Breast Cancer | Sub-micromolar |
| HCT116 | Human Colon Cancer | Sub-micromolar | |
| SNU398 | Human Hepatocellular Carcinoma | Sub-micromolar | |
| N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (6s) | T47D | Human Breast Cancer | Sub-micromolar |
| HCT116 | Human Colon Cancer | Sub-micromolar | |
| SNU398 | Human Hepatocellular Carcinoma | Sub-micromolar | |
| Compound 5a (7-substituted derivative) | T47D | Human Breast Cancer | 0.15 - 0.29 |
| HCT116 | Human Colon Cancer | 0.15 - 0.29 | |
| SNU398 | Human Hepatocellular Carcinoma | 0.15 - 0.29 | |
| Compound 37 | HL-60 | Human Myeloid Leukemia | 0.51 - 2.51 |
| SMMC-7721 | Human Liver Carcinoma | 0.51 - 2.51 | |
| A549 | Human Lung Carcinoma | 0.51 - 2.51 | |
| Compound 42 | HL-60 | Human Myeloid Leukemia | 0.51 - 2.51 |
| SMMC-7721 | Human Liver Carcinoma | 0.51 - 2.51 | |
| A549 | Human Lung Carcinoma | 0.51 - 2.51 |
Mechanisms of Action: Inducing Cancer Cell Death
Research indicates that this compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting tubulin polymerization.
Apoptosis Induction
These derivatives have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1] This activation leads to a cascade of events orchestrated by a family of proteases called caspases.
The activation of initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), converges on the activation of executioner caspases, like caspase-3.[2][3][4] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Tubulin Polymerization Inhibition
Certain derivatives have been found to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[3] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5]
Experimental Protocols
Synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides
A general and robust method for the synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides involves the amidation of 9-oxo-9H-fluorene-1-carboxylic acid.[6]
Materials:
-
9-Oxo-9H-fluorene-1-carboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
Appropriate aryl amine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or other suitable base
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Activation of the Carboxylic Acid: 9-Oxo-9H-fluorene-1-carboxylic acid is converted to its more reactive acid chloride. To a solution of the carboxylic acid in anhydrous DCM, an excess of thionyl chloride or oxalyl chloride is added. The reaction is typically stirred at room temperature until the conversion is complete, as monitored by thin-layer chromatography (TLC). The excess reagent and solvent are then removed under reduced pressure.
-
Amide Bond Formation: The resulting acid chloride is dissolved in anhydrous DCM or THF. To this solution, the desired aryl amine and a base such as triethylamine are added. The reaction mixture is stirred at room temperature until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the desired N-aryl-9-oxo-9H-fluorene-1-carboxamide.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluorene derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined from the dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds
-
Fluorometer or plate reader with fluorescence capabilities
Procedure:
-
Reaction Setup: A reaction mixture containing tubulin, polymerization buffer, and GTP is prepared.
-
Compound Addition: The test compound or vehicle control is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Fluorescence Monitoring: The change in fluorescence is monitored over time. An increase in fluorescence indicates tubulin polymerization.[7]
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine the inhibitory effect.
Conclusion
Derivatives of this compound represent a versatile and potent class of anticancer compounds. Their ability to induce apoptosis through multiple pathways and inhibit tubulin polymerization makes them attractive candidates for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the ongoing search for more effective cancer therapies.
References
- 1. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization | MDPI [mdpi.com]
- 2. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 9-Oxo-9H-fluorene-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
9-Oxo-9H-fluorene-4-carboxylic acid is a crucial intermediate in the synthesis of various organic electronic materials and potential therapeutic agents.[1] Its fluorenone core is a versatile scaffold in medicinal chemistry, particularly in the development of apoptosis inducers for anticancer research.[1] The selection of an appropriate synthetic route is paramount for achieving high yields, purity, and cost-effectiveness in research and development. This guide provides a comparative analysis of two prominent synthetic pathways to this valuable compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
Two primary methods for the synthesis of this compound are the intramolecular Friedel-Crafts acylation of diphenylmethane-2'-carboxylic acid and the cyclization of diphenic acid. The following tables summarize the quantitative data for each route, offering a clear comparison of their performance.
Table 1: Comparison of Reaction Conditions and Performance
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Diphenic Acid Cyclization |
| Starting Material | Diphenylmethane-2'-carboxylic acid | Diphenic acid |
| Reagents | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid |
| Solvent | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid |
| Temperature | 110-115 °C | ~70 °C |
| Reaction Time | Not Specified | ~10 minutes |
| Yield | Not Specified | High (Implied) |
| Purity | Recrystallization from glacial acetic acid yields yellow, needle-like crystals. | Not specified |
Experimental Protocols
Route 1: Intramolecular Friedel-Crafts Acylation of Diphenylmethane-2'-carboxylic acid
This method involves an intramolecular Friedel-Crafts acylation, where concentrated sulfuric acid acts as both the solvent and the catalyst for the cyclization.[2]
Materials:
-
Diphenylmethane-2'-carboxylic acid
-
Concentrated sulfuric acid (96%)
-
Deionized water
-
Glacial acetic acid (for recrystallization)
Procedure: [2]
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and gas outlet, add 40.0 g (165 mmol) of diphenylmethane-2'-carboxylic acid.
-
Carefully add 80 mL of concentrated sulfuric acid to the flask with stirring.
-
Heat the reaction mixture to 110-115 °C with constant stirring.
-
After the reaction is complete (monitoring by TLC is recommended), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into 500 mL of cold deionized water. A yellow precipitate will form.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ≈ 7).
-
Dry the crude product in a vacuum oven at 60 °C to a constant weight.
-
For further purification, recrystallize the crude product from glacial acetic acid to obtain yellow, needle-like crystals.
Route 2: Cyclization of Diphenic Acid
This is a rapid and seemingly high-yielding method that utilizes concentrated sulfuric acid to effect the cyclization of diphenic acid.[3]
Materials:
-
Diphenic acid
-
Concentrated sulfuric acid
Procedure: [3]
-
Dissolve diphenic acid in a large excess of concentrated sulfuric acid.
-
Heat the solution to approximately 70 °C for about 10 minutes.
-
Isolate the product, this compound. The isolation procedure typically involves precipitation by pouring the reaction mixture into water, followed by filtration and washing.
Logical Workflow for Synthetic Route Comparison
The following diagram illustrates the decision-making process for selecting the optimal synthetic route based on key experimental parameters.
Caption: A flowchart outlining the process of evaluating and selecting a synthetic route.
Conclusion
Both the intramolecular Friedel-Crafts acylation of diphenylmethane-2'-carboxylic acid and the cyclization of diphenic acid present viable pathways for the synthesis of this compound. The diphenic acid cyclization appears to be a more rapid process, though detailed yield and purity data are less available in the reviewed literature. The Friedel-Crafts acylation route is well-detailed, with a clear protocol for purification. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, desired purity, and available starting materials. Further optimization and detailed analysis of the diphenic acid route would be beneficial to provide a more complete quantitative comparison.
References
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 9-Oxo-9H-fluorene-4-carboxylic Acid Based Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of 9-Oxo-9H-fluorene-4-carboxylic acid based inhibitors reveals a fascinating landscape of target cross-reactivity, with significant implications for their development as therapeutic agents. This guide provides a comparative overview of their performance against various cellular targets, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for more selective and effective cancer therapies.
The this compound scaffold has emerged as a promising starting point for the design of novel anti-cancer agents.[1] Derivatives of this core structure have demonstrated potent activity in inducing apoptosis, a form of programmed cell death, in a range of cancer cell lines.[1] However, a critical aspect of drug development is understanding an inhibitor's selectivity – its ability to interact with its intended target while avoiding off-target effects that can lead to toxicity. This guide delves into the cross-reactivity profiles of these fluorene-based compounds, highlighting how subtle structural modifications can dramatically alter their mechanism of action and target specificity.
In Vitro Activity Against Cancer Cell Lines
Initial investigations into the therapeutic potential of this compound derivatives focused on their ability to inhibit the growth of various cancer cell lines. The following table summarizes the EC50 values (the concentration required to inhibit 50% of cell growth) for several key compounds.
| Compound | T47D (Breast Cancer) EC50 (µM) | HCT116 (Colon Cancer) EC50 (µM) | SNU398 (Hepatocellular Carcinoma) EC50 (µM) | Reference |
| 2a | < 1 | > 50 | > 50 | [2] |
| 5a | 0.15 | 0.29 | 0.29 | [3] |
| 6s | < 1 | < 1 | < 1 | [2] |
Table 1: In vitro growth inhibition of various cancer cell lines by 9-oxo-9H-fluorene-1-carboxamide derivatives.
Shift in Mechanism: From Apoptosis Induction to Tubulin Polymerization Inhibition
A key finding in the study of these compounds is the discovery that certain structural modifications can shift their primary mechanism of action from general apoptosis induction to specific inhibition of tubulin polymerization.[3] Tubulin is a critical protein involved in cell division, and its disruption is a clinically validated anti-cancer strategy.
N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (compound 2a ) was identified as a potent apoptosis inducer in T47D cells but was significantly less active against HCT116 and SNU398 cells.[2] Interestingly, this compound was found to be inactive in a tubulin polymerization assay at concentrations up to 50 µM.
In contrast, the introduction of substitutions at the 7-position of the 9-oxo-9H-fluorene ring led to compounds with improved and broader activity.[3] Notably, compounds 5a and 5b were found to be active in a tubulin inhibition assay, indicating a distinct change in their mechanism of action compared to the parent compound 2a .[3]
| Compound | Tubulin Polymerization IC50 (µM) | Reference |
| 2a | > 50 | |
| 5a | Active (specific IC50 not provided) | [3] |
| 5b | Active (specific IC50 not provided) | [3] |
Table 2: Tubulin polymerization inhibitory activity of selected 9-oxo-9H-fluorene-1-carboxamide derivatives.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental strategies discussed, the following diagrams have been generated.
The diagram above illustrates a typical workflow for characterizing the cross-reactivity of novel inhibitors. Starting from synthesis, compounds undergo primary screening for cellular activity. Hits are then subjected to mechanistic studies, such as caspase and tubulin polymerization assays, to identify their mode of action. Finally, selectivity profiling against a broader panel of targets, like kinases, is performed to determine their specificity.
As illustrated in the pathway above, certain fluorene derivatives, such as MSDF, can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[4] This is often initiated by the generation of reactive oxygen species (ROS).[4] Both pathways converge on the activation of executioner caspases, like caspase-3, which leads to the dismantling of the cell. Concurrently, these compounds can suppress pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays used in the characterization of these inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.
Caspase-3/7 Activation Assay
This assay quantifies the activity of executioner caspases, a hallmark of apoptosis.
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a luminogenic substrate in a buffer.
-
Lysis and Caspase Reaction: Add the caspase-3/7 reagent directly to the wells containing the treated cells. This lyses the cells and allows the caspase enzyme to cleave the substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a control well and express the results as fold-change in caspase activity compared to the untreated control.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Tubulin Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer on ice.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP, and various concentrations of the test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC50 value for inhibitory compounds.
Kinase Inhibition Assay
This assay is used to determine the selectivity of the inhibitors against a panel of protein kinases.
-
Kinase Reaction Setup: In a 96- or 384-well plate, combine the specific kinase, its substrate (a peptide or protein), and the test inhibitor at various concentrations in a kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a set period.
-
Stopping the Reaction and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. For non-radiometric assays, detection can be based on fluorescence or luminescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
The cross-reactivity studies of this compound based inhibitors underscore the critical importance of comprehensive selectivity profiling in drug discovery. While the core scaffold is a potent inducer of apoptosis, strategic chemical modifications can redirect its activity towards specific molecular targets like tubulin. This ability to tune the pharmacological profile of these compounds offers exciting opportunities for the development of next-generation cancer therapeutics with improved efficacy and reduced side effects. Further investigation into the selectivity of these inhibitors against a broader range of cellular targets will be essential to fully realize their therapeutic potential.
References
- 1. This compound|Apoptosis Inducer [benchchem.com]
- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 9-Oxo-9H-fluorene-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 9-Oxo-9H-fluorene-4-carboxylic acid scaffold has emerged as a promising framework in the discovery of novel therapeutic agents, particularly in the realm of oncology. Analogs derived from this core structure have demonstrated significant biological activity, primarily as inducers of apoptosis in cancer cells. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these analogs, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction
This compound and its derivatives are a class of compounds that have been the subject of extensive structure-activity relationship (SAR) studies.[1] These investigations have led to the development of highly potent analogs, particularly carboxamides, with enhanced activity against a variety of cancer cell lines.[1] The primary mechanism of action for many of these compounds is the induction of programmed cell death, or apoptosis. However, strategic modifications to the fluorene ring can alter their mechanism, conferring activities such as tubulin inhibition.[1] This guide will delve into the available data to provide a clear comparison of their performance in laboratory settings versus living organisms.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data available for various this compound analogs, comparing their in vitro potency with the in vivo antitumor effects observed for a representative fluorenone derivative.
Table 1: In Vitro Efficacy of N-aryl-9-oxo-9H-fluorene-1-carboxamide Analogs
| Compound | Cancer Cell Line | EC50 (µM) for Caspase Activation | Reference |
| 2a (N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide) | T47D (Breast) | < 1 | [2] |
| HCT116 (Colon) | < 1 | [2] | |
| SNU398 (Hepatocellular) | < 1 | [2] | |
| 6s (N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide) | T47D (Breast) | < 1 | [2] |
| HCT116 (Colon) | < 1 | [2] | |
| SNU398 (Hepatocellular) | < 1 | [2] | |
| 5a | T47D (Breast) | 0.15 | [3] |
| HCT116 (Colon) | 0.29 | [3] | |
| SNU398 (Hepatocellular) | 0.22 | [3] |
Table 2: In Vivo Efficacy of Fluoren-NU (a fluorenone derivative)
| Animal Model | Treatment | Increase in Median Survival Time (MST) | Reference |
| Ehrlich Ascites Carcinoma (EAC) | Fluoren-NU (40 mg/kg for 7 days) | Significant tumor regression | [4] |
| Sarcoma-180 (S-180) | Fluoren-NU (40 mg/kg for 7 days) | Significant tumor regression | [4] |
Note: The in vivo data is for a nitrosourea derivative of fluorenone and not a direct analog of the carboxamides presented in the in vitro table. This highlights a common challenge in drug development where promising in vitro candidates are yet to be extensively tested in vivo.
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound analogs is primarily attributed to the induction of apoptosis. This process is tightly regulated and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspase enzymes, which are the executioners of apoptosis.
Some analogs, however, exhibit a different mechanism of action by targeting microtubule dynamics. These compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
1. Caspase-Based High-Throughput Screening Assay for Apoptosis Induction
-
Objective: To quantify the induction of apoptosis by measuring the activity of caspases, key enzymes in the apoptotic pathway.
-
Principle: This assay utilizes a synthetic substrate that is cleaved by active caspases, releasing a fluorescent or colorimetric molecule. The amount of signal generated is directly proportional to the level of caspase activity.
-
Procedure:
-
Cell Culture: Cancer cell lines (e.g., T47D, HCT116, SNU398) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound analogs for a specified incubation period.
-
Lysis: After treatment, the cells are lysed to release their contents, including active caspases.
-
Substrate Addition: A caspase-specific substrate (e.g., for caspase-3/7) is added to the cell lysates.
-
Signal Detection: The plate is incubated to allow for substrate cleavage, and the resulting fluorescent or colorimetric signal is measured using a plate reader.
-
Data Analysis: The EC50 values (the concentration of compound that elicits a half-maximal response) are calculated from the dose-response curves.
-
2. Tubulin Polymerization Inhibition Assay
-
Objective: To determine if a compound inhibits the polymerization of tubulin into microtubules.
-
Principle: The polymerization of purified tubulin is monitored by measuring the increase in turbidity or fluorescence over time. Inhibitors of polymerization will reduce the rate and extent of this increase.
-
Procedure:
-
Reagent Preparation: Purified tubulin is prepared in a polymerization buffer. Test compounds are dissolved in an appropriate solvent.
-
Reaction Setup: The tubulin solution is added to a 96-well plate.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring: The change in absorbance (turbidity) at 340 nm or fluorescence is monitored over time using a plate reader.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The percentage of inhibition is calculated relative to a control without the compound.
-
In Vivo Assays
1. Ehrlich Ascites Carcinoma (EAC) and Sarcoma-180 (S-180) Murine Ascites Tumor Models
-
Objective: To evaluate the antitumor efficacy of a compound in a murine model of ascites tumors.
-
Principle: The growth of tumor cells in the peritoneal cavity of mice leads to the accumulation of ascitic fluid and an increase in abdominal girth. The efficacy of a treatment is assessed by its ability to prolong the survival of the tumor-bearing mice.
-
Procedure:
-
Animal Model: Swiss albino mice are typically used for these models.
-
Tumor Inoculation: A known number of EAC or S-180 tumor cells are injected intraperitoneally into the mice.
-
Compound Administration: The test compound (e.g., fluoren-NU) is administered to the mice, typically via intraperitoneal injection, at a predetermined dose and schedule. A control group receives a vehicle solution.
-
Monitoring: The mice are monitored daily for signs of toxicity and tumor progression (e.g., increase in body weight, abdominal distension).
-
Efficacy Endpoint: The primary endpoint is the median survival time (MST) of the treated group compared to the control group. An increase in MST indicates an antitumor effect.
-
Toxicity Assessment: At the end of the study, or if signs of severe toxicity appear, animals may be euthanized, and blood and organs collected for hematological and histopathological analysis to assess for drug-induced toxicity.[4]
-
Conclusion
Analogs of this compound represent a promising class of potential anticancer agents. In vitro studies have identified highly potent carboxamide derivatives that induce apoptosis in various cancer cell lines at sub-micromolar concentrations. The mechanisms of action are multifaceted, including the modulation of apoptotic pathways and, for some analogs, the inhibition of tubulin polymerization.
While the available in vivo data for a related fluorenone derivative demonstrates significant antitumor activity and a manageable toxicity profile in murine models, a direct correlation between the in vitro potency of the carboxamide analogs and their in vivo efficacy is yet to be established. Further preclinical development, including comprehensive in vivo studies of the most potent in vitro candidates, is crucial to fully elucidate the therapeutic potential of this compound class. This will involve not only efficacy studies in various cancer models but also detailed pharmacokinetic and toxicological profiling to identify lead compounds for clinical investigation. The experimental protocols and data presented in this guide provide a foundational framework for researchers to build upon in the continued exploration of this compound analogs as a new frontier in cancer therapy.
References
- 1. This compound|Apoptosis Inducer [benchchem.com]
- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of fluoren-NU as a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Shifting Targets: A Comparative Analysis of 9-Oxo-9H-fluorene-4-carboxylic Acid Derivatives in Cancer Research
A new frontier in cancer therapeutics is being explored through the chemical scaffold of 9-Oxo-9H-fluorene-4-carboxylic acid. Derivatives of this compound are emerging as potent inducers of apoptosis, a programmed cell death pathway critical for eliminating cancerous cells. Notably, subtle structural modifications to the fluorene ring can dramatically alter their mechanism of action, shifting their primary target from general apoptosis induction to specific inhibition of tubulin polymerization. This guide provides a comparative assessment of the target specificity of these derivatives, supported by available experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Shifting Mechanisms: From Apoptosis Induction to Tubulin Inhibition
Research into N-aryl-9-oxo-9H-fluorene-1-carboxamides has identified these compounds as potent apoptosis inducers.[1] Structure-activity relationship (SAR) studies have revealed that while most alterations to the 9-oxo-9H-fluorene ring are not well-tolerated, specific substitutions can lead to compounds with significantly improved potency against various cancer cell lines.
A pivotal discovery has been the observation that substitutions at the 7-position of the 9-oxo-9H-fluorene ring can change the compound's mechanism of action from a general apoptosis inducer to a tubulin polymerization inhibitor. This shift in target specificity is a critical consideration for researchers in drug development, as it opens up new avenues for therapeutic intervention and highlights the tunability of this chemical scaffold.
Comparative Efficacy Against Cancer Cell Lines
The following table summarizes the 50% effective concentration (EC50) values of several key 9-Oxo-9H-fluorene-1-carboxamide derivatives against a panel of human cancer cell lines. This data highlights the enhanced potency of substituted derivatives compared to the original lead compound.
| Compound | T47D (Breast Cancer) EC50 (µM) | HCT116 (Colon Cancer) EC50 (µM) | SNU398 (Hepatocellular Carcinoma) EC50 (µM) |
| Lead Compound (2a) | Sub-micromolar | Sub-micromolar | Sub-micromolar |
| Derivative 5a | 0.15 | 0.29 | 0.15 |
| Derivative 5b | - | - | - |
| Derivative 5c (azido analog) | - | - | - |
Data for derivatives 5b and 5c were not quantitatively specified in the reviewed literature, but their activity in a tubulin inhibition assay was noted.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to assessing the target specificity of this compound derivatives.
Cell-Based Caspase Activation and Growth Inhibition Assays
These assays are fundamental in identifying compounds that induce apoptosis.
1. Cell Culture:
-
Human cancer cell lines (e.g., T47D, HCT116, SNU398) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
A serial dilution of the test compounds is prepared and added to the cells.
3. Caspase Activity Assay:
-
After a 24-hour incubation period, a luminogenic caspase-3/7 substrate is added to the cells.
-
Luminescence, which is proportional to caspase activity, is measured using a plate reader.
4. Cell Growth Inhibition Assay (e.g., MTS Assay):
-
After a 72-hour incubation with the compounds, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent (PES) is added to each well.
-
The absorbance at 490 nm is measured, which correlates with the number of viable cells.
-
EC50 values are calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of microtubules.
1. Reagents and Materials:
-
Purified bovine brain tubulin (>99% pure).
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
GTP (Guanosine-5'-triphosphate).
-
Test compounds and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
2. Assay Procedure:
-
Tubulin is diluted to a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP.
-
The tubulin solution is kept on ice to prevent spontaneous polymerization.
-
Test compounds are added to a 96-well plate at various concentrations.
-
The plate is warmed to 37°C, and the tubulin solution is added to each well to initiate polymerization.
-
The change in absorbance at 340 nm is monitored over time using a temperature-controlled plate reader. An increase in absorbance indicates tubulin polymerization.
3. Data Analysis:
-
The rate of polymerization and the maximum polymer mass are determined from the absorbance curves.
-
IC50 values for inhibition of tubulin polymerization are calculated by plotting the inhibition of polymerization against the compound concentration.
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the action of this compound derivatives.
Caption: Apoptosis signaling pathways activated by derivatives.
Caption: Mechanism of tubulin polymerization inhibition.
Caption: General experimental workflow for target assessment.
References
A Comparative Guide to the Electrochemical Stability of Fluorenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The electrochemical stability of fluorenone derivatives is a critical parameter influencing their performance in a wide range of applications, from organic electronics to medicinal chemistry. This guide provides an objective comparison of the electrochemical properties of various fluorenone derivatives, supported by experimental data, to aid in the selection and design of molecules with optimal stability for specific applications.
Data Presentation: Electrochemical Properties of Fluorenone Derivatives
The following table summarizes the key electrochemical parameters for a selection of fluorenone derivatives, including their reduction potentials, and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values are crucial indicators of a molecule's ability to accept or donate electrons and its overall stability under electrochemical stress. The data has been compiled from various research articles, and the specific substitution patterns on the fluorenone core significantly influence these properties.
| Compound Name/Description | Substitution Pattern | Reduction Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Reference |
| 2,7-bis(dihydroxyphosphoryl)-9-fluorenone | 2,7-bis(phosphonic acid) | -1.53 | -6.50 | -3.57 | [1] |
| 2,7-bis(diethylphosphonato)-9-fluorenone | 2,7-bis(diethyl phosphonate) | -1.58 | -6.45 | -3.52 | [1] |
| 2-Nitro-9-fluorenone | 2-nitro | -0.85 (Ep) | - | - | [2] |
| 2,7-Dinitro-9-fluorenone | 2,7-dinitro | -0.65 (Epc1), -0.95 (Epc2) | - | - | [3] |
| 2,7-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)spiro[fluorene-9,9′-xanthene] | 2,7-bis(phenyl-benzimidazole) on spiro[fluorene-xanthene] | - | -5.40 | - | [4][5] |
| 2,7-bis(4-(1-(4-(tert-butyl)phenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenyl)spiro[fluorene-9,9′-xanthene] | 2,7-bis(tert-butylphenyl-diphenyl-imidazole) on spiro[fluorene-xanthene] | - | -5.40 | - | [4][5] |
Note: Potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc+) redox couple unless otherwise specified. Ep denotes peak potential, and Epc denotes cathodic peak potential for irreversible or quasi-reversible processes.
Experimental Protocols
The electrochemical data presented in this guide were primarily obtained using cyclic voltammetry (CV). Below is a representative, detailed methodology for conducting such an experiment.
Detailed Experimental Protocol: Cyclic Voltammetry of Fluorenone Derivatives
This protocol is a synthesized representation based on methods described in the literature for the electrochemical characterization of fluorenone derivatives.
1. Materials and Reagents:
-
Solvent: Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF), anhydrous, electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄).
-
Analyte (Fluorenone Derivative): ~1 mM concentration.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Working Electrode: Glassy Carbon Electrode (GCE), ~3 mm diameter.
-
Counter Electrode: Platinum wire or foil.
-
Internal Standard: Ferrocene (for referencing to the Fc/Fc⁺ couple).
2. Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the electrochemical solvent (e.g., CH₂Cl₂).
-
Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
3. Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the working, reference, and counter electrodes.
-
Add the electrolyte solution (e.g., 0.1 M TBAPF₆ in CH₂Cl₂) to the cell.
-
Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
4. Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.
-
Add the fluorenone derivative to the electrolyte solution to achieve the desired concentration (~1 mM).
-
Record the cyclic voltammogram of the analyte solution. A typical scan rate is 100 mV/s. The potential window should be set to encompass the expected reduction and oxidation events of the fluorenone derivative.
-
After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram to determine the position of the Fc/Fc⁺ redox couple.
5. Data Analysis:
-
Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram. The onset potentials are typically determined from the intersection of the tangent to the rising current of the peak with the baseline current.[6]
-
If the redox process is reversible, the half-wave potential (E₁/₂) can be calculated as the average of the cathodic and anodic peak potentials (E₁/₂ = (E_pc + E_pa)/2).
-
Reference all potentials to the Fc/Fc⁺ couple by subtracting the measured half-wave potential of ferrocene from the measured potentials of the analyte.
-
The HOMO and LUMO energy levels can be estimated from the onset potentials using the following empirical equations[4][5]:
-
HOMO (eV) = -e [E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -e [E_red (vs Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV for the absolute potential of the Fc/Fc⁺ couple can vary slightly in the literature).
-
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows in the study of the electrochemical stability of fluorenone derivatives.
References
- 1. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of 9-Oxo-9H-fluorene-4-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 9-Oxo-9H-fluorene-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance within the laboratory. The procedures outlined are grounded in federal regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) and reflect best practices for chemical hygiene and waste management.
Hazard Identification and Risk Assessment
Before handling waste, a thorough understanding of the compound's intrinsic hazards is critical. This compound is a beige, solid powder.[1] While its toxicological properties have not been fully investigated, the available Safety Data Sheet (SDS) indicates it poses the following risks[2][3]:
-
Eye Irritation: Causes serious eye irritation.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[3]
Causality Insight: The lack of comprehensive toxicological data necessitates treating this compound with a high degree of caution. The primary routes of exposure are inhalation of dust and direct contact with skin and eyes. Therefore, all handling and disposal procedures must be designed to minimize dust generation and prevent direct contact.
Chemical Incompatibilities: This compound is incompatible with strong oxidizing agents and strong bases .[3] Contact with these substances can lead to vigorous and potentially hazardous reactions. Waste segregation is therefore a critical control measure.
Personnel Protection and Engineering Controls
A multi-layered approach to safety, combining appropriate Personal Protective Equipment (PPE) with effective engineering controls, is mandatory.
Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and preparing for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[3][4]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.[2][3]
Personal Protective Equipment (PPE): The following table summarizes the minimum PPE requirements.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] | Protects against eye irritation from airborne dust or accidental splashes. |
| Skin | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure clothing prevents skin exposure.[1][3] | Prevents direct contact and subsequent skin irritation. |
| Respiratory | A NIOSH/MSHA approved respirator may be required if dust generation is unavoidable or if working outside a fume hood.[3] | Protects against respiratory tract irritation from inhalation of fine particulates. |
Spill Management Protocol
Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.
Procedure for Minor Spills (Solid Powder):
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Don PPE: Ensure all required PPE is worn before beginning cleanup.
-
Avoid Dust Generation: DO NOT use dry sweeping with a brush, as this will aerosolize the powder.[4]
-
Clean-up: Gently cover the spill with damp paper towels to wet the powder. Alternatively, use a dry clean-up procedure such as a scoop or a vacuum cleaner equipped with a HEPA filter (and rated for explosion-proof service if necessary).[4]
-
Collect Waste: Carefully place all contaminated materials (paper towels, powder, etc.) into a clean, dry, and sealable container designated for hazardous waste.[2][4]
-
Label Container: Immediately label the container as "Hazardous Waste" with the full chemical name and the date.
-
Decontaminate: Wipe the spill area with soap and water, and wash hands thoroughly after the cleanup is complete.[2]
Procedure for Major Spills: For large spills, the priority is personnel safety.
-
Evacuate: Immediately evacuate all personnel from the affected area.[4]
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor.[4]
-
Secure Area: If safe to do so, close the doors to the laboratory to contain the spill.
Waste Segregation and Collection Workflow
The proper collection and segregation of chemical waste at the point of generation is a cornerstone of the Resource Conservation and Recovery Act (RCRA) and ensures safe handling downstream.[5] Evaporation of chemicals as a disposal method is strictly prohibited.[6]
Step-by-Step Collection Protocol:
-
Select a Container: Choose a waste container that is in good condition, has a secure, leak-proof closure, and is chemically compatible with this compound (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).[5]
-
Initial Labeling: As soon as the first quantity of waste is added, the container must be labeled.[7] The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5]
-
A list of all chemical constituents if it is a mixture.[5]
-
The applicable hazard warnings (e.g., "Irritant").[8]
-
The name and contact information of the principal investigator and the laboratory location (building and room number).[5]
-
The date the waste was first added (accumulation start date).[5]
-
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must have secondary containment to control potential leaks. Crucially, this waste container must be physically segregated from containers holding strong bases and strong oxidizing agents.[5][7]
-
Accumulation: Keep the waste container closed at all times except when adding waste.[6] Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7]
-
Finalizing for Disposal: Once the container is full, or the experiment is complete, fill in the "full" date on the hazardous waste tag. The full container must be removed from the SAA within three days.[6] Submit a chemical waste collection request to your institution's EHS office.[7] Do not transport hazardous waste yourself.[7]
Disposal Decision Workflow: The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Final Disposal and Regulatory Compliance
The final disposal of hazardous waste is a highly regulated process to protect human health and the environment.
-
Regulatory Framework: The management of hazardous chemical waste is governed by the EPA under RCRA (40 CFR Parts 261.3) and by OSHA's standards for worker safety, including the Hazard Communication Standard (29 CFR 1910.1200).[2][9] Your institution is responsible for complying with these federal laws as well as any applicable state and local regulations.[8]
-
Waste Classification: As the generator, you are responsible for determining if a waste is hazardous.[10] While this compound is not specifically listed as a P- or U-series hazardous waste, it should be managed as a hazardous chemical waste due to its irritant properties and to ensure compliant disposal.[3][11]
-
Prohibited Disposal Routes:
-
Professional Disposal: All hazardous waste must be collected and disposed of by your institution's EHS department or a licensed hazardous waste disposal company.[5][7] These entities are permitted to transport, store, and dispose of hazardous waste in accordance with all regulations.[13]
Summary of Disposal Parameters
| Parameter | Guideline | Source |
| Waste Type | Solid, Non-acute Hazardous Chemical Waste | [3] |
| EPA Waste Code | Not specifically listed. Manage as a laboratory chemical waste. Consult local EHS for institutional codes. | [14] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | [1][3] |
| Incompatibilities | Segregate from Strong Oxidizing Agents and Strong Bases | [3] |
| Container Type | Labeled, sealed, compatible container (e.g., HDPE, Glass) | [5] |
| Disposal Method | Collection by institutional EHS or licensed hazardous waste contractor. | [7] |
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. wku.edu [wku.edu]
Essential Safety and Operational Guide for 9-Oxo-9H-fluorene-4-carboxylic Acid
This guide provides crucial safety and logistical information for the handling and disposal of 9-Oxo-9H-fluorene-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Recommendation |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Face Shield | Recommended when there is a potential for splashing or dust generation. | |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling weak acids and many organic solvents.[3][4][5][6][7] Since specific breakthrough time data for this compound is not available, it is crucial to consult the glove manufacturer's resistance data for the specific glove being used. Regularly inspect gloves for any signs of degradation or puncture before and during use. |
| Laboratory Coat | A flame-retardant lab coat should be worn to protect against chemical splashes and dust. Ensure it is fully buttoned. | |
| Closed-toe Shoes | Required to protect feet from spills and falling objects. | |
| Respiratory Protection | Fume Hood | All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Operational Plan: Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the manufacturer's label is intact and legible.
-
Store the chemical in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8]
-
Keep the container tightly closed when not in use.
-
Segregate from incompatible materials such as strong oxidizing agents.[1]
2. Weighing and Transferring the Solid Chemical:
-
Preparation:
-
Don all required PPE as listed in the table above.
-
Ensure a chemical fume hood is operational and available.
-
Prepare a clean and organized workspace within the fume hood.
-
Have all necessary equipment ready, such as a calibrated analytical balance, weighing paper or a weighing boat, spatulas, and the receiving vessel (e.g., a flask).[9][10][11]
-
-
Procedure:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.[11]
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid onto the weighing paper/boat.[9][10] Avoid generating dust.
-
Record the exact mass of the chemical.
-
To transfer the weighed solid to the reaction vessel, gently fold the weighing paper and carefully pour the solid into the vessel.[10] A powder funnel may be used for narrow-mouthed vessels.[10]
-
If any residue remains on the weighing paper, it can be rinsed into the vessel with a small amount of the reaction solvent.
-
Securely close the container of this compound immediately after use.
-
-
Cleaning:
-
Clean the spatula and any other reusable equipment thoroughly after use.
-
Wipe down the work surface within the fume hood.
-
Disposal Plan
-
Chemical Waste:
-
Contaminated Materials:
-
Used weighing paper, gloves, and any other disposable materials contaminated with the chemical should be placed in a sealed bag and disposed of as solid chemical waste.
-
-
Empty Containers:
-
Empty containers must be triple-rinsed with an appropriate solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[13] After rinsing, the container label should be defaced before disposal in the appropriate recycling or trash receptacle.[13][14]
-
-
Spills:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
For large spills, evacuate the area and follow the institution's emergency procedures.
-
Experimental Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. gloves.com [gloves.com]
- 4. soscleanroom.com [soscleanroom.com]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. uk.unigloves.com [uk.unigloves.com]
- 7. aibonsafety.com [aibonsafety.com]
- 8. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. science.valenciacollege.edu [science.valenciacollege.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Weighing solids [chemtl.york.ac.uk]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. vumc.org [vumc.org]
- 14. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
